Bocaminooxyacetamide-PEG2-Azido
Description
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Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-oxoethoxy]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N5O6/c1-13(2,3)24-12(20)17-23-10-11(19)15-4-6-21-8-9-22-7-5-16-18-14/h4-10H2,1-3H3,(H,15,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOWLUIYDCUYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bocaminooxyacetamide-PEG2-Azido chemical structure and properties
An In-Depth Technical Guide to Bocaminooxyacetamide-PEG2-Azido
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional chemical linker designed for advanced bioconjugation and chemical biology applications. This molecule incorporates three key chemical features: a Boc-protected aminooxy group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal azide (B81097) group. This strategic combination of functionalities allows for a two-step, orthogonal conjugation strategy, making it a valuable tool in the synthesis of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1]
The Boc (tert-butyloxycarbonyl) group provides a stable protecting group for the highly reactive aminooxy moiety, which can be selectively removed under mild acidic conditions.[2][3][4] Once deprotected, the aminooxy group can react specifically with aldehydes and ketones to form stable oxime linkages.[2][4][5] Concurrently, the azide group serves as a versatile handle for "click chemistry," enabling highly efficient and specific ligation with alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2] The integrated PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can be crucial for maintaining the biological activity of the conjugated species.[2]
Chemical Structure and Properties
The structural and physical properties of this compound are summarized below.
Chemical Structure
Caption: Chemical Structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₄O₅ | [4][6][7][8] |
| Molecular Weight | 290.32 g/mol | [4][6] |
| CAS Number | 252378-68-0 | [2][4][6][7][8] |
| Purity | >95% | [2][7][8] |
| Appearance | (Not specified, typically a solid or oil) | |
| Solubility | Soluble in aqueous media | [2][4] |
| Storage | (Not specified, typically -20°C) |
Applications in Bioconjugation
The orthogonal reactive ends of this compound allow for a variety of applications in drug development and research.
Antibody-Drug Conjugates (ADCs)
This linker can be used to attach cytotoxic drugs to antibodies. For instance, an aldehyde-modified cytotoxic payload can be reacted with the deprotected aminooxy group of the linker. Subsequently, the entire antibody-linker-drug conjugate can be attached to an alkyne-modified antibody via a click chemistry reaction.
PROTAC Development
In the synthesis of PROTACs, this linker can connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1] The flexibility and hydrophilicity of the PEG spacer can be critical for optimizing the ternary complex formation and subsequent target degradation.[6]
Surface Functionalization and Labeling
The azide group can be used to immobilize biomolecules onto alkyne-functionalized surfaces for applications in biosensors and microarrays.[9] The aminooxy group can be used to label cells or proteins that have been metabolically engineered to display ketone or aldehyde groups.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization will be required for specific applications.
Deprotection of the Boc Group
Objective: To remove the Boc protecting group to yield the free aminooxy functionality.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mg/mL).
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Oxime Ligation with an Aldehyde-Containing Molecule
Objective: To conjugate the deprotected linker with a molecule containing an aldehyde or ketone.
Materials:
-
Deprotected Aminooxyacetamide-PEG2-Azido
-
Aldehyde- or ketone-functionalized molecule
-
Aniline (B41778) (as a catalyst)
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)
-
HPLC for purification
Procedure:
-
Dissolve the deprotected linker and the aldehyde-containing molecule in the reaction buffer. A slight excess of the linker may be used.
-
Add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting conjugate by reverse-phase HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the azide-functionalized molecule with an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (e.g., the product from section 4.2)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMF, or a mixture of water and a co-solvent like DMSO or t-butanol)[10]
-
HPLC for purification
Procedure:
-
Prepare stock solutions of the azide- and alkyne-containing molecules in the chosen solvent.[10]
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in deionized water.[10]
-
In a reaction vial, combine the azide- and alkyne-functionalized molecules (typically in a 1:1 to 1.2:1 molar ratio).
-
Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]
-
Stir the reaction at room temperature for 4-12 hours.[10]
-
Monitor the reaction progress by LC-MS or HPLC.[10]
-
Once complete, the reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.[10]
-
Purify the final conjugate using silica (B1680970) gel column chromatography or preparative HPLC.[10]
Logical Workflow and Signaling Pathways
General Bioconjugation Workflow
The following diagram illustrates a typical experimental workflow for a two-step bioconjugation using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. t-Boc-Aminooxy-PEG2-azide, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. cenmed.com [cenmed.com]
- 5. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. glycomindsynth.com [glycomindsynth.com]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Application of Bocaminooxyacetamide-PEG2-Azido in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bocaminooxyacetamide-PEG2-Azido, a heterobifunctional linker utilized in the covalent conjugation of biomolecules. This document details the linker's mechanism of action, provides structured data on the chemical reactions it facilitates, outlines detailed experimental protocols, and includes visualizations of its application in experimental workflows.
Core Concepts: A Bifunctional Linker for Orthogonal Conjugation
This compound is not a therapeutic agent with a pharmacological mechanism of action, but rather a chemical tool that enables the stable and specific linkage of two different molecules. Its functionality is derived from two distinct reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer: a Boc-protected aminooxyacetamide group and an azide (B81097) group. This dual reactivity allows for a two-step, orthogonal conjugation strategy.
The core utility of this linker lies in its ability to participate in two highly specific and efficient chemical reactions:
-
Oxime Ligation: Following the removal of the Boc protecting group, the exposed aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond. This reaction is bioorthogonal, meaning it proceeds under mild, aqueous conditions without interfering with native biological functional groups.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide group reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group, to form a stable triazole linkage.[1][2][] This is a "click chemistry" reaction, renowned for its high efficiency, specificity, and biocompatibility, as it does not require a cytotoxic copper catalyst.[1][2][4]
The PEG2 spacer provides increased hydrophilicity to the linker and the resulting conjugate. The Boc (tert-Butyloxycarbonyl) group is a common protecting group for amines, which can be removed under acidic conditions to reveal the reactive aminooxy functionality.
Mechanism of Action: A Two-Step Chemo-selective Ligation Strategy
The "mechanism of action" of this compound is its chemical reactivity that facilitates the conjugation of two molecules, for example, a protein and a small molecule drug. This process can be conceptualized in the following workflow:
References
An In-depth Technical Guide to the Synthesis of Boc-aminooxyacetamide-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Boc-aminooxyacetamide-PEG2-Azide, a heterobifunctional linker valuable in bioconjugation, proteomics, and therapeutic development. Its distinct terminal functionalities, a Boc-protected aminooxy group and an azide (B81097) moiety, connected by a hydrophilic PEG2 spacer, enable precise and chemoselective ligations. This guide outlines the synthetic route, provides detailed experimental protocols, and presents key data in a structured format.
Overview of the Synthetic Strategy
The synthesis of Boc-aminooxyacetamide-PEG2-Azide is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final product. The overall strategy is as follows:
-
Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine: This intermediate provides the azide functionality and the PEG2 spacer with a terminal amine for subsequent coupling.
-
Synthesis of (Boc-aminooxy)acetic acid: This intermediate provides the Boc-protected aminooxy group and a carboxylic acid for amide bond formation.
-
Amide Coupling: The final step involves the formation of an amide bond between the carboxylic acid of (Boc-aminooxy)acetic acid and the amine of 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine.
The following diagram illustrates the logical workflow for the synthesis:
Physicochemical and Characterization Data
The key physicochemical properties of the final product and its precursors are summarized in the table below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Purity |
| 2-[2-(2-Azidoethoxy)ethoxy]ethanol | C6H13N3O3 | 175.19 | 166388-57-4 | >95% |
| (Boc-aminooxy)acetic acid | C7H13NO5 | 191.18 | 42989-85-5 | ≥98.0% |
| Boc-aminooxyacetamide-PEG2-Azide | C13H25N5O6 | 347.37 | Not available | >95% (typical) |
Detailed Experimental Protocols
The following are detailed methodologies for the synthesis of the precursors and the final product. These protocols are provided as a starting point and may require optimization based on the specific laboratory conditions and reagent purity.
Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine
This synthesis is a three-step process starting from 2-[2-(2-chloroethoxy)ethoxy]ethanol.
Step 1: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol
-
Materials:
-
2-[2-(2-Chloroethoxy)ethoxy]ethanol
-
Sodium azide (NaN₃)
-
Sodium iodide (NaI)
-
Distilled water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-[2-(2-chloroethoxy)ethoxy]ethanol (1.0 eq), sodium azide (1.2 eq), and a catalytic amount of sodium iodide (0.1 eq) in distilled water.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 2-[2-(2-azidoethoxy)ethoxy]ethanol as an oil, which can be used in the next step without further purification.
-
Step 2: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate
-
Materials:
-
2-[2-(2-Azidoethoxy)ethoxy]ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
-
Procedure:
-
Dissolve 2-[2-(2-azidoethoxy)ethoxy]ethanol (1.0 eq) in THF in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add a solution of sodium hydroxide (1.5 eq) in water, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate.
-
Step 3: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine
-
Materials:
-
2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylate
-
Aqueous ammonia (B1221849) (28-30%)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate (1.0 eq) in THF.
-
Add a large excess of aqueous ammonia (e.g., 20-30 equivalents).
-
Stir the reaction mixture in a sealed vessel at room temperature for 48-72 hours.
-
Monitor the reaction by TLC. After completion, add water and extract the aqueous layer with dichloromethane (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine.
-
Synthesis of (Boc-aminooxy)acetic acid
-
Materials:
-
Aminooxyacetic acid hemihydrochloride
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Triethylamine (B128534) (Et₃N) or Sodium hydroxide (NaOH)
-
Dioxane and water (or other suitable solvent system)
-
Ethyl acetate
-
Aqueous citric acid or HCl solution
-
-
Procedure:
-
Dissolve aminooxyacetic acid hemihydrochloride (1.0 eq) in a mixture of dioxane and water.
-
Add triethylamine or sodium hydroxide (2.5-3.0 eq) to neutralize the hydrochloride and deprotonate the carboxylic acid.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. After completion, remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold citric acid or HCl solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (Boc-aminooxy)acetic acid, which can be purified by crystallization or chromatography if necessary.[1][2]
-
Amide Coupling: Synthesis of Boc-aminooxyacetamide-PEG2-Azide
-
Materials:
-
(Boc-aminooxy)acetic acid
-
2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve (Boc-aminooxy)acetic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure Boc-aminooxyacetamide-PEG2-Azide.
-
Signaling Pathways and Applications
Boc-aminooxyacetamide-PEG2-Azide is not directly involved in signaling pathways but is a critical tool for constructing molecules that are. For example, it is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The diagram below illustrates the general workflow for using this linker in the synthesis of a PROTAC.
References
An In-depth Technical Guide to Bocaminooxyacetamide-PEG2-Azido for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocaminooxyacetamide-PEG2-Azido is a heterobifunctional linker that has emerged as a powerful tool in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[1][2] This linker is uniquely designed with two distinct reactive moieties at its termini, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for a controlled, stepwise conjugation of different molecules, enhancing the precision and versatility of bioconjugate synthesis.
The core structure of this compound features:
-
A Boc-protected Aminooxy Group: This functionality, after deprotection, reacts chemoselectively with aldehydes and ketones to form a stable oxime bond. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the highly reactive aminooxy group until its intended use.
-
An Azide (B81097) Group: This moiety is a key player in "click chemistry," a suite of highly efficient and bioorthogonal reactions. The azide group can readily participate in both Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[3][4]
-
A PEG2 Spacer: The two-unit polyethylene glycol chain imparts hydrophilicity to the linker. This is crucial for improving the solubility and reducing the potential for aggregation of the resulting bioconjugate, which can in turn lead to better pharmacokinetic properties.[5]
This technical guide provides a comprehensive overview of the properties and applications of this compound, including detailed experimental protocols for its use in bioconjugation and a summary of relevant quantitative data.
Core Principles of Reactivity
The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups. This allows for a sequential conjugation strategy where one part of the linker can be reacted while the other remains protected and inert, to be used in a subsequent reaction step.
Oxime Ligation
The aminooxy group, after removal of the Boc protecting group, undergoes a highly efficient and chemoselective reaction with an aldehyde or a ketone to form a stable oxime linkage. This reaction is particularly advantageous in bioconjugation due to its high specificity and the stability of the resulting oxime bond under physiological conditions. The reaction can be catalyzed by nucleophilic catalysts such as aniline (B41778) and its derivatives, which can significantly enhance the reaction rate, especially at neutral pH.
Click Chemistry: CuAAC and SPAAC
The azide group is the handle for click chemistry, which provides a rapid and high-yielding method for bioconjugation.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst. CuAAC is known for its exceptional speed and efficiency.[4][6] The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ligands such as THPTA are often used to stabilize the copper(I) catalyst and increase reaction efficiency.[5][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide.[3][8] The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly without the need for a catalyst. This is particularly beneficial for applications in living systems where the cytotoxicity of copper is a concern.[9]
Quantitative Data Presentation
The following tables summarize key quantitative data for the bioconjugation reactions involving the functional groups present in this compound.
| Parameter | Oxime Ligation (Aminooxy + Aldehyde/Ketone) | Maleimide-Thiol Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 0.001 - 10 (Aniline-catalyzed) | 100 - 1000 | 0.1 - 100 | 1 - 100 |
| Linkage Stability | High hydrolytic stability | Susceptible to retro-Michael addition and thiol exchange | Highly stable triazole linkage | Highly stable triazole linkage |
| Bioorthogonality | High | Moderate | High | High |
| Need for Catalyst | Often requires an aniline-based catalyst | No catalyst required | No catalyst required | Requires Copper(I) catalyst |
| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | HEPES & PBS |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.15 | DMSO |
| BCN (PEGylated) | 2-azidoethanol | ~0.57 | Aqueous Buffer |
| DBCO Derivatives | General Azides | ~0.1 - 2.0 | Various |
Note: Reaction rates are influenced by factors such as the specific structures of the azide and cyclooctyne, solvent, pH, and temperature. The PEG linker in constructs can influence these kinetics.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Protocol 1: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate again under reduced pressure.
-
The resulting deprotected aminooxyacetamide-PEG2-azido is often used immediately in the subsequent ligation step.
Protocol 2: Oxime Ligation with an Aldehyde-functionalized Molecule
This protocol details the conjugation of the deprotected aminooxy linker to a molecule containing an aldehyde group.
Materials:
-
Deprotected aminooxyacetamide-PEG2-azido (from Protocol 1)
-
Aldehyde-functionalized molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer: 100 mM sodium phosphate (B84403) or sodium acetate (B1210297) buffer, pH 4.5-7.0.
-
Aniline or m-phenylenediamine (B132917) (mPDA) solution (optional, as catalyst)
-
Purification system (e.g., HPLC, FPLC, or dialysis)
Procedure:
-
Dissolve the aldehyde-functionalized molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the deprotected aminooxyacetamide-PEG2-azido to the solution. A 5 to 50-fold molar excess of the aminooxy-PEG linker over the aldehyde-molecule is typically used.
-
If using a catalyst, add aniline or mPDA to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-16 hours. For some applications, the reaction can be accelerated at 37°C.
-
Monitor the formation of the conjugate product using an appropriate analytical technique, such as LC-MS or SDS-PAGE (for proteins).
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, HPLC, or dialysis to remove excess linker and catalyst.
Protocol 3: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating the azide-functionalized linker to a terminal alkyne-containing molecule.
Materials:
-
Bioconjugate containing the azide group from the linker
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, degassed.
-
EDTA solution (for quenching)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio. Let the mixture stand for a few minutes.
-
Reaction Setup: In a new reaction tube, combine the solution of the azide-functionalized bioconjugate and the alkyne-functionalized molecule in the degassed reaction buffer.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using light-sensitive molecules.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS, SDS-PAGE).
-
Quenching and Purification: To stop the reaction and remove the copper catalyst, add a chelating agent such as EDTA. Purify the final conjugate using size-exclusion chromatography or another suitable method to remove excess reagents.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general method for conjugating the azide-functionalized linker with a DBCO-functionalized molecule.
Materials:
-
Bioconjugate containing the azide group from the linker
-
DBCO-functionalized molecule (e.g., DBCO-NHS ester, DBCO-fluorophore)
-
Reaction Buffer: PBS or other suitable aqueous buffer, pH ~7.4.
-
DMSO (for dissolving DBCO reagent if necessary)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: Dissolve the azide-containing bioconjugate in the reaction buffer.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and add it to the bioconjugate solution. A 1.5 to 10-fold molar excess of the DBCO reagent is often used.
-
Ensure the final concentration of DMSO in the reaction mixture is low (typically <10%) to maintain the stability of biomolecules.
-
Incubation: Incubate the reaction at room temperature for 1-12 hours. The reaction can also be performed at 4°C overnight.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS, SDS-PAGE with fluorescence imaging if a fluorescent DBCO reagent is used).
-
Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove any unreacted DBCO-molecule.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. vectorlabs.com [vectorlabs.com]
The Strategic Role of PEG2 Spacers in Bifunctional Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, bifunctional linkers serve as a critical bridge, connecting two distinct molecular entities to create novel treatment modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The composition and length of the spacer within these linkers are not merely passive tethers but are pivotal design elements that profoundly influence the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the various spacer options, the discrete two-unit polyethylene (B3416737) glycol (PEG2) spacer has emerged as a fundamental building block in the design of these complex molecules. This in-depth technical guide elucidates the multifaceted role of the PEG2 spacer, providing a comprehensive overview of its impact on the physicochemical properties and biological activity of bifunctional molecules, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Functions of the PEG2 Spacer in Bifunctional Linkers
The inclusion of a short PEG2 spacer imparts several crucial properties to bifunctional molecules, addressing key challenges in drug development, particularly for large and often hydrophobic constructs like PROTACs and ADCs.[1][2][3]
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs and the large, complex structures of PROTACs are inherently hydrophobic, leading to a propensity for aggregation.[1][4] The hydrophilic nature of the PEG2 spacer, owing to its repeating ether units, significantly improves the aqueous solubility of the entire conjugate.[5][6] This enhanced solubility is critical for formulation, preventing aggregation at high concentrations, and ensuring stability in physiological environments.[1][7]
-
Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible and non-immunogenic polymer.[1][8] The PEG2 spacer can act as a "shield," masking the conjugated payload or other components from the immune system, thereby reducing the potential for an immunogenic response.[9]
-
Optimized Pharmacokinetics: By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[5][10] This extended in vivo exposure can significantly improve the therapeutic window and efficacy of the drug.[10]
-
Fine-tuning of Physicochemical Properties: The short and defined length of the PEG2 spacer allows for precise control over the spatial orientation of the two connected moieties.[11] In ADCs, this ensures that the cytotoxic payload does not sterically hinder the antibody's binding to its target antigen.[12] In PROTACs, the linker length and flexibility are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent protein degradation.[11][13][14]
Quantitative Data on the Impact of PEG2 Spacers
The selection of the optimal linker length is a critical aspect of designing bifunctional molecules. The following tables summarize quantitative data illustrating the impact of PEG spacer length on key performance indicators.
| Linker Type | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Alkyl Chain (C8) | 3.6 | 0 | 0 | 0 |
| PEG2 | 0.9 | 27.7 | 0 | 3 |
| PEG4 | 0.3 | 46.2 | 0 | 5 |
| PEG6 | -0.3 | 64.7 | 0 | 7 |
| Table 1: Calculated Physicochemical Properties of Different Linker Types. This table highlights the increased hydrophilicity (lower cLogP, higher TPSA and HBA) conferred by PEG spacers compared to a simple alkyl chain.[12] |
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Table 2: Influence of PEG Linker Length on PROTAC Activity and Permeability. This illustrative data demonstrates how increasing PEG length can improve degradation efficiency (lower DC₅₀, higher Dₘₐₓ) while potentially reducing cell permeability.[12] The optimal length often represents a trade-off between these factors. |
| ADC Linker-Payload | Average Drug-to-Antibody Ratio (DAR) |
| Non-cleavable linker with PEG2 spacer | 3.9 |
| Non-cleavable linker with PEG8 spacer | 2.4 |
| Table 3: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR). In this example, a shorter PEG2 spacer resulted in a higher average DAR compared to a longer PEG8 spacer for a cleavable linker-payload, indicating that linker composition can influence conjugation efficiency.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis, characterization, and evaluation of bifunctional molecules containing PEG2 spacers.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG2-containing Linker
This protocol describes a general two-step process for conjugating a drug payload to an antibody using a heterobifunctional linker containing a PEG2 spacer (e.g., SMCC-PEG2).
Materials:
-
Antibody in an appropriate buffer (e.g., PBS, pH 7.4)
-
SMCC-PEG2 crosslinker
-
Drug payload with a free thiol group
-
Reaction buffers (e.g., phosphate (B84403) buffer, borate (B1201080) buffer)
-
Quenching reagent (e.g., Tris or glycine)
-
Size-exclusion chromatography (SEC) column for purification
-
DMSO (for dissolving the crosslinker and payload)
Procedure:
-
Antibody Preparation: Ensure the antibody is at a suitable concentration and in a buffer free of primary amines.
-
Activation of Antibody with SMCC-PEG2:
-
Dissolve the SMCC-PEG2 crosslinker in DMSO to prepare a stock solution.
-
Add a 10- to 20-fold molar excess of the SMCC-PEG2 stock solution to the antibody solution.[15] The final concentration of DMSO should be kept below 10% to avoid denaturation.[15]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinker:
-
Purify the maleimide-activated antibody using a desalting column or SEC to remove unreacted SMCC-PEG2.
-
-
Conjugation to Thiol-containing Payload:
-
Dissolve the thiol-containing drug payload in DMSO.
-
Immediately combine the purified maleimide-activated antibody with the payload solution at a desired molar ratio.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching of Reaction:
-
Add a quenching reagent like N-ethylmaleimide or cysteine to cap any unreacted maleimide (B117702) groups on the antibody.
-
-
Purification and Characterization:
-
Purify the final ADC conjugate using SEC to remove unconjugated payload and other impurities.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.
-
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation
This protocol outlines a typical western blot-based experiment to assess the ability of a PEG2-containing PROTAC to induce the degradation of a target protein.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC with a PEG2 linker
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values from the dose-response curve.[14]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the application of bifunctional linkers.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for ADC development.
Conclusion
The PEG2 spacer is a versatile and indispensable tool in the rational design of bifunctional linkers for advanced therapeutics like ADCs and PROTACs. Its ability to enhance solubility, improve biocompatibility, and provide the necessary spatial orientation for biological activity addresses several key challenges in drug development. The quantitative data and experimental protocols presented in this guide underscore the critical importance of linker design and optimization in achieving potent, selective, and effective therapeutic agents. As our understanding of the intricate structure-activity relationships of these complex molecules continues to grow, the strategic use of well-defined spacers like PEG2 will remain a cornerstone of innovation in targeted drug delivery and protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. books.rsc.org [books.rsc.org]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. lifetein.com [lifetein.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the PROTAC Linker: Bocaminooxyacetamide-PEG2-Azido
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
This technical guide provides a comprehensive overview of the Bocaminooxyacetamide-PEG2-Azido linker, a versatile building block for PROTAC synthesis. While, to date, no specific PROTAC molecule utilizing this exact linker has been detailed in peer-reviewed literature, this guide will explore its chemical properties, its role in PROTAC design, and provide detailed, plausible experimental protocols for its application. A conceptual PROTAC molecule, "PROTAC-X," will be used for illustrative purposes.
Physicochemical Properties
The physicochemical properties of a PROTAC linker are crucial for the overall drug-like characteristics of the final molecule. The table below summarizes the properties of this compound and structurally related compounds.
| Property | This compound (Predicted) | Boc-NH-PEG2-Azide | Azido-PEG2-Amine |
| Molecular Formula | C11H20N4O5 | C9H18N4O3 | C4H10N4O |
| Molecular Weight ( g/mol ) | 304.30 | 246.28 | 130.15 |
| Appearance | White to off-white solid | Colorless oil or white solid | Colorless oil |
| Solubility | Soluble in DMSO, DMF, DCM | Soluble in DMSO, DMF, DCM | Soluble in Water, DMSO, DMF |
| Storage Conditions | -20°C, desiccated | -20°C | -20°C |
Conceptual PROTAC Design: PROTAC-X
To illustrate the application of the this compound linker, we will conceptualize a PROTAC, designated PROTAC-X , designed to degrade a hypothetical Protein of Interest (POI-X). PROTAC-X will consist of:
-
A warhead that binds to POI-X, functionalized with a terminal alkyne.
-
The This compound linker.
-
A ligand for the Cereblon (CRBN) E3 ligase, functionalized for coupling to the linker.
Experimental Protocols
The synthesis of PROTAC-X is envisioned as a multi-step process involving the coupling of the linker to the E3 ligase ligand, followed by a "click chemistry" reaction with the warhead.
Synthesis of Alkyne-Functionalized Warhead
The synthesis of an alkyne-functionalized warhead is highly specific to the chosen warhead. A common strategy involves modifying a known inhibitor of the target protein to include a terminal alkyne group, ensuring that this modification does not significantly impair its binding affinity.
Synthesis of a Carboxyl-Functionalized CRBN Ligand
A CRBN ligand, such as pomalidomide, can be chemically modified to introduce a carboxylic acid handle, which is necessary for its conjugation to the aminooxy group of the linker.
Coupling of this compound to the CRBN Ligand
-
Materials :
-
This compound
-
Carboxyl-functionalized CRBN ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure :
-
In an inert atmosphere, dissolve the carboxyl-functionalized CRBN ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the resulting CRBN-linker intermediate using flash column chromatography.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials :
-
CRBN-linker intermediate with a terminal azide
-
Alkyne-functionalized warhead
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
t-Butanol/Water (1:1)
-
-
Procedure :
-
Dissolve the CRBN-linker intermediate (1.0 equivalent) and the alkyne-functionalized warhead (1.2 equivalents) in a 1:1 mixture of t-butanol and water.
-
To this solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the formation of the triazole ring by LC-MS.
-
Upon completion, purify the final PROTAC-X molecule by preparative High-Performance Liquid Chromatography (HPLC).
-
Biological Evaluation of PROTAC-X
-
Western Blotting for POI-X Degradation :
-
Plate cells known to express POI-X and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of PROTAC-X for various durations (e.g., 2, 4, 8, 16, and 24 hours).
-
Harvest and lyse the cells.
-
Quantify the total protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for POI-X and a loading control (e.g., GAPDH or β-actin), followed by an appropriate secondary antibody.
-
Visualize the protein bands and quantify the degradation of POI-X relative to the vehicle control.
-
-
Cell Viability Assay :
-
Seed cells in 96-well plates.
-
Treat the cells with serially diluted PROTAC-X for a prolonged period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, to determine the cytotoxic or cytostatic effects of POI-X degradation.
-
Illustrative Biological Data for PROTAC-X
The following table provides example data that would be anticipated for a potent and effective PROTAC molecule.
| Parameter | Illustrative Value | Description |
| DC50 | 50 nM | The concentration of PROTAC-X required to degrade 50% of POI-X. |
| Dmax | >95% | The maximum percentage of POI-X degradation achieved. |
| Cell Viability IC50 | 500 nM | The concentration of PROTAC-X that inhibits cell viability by 50%. |
Disclaimer : This data is for illustrative purposes only and represents the desired outcome for a successful PROTAC.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC molecule.
Synthetic Workflow for PROTAC-X
An In-depth Technical Guide to the Solubility and Stability of Boc-aminooxyacetamide-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Boc-aminooxyacetamide-PEG2-Azide, a heterobifunctional linker crucial in bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is paramount for its effective storage, handling, and application in research and development.
Core Concepts: Structure and Functionality
Boc-aminooxyacetamide-PEG2-Azide is comprised of three key functional moieties: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This trifecta of functionalities allows for sequential and orthogonal conjugation strategies. The PEG spacer notably enhances the aqueous solubility of conjugated molecules.[1]
Solubility Profile
While specific quantitative solubility data for Boc-aminooxyacetamide-PEG2-Azide is not extensively available in peer-reviewed literature, a qualitative assessment can be made based on the properties of its constituent parts and data from similar PEGylated molecules. The presence of the PEG2 linker is intended to improve solubility in aqueous and many organic solvents.
Table 1: Expected Solubility of Boc-aminooxyacetamide-PEG2-Azide in Common Laboratory Solvents
| Solvent | Expected Solubility | Rationale & Remarks |
| Water | Moderately Soluble to Soluble | The hydrophilic PEG2 chain enhances aqueous solubility. However, the hydrophobic Boc group may limit solubility at high concentrations. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for PEGylated compounds and PROTAC linkers. |
| Dimethylformamide (DMF) | Soluble | Frequently used as a solvent for bioconjugation reactions involving PEG linkers. |
| Methanol, Ethanol | Soluble | Generally good solvents for PEG-containing molecules. |
| Dichloromethane (DCM) | Soluble | The organic nature of the backbone and the Boc group suggest solubility in chlorinated solvents. |
| Acetonitrile (B52724) (ACN) | Soluble | A versatile solvent for a wide range of organic molecules. |
| Aqueous Buffers (e.g., PBS) | Concentration-dependent | Solubility will be influenced by pH and salt concentration. For optimal results, it is advisable to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer. |
Stability Characteristics
The stability of Boc-aminooxyacetamide-PEG2-Azide is dictated by the lability of its functional groups under various environmental conditions.
Table 2: Stability of Functional Moieties in Boc-aminooxyacetamide-PEG2-Azide
| Functional Group | Condition | Stability Profile & Remarks |
| Boc-protected aminooxy | Acidic pH | Labile. The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and can also be sensitive to milder acidic conditions over time. |
| Basic pH | Generally Stable. The Boc group is resistant to basic conditions. | |
| Thermal Stress | Can be susceptible to thermal deprotection at elevated temperatures over prolonged periods. | |
| PEG2 Linker | General Conditions | Highly Stable. PEG linkers are known for their stability. |
| Strong Oxidizing Agents | Can be susceptible to oxidative degradation. | |
| Azide Group | Thermal Stress | Potentially Unstable. Organic azides are high-energy functional groups and can be sensitive to heat, potentially leading to decomposition. |
| Light Exposure | Potentially Unstable. Azides can be light-sensitive, and exposure to UV light should be minimized. | |
| Friction and Pressure | Can be sensitive to mechanical stress, although this is more of a concern for solid-state handling of highly energetic azides. |
Recommended Storage: For long-term storage, it is recommended to store Boc-aminooxyacetamide-PEG2-Azide as a solid at -20°C in a dark, sealed container. For solutions, it is advisable to prepare fresh solutions before use or store aliquots at -80°C to minimize freeze-thaw cycles.
Experimental Protocols
The following are detailed methodologies for determining the solubility and assessing the stability of Boc-aminooxyacetamide-PEG2-Azide.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of the compound in an aqueous buffer.
Materials:
-
Boc-aminooxyacetamide-PEG2-Azide
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of Boc-aminooxyacetamide-PEG2-Azide and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform a serial dilution of the stock solution with the aqueous buffer to create a series of calibration standards.
-
-
Equilibration:
-
Add an excess amount of solid Boc-aminooxyacetamide-PEG2-Azide to a known volume of the aqueous buffer in a sealed vial.
-
Incubate the vial in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Preparation:
-
After equilibration, centrifuge the sample at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of Boc-aminooxyacetamide-PEG2-Azide in the aqueous buffer by multiplying the determined concentration by the dilution factor.
-
Protocol 2: Assessment of Stability under Stress Conditions
This protocol describes a general method to evaluate the stability of the compound under various stress conditions, such as different pH values, temperatures, and light exposure.
Materials:
-
Boc-aminooxyacetamide-PEG2-Azide
-
Aqueous buffers of varying pH (e.g., pH 4, 7, 9)
-
Organic solvent for stock solution (e.g., acetonitrile or DMSO)
-
Temperature-controlled incubators
-
Photostability chamber
-
HPLC system with a suitable detector
-
LC-MS system for identification of degradation products
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of Boc-aminooxyacetamide-PEG2-Azide of a known concentration (e.g., 1-10 mg/mL) in a suitable solvent.
-
-
Sample Preparation for Stress Testing:
-
Dilute the stock solution with the respective aqueous buffers to a final desired concentration.
-
Aliquot the solutions into multiple vials for each stress condition.
-
-
Stress Conditions:
-
pH Stability: Store the vials with different pH buffers at a constant temperature (e.g., 25°C and 40°C).
-
Thermal Stability: Store vials of the compound in a neutral buffer at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Photostability: Expose vials of the compound in a neutral buffer to a controlled light source in a photostability chamber, alongside a control sample wrapped in aluminum foil.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each stress condition.
-
Immediately analyze the samples by HPLC to determine the remaining percentage of the parent compound.
-
-
Analysis of Degradation:
-
Monitor the appearance of new peaks in the chromatograms, which may indicate degradation products.
-
If significant degradation is observed, analyze the samples by LC-MS to identify the mass of the degradation products, which can help in elucidating the degradation pathways.
-
-
Data Interpretation:
-
Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.
-
Visualizations
Chemical Structure and Functional Moieties
Caption: Chemical structure of Boc-aminooxyacetamide-PEG2-Azide.
General Workflow for Solubility Determination
Caption: General experimental workflow for solubility determination.
Potential Degradation Pathways
Caption: Potential degradation pathways of the molecule.
References
An In-depth Technical Guide to Boc-Protected Aminooxy Groups for Ketone Ligation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the use of tert-butyloxycarbonyl (Boc)-protected aminooxy groups for chemoselective ligation with ketones. This powerful bioorthogonal chemistry is instrumental in the fields of bioconjugation, drug delivery, and diagnostics, enabling the precise and stable coupling of molecules under mild conditions.
Core Principles
The strategy revolves around a two-step process: the deprotection of the Boc-aminooxy group to reveal the highly reactive aminooxy moiety, followed by its rapid and specific reaction with a ketone or aldehyde to form a stable oxime bond.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the aminooxy functionality (-ONH₂).[1] It is stable under a variety of synthetic conditions but can be cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] This allows for the incorporation of the protected aminooxy group into complex molecules without premature reactions.
-
Oxime Ligation: The deprotected aminooxy group is a potent nucleophile that reacts chemoselectively with the electrophilic carbonyl carbon of a ketone or aldehyde.[2][3] This condensation reaction forms a stable oxime linkage (C=N-O), which is significantly more stable towards hydrolysis at physiological pH compared to other linkages like hydrazones or imines.[4] The reaction is bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering with native functional groups.[4][5]
Quantitative Data on Ligation Kinetics
The efficiency of oxime ligation is influenced by several factors, including the nature of the carbonyl electrophile (ketones are generally less reactive than aldehydes), the pH of the reaction medium, and the presence of a nucleophilic catalyst.[6][7]
Table 1: Comparison of Second-Order Rate Constants for Aldehyde vs. Ketone Ligation
| Carbonyl Substrate | Aminooxy Compound | Catalyst (Concentration) | pH | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Citral (Aldehyde) | Aminooxy-dansyl | Aniline (B41778) (50 mM) | 7.3 | 48.6 | [6] |
| 2-Pentanone (Ketone) | Aminooxy-dansyl | Aniline (100 mM) | 7.3 | 0.082 | [6] |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 | [7][8][9] |
As demonstrated, aldehydes react at a rate that can be several orders of magnitude faster than ketones.[6]
Table 2: Effect of Catalysts on Oxime Ligation Rates at Neutral pH
| Catalyst | Relative Efficiency vs. Uncatalyzed | Key Advantages | Reference |
| None | 1x | - | [10][11] |
| Aniline | ~2.7-40x | Well-established, effective at acidic pH. | [10][11] |
| m-Phenylenediamine (B132917) (mPDA) | ~2x faster than aniline at equal concentrations; up to 15x more efficient due to higher solubility. | Greater aqueous solubility allows for use at higher concentrations, leading to significant rate enhancement. | [7][12] |
| p-Phenylenediamine (B122844) (pPDA) | Up to 19x faster than aniline at pH 7. | Highly effective at neutral pH, even at low mM concentrations. | [7][10][11] |
The use of aniline-based catalysts, particularly substituted anilines like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), can dramatically accelerate the reaction, especially at or near physiological pH.[10][11][12]
Experimental Protocols
The following are detailed methodologies for the deprotection of a Boc-aminooxy compound and its subsequent ligation to a ketone-bearing molecule.
Protocol 1: Boc-Deprotection of an Aminooxy-Functionalized Compound
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.
Materials:
-
Boc-protected aminooxy compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the Boc-protected aminooxy compound in anhydrous DCM (e.g., 10 mg/mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[13]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[13]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To neutralize residual acid, re-dissolve the residue in DCM and wash carefully with a saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate again under reduced pressure.
-
The resulting deprotected aminooxy compound is often used immediately in the subsequent ligation step.[13]
Protocol 2: Oxime Ligation with a Ketone-Containing Molecule
This protocol details the conjugation of the deprotected aminooxy compound to a target molecule containing a ketone group.
Materials:
-
Deprotected aminooxy compound (from Protocol 1)
-
Ketone-functionalized molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer: 100 mM sodium acetate (B1210297) buffer, pH 4.5-5.5. For applications requiring physiological pH, use 100 mM sodium phosphate (B84403) buffer, pH 7.0-7.4.
-
Catalyst (optional but recommended for neutral pH): Aniline or p-phenylenediamine (pPDA) stock solution.
-
Purification system (e.g., HPLC, FPLC, or dialysis)
Procedure:
-
Dissolve the ketone-functionalized molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the deprotected aminooxy compound to the solution. A 5 to 50-fold molar excess of the aminooxy compound over the ketone-molecule is typically used to drive the reaction to completion.[13]
-
If performing the reaction at neutral pH, add the catalyst. For aniline, a final concentration of 10-100 mM is common. For pPDA, 2-10 mM is effective.[3][11]
-
Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the ketone and the presence of a catalyst.[3]
-
Monitor the formation of the conjugate product using an appropriate analytical technique, such as LC-MS or SDS-PAGE (for proteins).
-
Upon completion, purify the final conjugate using a suitable method such as size exclusion chromatography (SEC) or reverse-phase HPLC to remove excess reagents and catalyst.
Visualizations
Chemical Reaction and Workflow
The overall process involves a straightforward deprotection step followed by the chemoselective ligation.
Caption: General workflow for Boc-deprotection and subsequent oxime ligation.
Factors Influencing Ligation Kinetics
Several parameters can be adjusted to optimize the rate and yield of the oxime ligation reaction.
Caption: Logical relationship of factors influencing oxime ligation kinetics.
Application Workflow: Antibody-Drug Conjugate (ADC) Mechanism of Action
A prime application of this chemistry is the synthesis of ADCs. The resulting conjugate leverages the specificity of an antibody to deliver a cytotoxic payload to cancer cells.
Caption: Workflow of an ADC synthesized via oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonal oxime ligation mediated in vivo cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Heterobifunctional Crosslinkers with PEG Spacers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules with high precision and control.[1] The incorporation of a Polyethylene Glycol (PEG) spacer into the crosslinker's structure offers significant advantages, including enhanced solubility, reduced immunogenicity, and improved pharmacokinetics of the resulting bioconjugate.[2][3] This guide provides a comprehensive technical overview of heterobifunctional crosslinkers featuring PEG spacers, detailing their core concepts, diverse applications, and the experimental protocols for their use.
Core Concepts
At their core, heterobifunctional crosslinkers possess two distinct reactive moieties, allowing for a controlled, sequential conjugation process.[4] This minimizes the formation of undesirable homodimers and polymers, a common challenge with homobifunctional crosslinkers.[5] The PEG spacer, a flexible, hydrophilic chain of repeating ethylene (B1197577) oxide units, physically separates the two conjugated molecules, which can minimize steric hindrance and help maintain their individual biological activities.[6]
The key characteristics of these crosslinkers are defined by:
-
Reactive Groups: The choice of reactive ends determines the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls, carbonyls).
-
PEG Spacer Length: The length of the PEG chain influences the distance between the conjugated molecules, as well as the overall solubility and pharmacokinetic properties of the conjugate.[6]
-
Cleavability: Some linkers incorporate cleavable bonds (e.g., disulfide bonds, esters) that can be broken under specific physiological conditions, enabling controlled release of a conjugated molecule.
Data Presentation: Quantitative Properties of Common Heterobifunctional PEG Crosslinkers
The selection of an appropriate crosslinker is critical for the success of a bioconjugation strategy. The following tables summarize the quantitative properties of various commercially available heterobifunctional crosslinkers with PEG spacers, categorized by their reactive groups.
Table 1: Amine-to-Sulfhydryl Reactive Crosslinkers (e.g., NHS-PEG-Maleimide)
| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group 1 (Target) | Reactive Group 2 (Target) |
| Mal-PEG1-NHS ester | - | - | Maleimide (Sulfhydryl) | NHS Ester (Amine) |
| Mal-PEG2-NHS ester | - | - | Maleimide (Sulfhydryl) | NHS Ester (Amine) |
| Mal-PEG3-NHS ester | - | - | Maleimide (Sulfhydryl) | NHS Ester (Amine) |
| Mal-PEG4-NHS ester | 442.4 | - | Maleimide (Sulfhydryl) | NHS Ester (Amine) |
| Mal-PEG5-NHS ester | - | - | Maleimide (Sulfhydryl) | NHS Ester (Amine) |
| SM(PEG)2 | - | 17.6 | NHS Ester (Amine) | Maleimide (Sulfhydryl) |
| SM(PEG)4 | - | 24.9 | NHS Ester (Amine) | Maleimide (Sulfhydryl) |
| SM(PEG)6 | - | 32.2 | NHS Ester (Amine) | Maleimide (Sulfhydryl) |
| SM(PEG)8 | - | 39.5 | NHS Ester (Amine) | Maleimide (Sulfhydryl) |
| SM(PEG)12 | - | 54.1 | NHS Ester (Amine) | Maleimide (Sulfhydryl) |
| SM(PEG)24 | - | 95.2 | NHS Ester (Amine) | Maleimide (Sulfhydryl) |
Data compiled from various sources, including BroadPharm and Thermo Fisher Scientific product information.[1][7] Actual values may vary slightly between suppliers.
Table 2: "Click Chemistry" Crosslinkers (e.g., DBCO-PEG-NHS Ester)
| Product Name | Molecular Weight ( g/mol ) | PEG Units | Reactive Group 1 (Target) | Reactive Group 2 (Target) |
| TFP-Ester-PEG4-DBCO | - | 4 | TFP Ester (Amine) | DBCO (Azide) |
| TFP-Ester-PEG12-DBCO | - | 12 | TFP Ester (Amine) | DBCO (Azide) |
| DBCO-PEG4-NHS Ester | - | 4 | DBCO (Azide) | NHS Ester (Amine) |
TFP (tetrafluorophenyl) ester is an amine-reactive functional group. DBCO (dibenzocyclooctyne) reacts with azides in a copper-free click chemistry reaction. Data sourced from Thermo Fisher Scientific.[8]
Table 3: Other Heterobifunctional PEG Crosslinkers
| Product Name | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Key Features |
| Amine-PEG-Carboxylic Acid | Amine (Carboxyl via activation) | Carboxylic Acid (Amine via activation) | Versatile for various conjugation strategies. |
| Hydrazide-PEG-X | Hydrazide (Carbonyl) | X (Various) | Reacts with aldehydes and ketones.[4] |
| Aryl Azide-PEG-X | Aryl Azide (B81097) (Nonspecific C-H, N-H) | X (Various) | Photo-reactive; forms covalent bonds upon UV light exposure.[9] |
| Diazirine-PEG-X | Diazirine (Nonspecific C-H, N-H, O-H, S-H) | X (Various) | Photo-reactive; smaller and sometimes more efficient than aryl azides.[10] |
Mandatory Visualization
Signaling Pathway: EGFR Dimerization
The following diagram illustrates the dimerization of the Epidermal Growth Factor Receptor (EGFR), a key step in its signaling cascade, which can be studied using membrane-impermeable crosslinkers like BS3.[11]
Caption: Ligand-induced EGFR dimerization and initiation of downstream signaling.
Experimental Workflow: Antibody-Drug Conjugation
This diagram outlines a typical two-step workflow for creating an antibody-drug conjugate (ADC) using an NHS-PEG-Maleimide crosslinker.
Caption: Workflow for two-step antibody-drug conjugation.
Experimental Workflow: Photo-Affinity Labeling
This diagram illustrates the general procedure for identifying protein-protein interactions using a photoreactive heterobifunctional crosslinker.
Caption: Workflow for photo-affinity labeling and target identification.
Logical Relationship: "Click Chemistry" Conjugation
This diagram shows the logical steps involved in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "click chemistry" reaction using a DBCO-PEG-NHS ester.
Caption: Logical flow of a two-step "click chemistry" conjugation.
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide
This protocol describes the general procedure for conjugating a sulfhydryl-containing small molecule drug to an antibody.[6]
Materials:
-
Therapeutic Antibody
-
NHS-PEG-Maleimide crosslinker (e.g., SM(PEG)n)
-
Thiol-containing drug molecule
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting column
Procedure:
Step 1: Antibody Modification with the Crosslinker
-
Dissolve the antibody in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF (e.g., 10-25 mM).
-
Add a 5 to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of organic solvent should be less than 10% to maintain protein integrity.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Remove the excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation of the Drug to the Activated Antibody
-
Immediately add the thiol-containing drug molecule to the purified maleimide-activated antibody solution. A 1.5 to 5-fold molar excess of the drug over the antibody is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
The final antibody-drug conjugate can be purified by methods such as size-exclusion chromatography (SEC) to remove unreacted drug and aggregated protein.
-
Characterize the final conjugate using techniques like UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR) and purity.
Protocol 2: Photo-Affinity Labeling of Interacting Proteins
This protocol outlines a general workflow for using an aryl azide- or diazirine-containing PEG crosslinker to capture protein interactions.[9][12]
Materials:
-
Cell lysate or purified protein mixture
-
Photoreactive crosslinker (e.g., Aryl Azide-PEG-Biotin)
-
Reaction Buffer: A buffer free of primary amines (e.g., Tris, glycine) and reducing agents (e.g., DTT). HEPES or phosphate (B84403) buffers are suitable.
-
UV Lamp (e.g., 355-370 nm for diazirines, ~300 nm for aryl azides)
-
Streptavidin-agarose beads
-
Wash and Elution buffers for affinity purification
Procedure:
-
Incubation: In a quartz cuvette or other UV-transparent vessel, combine the protein sample with the photoreactive crosslinker. The optimal molar ratio should be determined empirically. Incubate the mixture on ice to allow for non-covalent interactions to occur.
-
Photoactivation: Place the sample on ice and expose it to UV light for 5-15 minutes. The exact wavelength and duration will depend on the specific photoreactive group and the intensity of the lamp.[9] This step activates the aryl azide or diazirine, causing it to form a covalent bond with nearby molecules.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger reagent like Tris or glycine (B1666218) if necessary, although often the short-lived reactive species decays sufficiently on its own.
-
Affinity Purification: Add streptavidin-agarose beads to the reaction mixture to capture the biotinylated protein complexes. Incubate with gentle mixing.
-
Washing: Pellet the beads and wash several times with a stringent wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using a biotin-containing elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, and mass spectrometry to identify the crosslinked interaction partners.
Protocol 3: Copper-Free "Click Chemistry" Conjugation using DBCO-PEG-NHS Ester
This protocol details the labeling of an antibody with a DBCO group, followed by conjugation to an azide-modified molecule.[2][13]
Materials:
-
Antibody or other amine-containing protein
-
DBCO-PEG-NHS Ester
-
Azide-functionalized molecule (e.g., drug, fluorophore, oligonucleotide)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Desalting column or spin filter
Procedure:
Part 1: Labeling the Antibody with DBCO
-
Prepare the antibody in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare a fresh 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO.
-
Add a 10 to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution to the antibody. Ensure the final DMSO concentration is below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted DBCO-PEG-NHS ester using a desalting column or spin filtration, exchanging the buffer back to PBS.
Part 2: Copper-Free Click Reaction
-
Combine the purified DBCO-labeled antibody with the azide-functionalized molecule. A 2 to 10-fold molar excess of the azide molecule is a typical starting point.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction proceeds without the need for a copper catalyst.
-
Purify the final conjugate using an appropriate method (e.g., SEC, dialysis) to remove the unreacted azide-functionalized molecule.
-
Characterize the conjugate to confirm successful labeling and purity. The degree of labeling can often be determined by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO group).[13]
Conclusion
Heterobifunctional crosslinkers with PEG spacers are indispensable tools in modern bioconjugation, offering a versatile platform to create advanced therapeutics, diagnostics, and research reagents. Their unique ability to improve solubility, stability, and pharmacokinetic profiles, while enabling precise and controlled conjugation, has been instrumental in the success of technologies like Antibody-Drug Conjugates and the burgeoning field of proteomics.[14] A thorough understanding of their chemical properties, coupled with optimized experimental protocols, is paramount for harnessing their full potential in scientific discovery and drug development.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. heterobifunctional pegs [jenkemusa.com]
- 4. interchim.fr [interchim.fr]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Mal-PEG4-NHS ester, 1325208-25-0 | BroadPharm [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Bioconjugation using Bocaminooxyacetamide-PEG2-Azido
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocaminooxyacetamide-PEG2-Azido is a heterobifunctional linker designed for the precise and sequential conjugation of two different molecular entities. This linker is particularly valuable in the construction of complex biomolecules such as antibody-drug conjugates (ADCs). It features a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal azide (B81097) group, connected by a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4]
The orthogonal reactivity of the two functional groups allows for a controlled, two-step conjugation strategy.[5] The Boc-protected aminooxy group, after deprotection, can react with an aldehyde or ketone to form a stable oxime bond.[6][7] The azide group serves as a bioorthogonal handle for "click chemistry," enabling highly specific and efficient conjugation to an alkyne-modified molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[][] The PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the final bioconjugate.[10][11][12]
These application notes provide detailed protocols for the use of this compound in a two-step bioconjugation workflow, methods for the purification of intermediates and the final conjugate, and approaches for characterization.
Data Presentation
Table 1: Boc Deprotection Reaction Parameters and Efficiency
| Parameter | Typical Value/Range | Method of Determination |
| Deprotection Reagent | 20-50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | - |
| Reaction Time | 30 - 60 minutes | Thin Layer Chromatography (TLC) or LC-MS |
| Temperature | Room Temperature | - |
| Efficiency | > 95% | LC-MS |
Table 2: Oxime Ligation Reaction Parameters and Efficiency
| Parameter | Typical Value/Range | Method of Determination |
| Reactants | Aldehyde/Ketone-functionalized biomolecule and deprotected Aminooxy-PEG2-Azido | - |
| Molar Ratio (Linker:Biomolecule) | 5-20 molar excess | Calculation |
| Buffer | 0.1 M Sodium Acetate | - |
| pH | 4.5 - 5.5[6][7] | pH meter |
| Catalyst (optional) | 10-100 mM Aniline[6] | - |
| Reaction Time | 12-24 hours (uncatalyzed)[6], can be faster with catalyst | HPLC or LC-MS |
| Temperature | 25-37°C[6] | - |
| Conjugation Yield | High, can be near quantitative[7] | HPLC, SDS-PAGE, or Mass Spectrometry |
Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters and Efficiency
| Parameter | Typical Value/Range | Method of Determination |
| Reactants | Azide-functionalized biomolecule and Alkyne-functionalized payload | - |
| Molar Ratio (Payload:Biomolecule) | 3-10 fold molar excess | Calculation |
| Copper Source | 0.1 mM Copper(II) Sulfate (CuSO₄) | - |
| Reducing Agent | 1 mM Sodium Ascorbate (B8700270) | - |
| Ligand | 1 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) | - |
| Buffer | Phosphate-buffered saline (PBS), pH 7.4 | pH meter |
| Reaction Time | 1 - 4 hours | HPLC or LC-MS |
| Temperature | Room Temperature | - |
| Conjugation Efficiency | > 90%[13] | HPLC, SDS-PAGE, or Mass Spectrometry |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Under an inert atmosphere (nitrogen or argon), add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator to yield the deprotected Aminooxyacetamide-PEG2-Azido.
Protocol 2: Oxime Ligation to an Aldehyde-Functionalized Biomolecule (e.g., Antibody)
This protocol details the conjugation of the deprotected linker to a biomolecule containing a carbonyl group. Aldehyde groups can be introduced into antibodies through mild oxidation of their carbohydrate moieties.
Materials:
-
Aldehyde-functionalized antibody (1-10 mg/mL)
-
Deprotected Aminooxyacetamide-PEG2-Azido
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5
-
Aniline (B41778) (optional catalyst)
-
Desalting column or size-exclusion chromatography (SEC) system
Procedure:
-
Prepare the aldehyde-functionalized antibody in the Reaction Buffer.
-
Dissolve the deprotected Aminooxyacetamide-PEG2-Azido in the Reaction Buffer.
-
Add a 5- to 20-fold molar excess of the deprotected linker to the antibody solution.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[6]
-
Incubate the reaction at 25-37°C for 2-24 hours with gentle mixing. The reaction time will be shorter with the use of a catalyst.[6]
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Purify the resulting azide-functionalized antibody from excess linker and catalyst using a desalting column or SEC.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach an alkyne-functionalized payload to the azide-modified biomolecule.
Materials:
-
Azide-functionalized antibody (in PBS, pH 7.4)
-
Alkyne-functionalized payload (e.g., cytotoxic drug)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 100 mM in water)
-
Desalting column or SEC system
Procedure:
-
In a reaction tube, combine the azide-functionalized antibody with a 3- to 10-fold molar excess of the alkyne-functionalized payload.
-
Add THPTA to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.[14]
-
Monitor the reaction by HPLC or LC-MS.
-
Purify the final antibody conjugate from excess payload and catalyst using a desalting column or SEC.[15]
Protocol 4: Characterization of the Final Bioconjugate
Mass Spectrometry (MS):
-
Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the final conjugate and to calculate the drug-to-antibody ratio (DAR).[16]
Chromatography:
-
Size-Exclusion Chromatography (SEC) can be used to assess the purity of the conjugate and to detect any aggregation.
-
Hydrophobic Interaction Chromatography (HIC) can be employed to separate ADC species with different DARs, providing information on the drug load distribution.[17]
SDS-PAGE:
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the antibody after conjugation.
Visualizations
Caption: Experimental workflow for a two-step bioconjugation.
Caption: Logical relationship of the two-step conjugation process.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 3. njbio.com [njbio.com]
- 4. amsbio.com [amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Synthesis of precision antibody conjugates using proximity-induced chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Click Chemistry with Bocaminooxyacetamide-PEG2-Azido
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocaminooxyacetamide-PEG2-Azido is a versatile, heterobifunctional linker molecule designed for advanced bioconjugation strategies employing click chemistry. This reagent is particularly valuable in the fields of drug delivery, proteomics, and diagnostics, most notably in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3] Its unique structure comprises three key components:
-
A Boc-protected Aminooxy Group: This functionality allows for the chemoselective ligation to molecules containing an aldehyde or a ketone to form a stable oxime bond. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the aminooxy moiety until its desired use, whereupon it can be easily removed under mild acidic conditions.
-
A Hydrophilic PEG2 Spacer: The short diethylene glycol spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which can improve pharmacokinetic properties and reduce aggregation.
-
An Azide (B81097) Group: This terminal azide is a key component for "click chemistry," enabling highly efficient and specific covalent bond formation with alkyne-functionalized molecules through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3]
This bifunctionality allows for a modular and controlled approach to the synthesis of complex biomolecular conjugates.
Data Presentation
While specific quantitative data for this compound is not extensively published, the following tables provide representative data for the key reactions involving this class of heterobifunctional linkers. Optimization is recommended for specific applications to achieve the highest yields and purity.
Table 1: Representative Conditions and Yields for Boc Deprotection
| Parameter | Condition | Typical Yield (%) | Notes |
| Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | >95% | A common and highly effective method. |
| Temperature | 0°C to Room Temperature | >95% | The reaction is typically started at 0°C and then allowed to warm to room temperature. |
| Reaction Time | 30 minutes - 2 hours | >95% | Progress can be monitored by TLC or LC-MS. |
| Scavenger | 2.5-5% Triisopropylsilane (TIS) | >95% | Recommended if the substrate is sensitive to the tert-butyl cation byproduct. |
Table 2: Representative Conditions and Yields for Oxime Ligation
| Parameter | Condition | Typical Yield (%) | Notes |
| pH | 4.5 - 5.5 | 70-90% | Slightly acidic conditions are optimal for oxime bond formation. |
| Catalyst | Aniline (B41778) (10-100 mM) | 80-95% | Aniline can significantly accelerate the reaction rate. |
| Reactant Ratio | 1.5 - 5 equivalents of aminooxy-PEG-azide | >80% | A molar excess of the aminooxy reagent drives the reaction to completion. |
| Reaction Time | 2 - 16 hours | >80% | Dependent on the reactivity of the carbonyl compound. |
Table 3: Representative Conditions and Yields for CuAAC (Click Chemistry)
| Parameter | Condition | Typical Yield (%) | Notes |
| Catalyst | CuSO₄ (0.1-1.0 mol%) and Sodium Ascorbate (B8700270) (5-10 mol%) | >90% | The in situ reduction of Cu(II) to Cu(I) is standard. |
| Ligand | THPTA or TBTA (5 equivalents to Cu) | >95% | Ligands stabilize the Cu(I) catalyst and increase reaction efficiency. |
| Solvent | Aqueous buffers (PBS, Tris), DMF, DMSO/water mixtures | >90% | The choice of solvent depends on the solubility of the reactants. |
| Reaction Time | 1 - 12 hours | >90% | Typically proceeds to high conversion at room temperature. |
Table 4: Representative Conditions and Yields for SPAAC (Copper-Free Click Chemistry)
| Parameter | Condition | Typical Yield (%) | Notes |
| Cyclooctyne (B158145) | DBCO or BCN | >90% | The choice of cyclooctyne affects reaction kinetics. |
| Reactant Ratio | 1.5 - 3 equivalents of PEG-azide | >90% | A slight excess of the azide is commonly used. |
| Solvent | Aqueous buffers (PBS, pH 7.4), DMSO, DMF | >90% | The reaction is compatible with a wide range of solvents. |
| Reaction Time | 1 - 12 hours | >90% | Generally slower than CuAAC but avoids copper cytotoxicity. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free aminooxy functionality.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
(Optional) Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule
This protocol details the conjugation of the deprotected aminooxy-PEG2-azide to a carbonyl-containing molecule.
Materials:
-
Deprotected Aminooxyacetamide-PEG2-Azido (from Protocol 1)
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 4.5-5.5)
-
Aniline (optional, as a catalyst)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., RP-HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL (or 1-10 mM for small molecules).
-
Prepare a stock solution of deprotected Aminooxyacetamide-PEG2-Azido (e.g., 100 mM in anhydrous DMF or DMSO).
-
Add 1.5 to 5 equivalents of the aminooxy-PEG2-azide stock solution to the solution of the carbonyl-containing molecule.
-
(Optional) If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the conjugate using an appropriate method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or size-exclusion chromatography.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction of the azide-functionalized molecule with a terminal alkyne.
Materials:
-
Azide-functionalized molecule (e.g., product from Protocol 2)
-
Alkyne-functionalized molecule
-
Reaction Solvent (e.g., PBS, pH 7.4, or a mixture with DMSO/DMF)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in deionized water)
-
Sodium Ascorbate solution (e.g., 1 M in deionized water, prepared fresh)
-
THPTA or TBTA ligand solution (e.g., 50 mM in water or DMSO)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
In a reaction vial, dissolve the azide-functionalized molecule (1.0 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in the reaction solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution (to achieve a final copper concentration of 0.05-0.1 equivalents and a ligand-to-copper ratio of 5:1). Allow to incubate for a few minutes.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent).
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by LC-MS or other appropriate analytical techniques.
-
Upon completion, purify the product to remove the copper catalyst and unreacted starting materials using a suitable method such as dialysis or size-exclusion chromatography.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free "click" reaction with a strained cyclooctyne.
Materials:
-
Azide-functionalized molecule
-
Cyclooctyne-functionalized molecule (e.g., DBCO or BCN)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO, DMF) if needed for solubility
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the cyclooctyne-functionalized molecule in the reaction buffer to the desired concentration.
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
Add the azide solution to the solution of the cyclooctyne-functionalized molecule. A molar excess of the azide (e.g., 1.5-3 fold) is often used.
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. For less reactive cyclooctynes or lower concentrations, overnight incubation at 4°C may be necessary.
-
Monitor the reaction progress by LC-MS.
-
Remove excess, unreacted reagents and purify the conjugate by size-exclusion chromatography or dialysis.
Visualizations
Caption: Sequential bioconjugation workflow using this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Logical relationships of the functional groups.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless.[1] This reaction facilitates the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole from an azide (B81097) and a terminal alkyne.[2][3] Its high efficiency, mild reaction conditions, broad substrate scope, and bioorthogonality have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[4][5][6]
The CuAAC reaction is renowned for its reliability and modular nature, allowing for the straightforward connection of diverse molecular building blocks.[7] This has revolutionized drug discovery by enabling the rapid synthesis of large compound libraries for high-throughput screening and facilitating lead discovery and optimization.[1][5][8]
General Reaction Principle
The CuAAC reaction involves the copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide to yield a stable triazole ring. The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[3][9][10] To stabilize the Cu(I) oxidation state and prevent its oxidation to the inactive Cu(II) state, a ligand is often employed.[11][12]
Experimental Workflow and Catalytic Cycle
The general workflow for a CuAAC reaction is straightforward and can be adapted for various applications. The catalytic cycle illustrates the key steps involved in the copper-mediated formation of the triazole ring.
Quantitative Data Summary
The following tables provide typical concentration ranges and molar ratios for key components in CuAAC reactions. Optimization may be required for specific substrates and applications.
Table 1: Reagent Concentrations for Bioconjugation
| Reagent | Concentration Range | Typical Concentration | Reference(s) |
| Biomolecule (Alkyne/Azide) | 10 µM - 1 mM | 25-100 µM | [13][14] |
| Cargo (Azide/Alkyne) | 1.1 - 10 equivalents | 2-5 equivalents | [12][15] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | 50-250 µM | [13][16] |
| Ligand (e.g., THPTA) | 5 equivalents to Cu | 250 µM - 1.25 mM | [13][16] |
| Sodium Ascorbate | 5-50 equivalents to Cu | 2.5 - 5 mM | [12][13] |
| Aminoguanidine (B1677879) (optional) | 1-5 mM | 5 mM | [13][16] |
Table 2: Reagent Molar Ratios for Small Molecule Synthesis
| Reagent | Molar Ratio (relative to limiting reagent) | Reference(s) |
| Alkyne | 1.0 | [17] |
| Azide | 1.0 - 1.2 | [17] |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.05 (1-5 mol%) | [2] |
| Sodium Ascorbate | 0.05 - 0.10 (5-10 mol%) | [2] |
| Ligand (optional) | 0.01 - 0.10 (1-5 mol%) | [7] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis in Solution
This protocol describes a general method for the CuAAC reaction between a small molecule alkyne and azide in a solution phase.
Materials:
-
Alkyne-containing molecule
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Reaction vessel (e.g., round-bottom flask, vial)
-
Stir plate and stir bar
Procedure:
-
Dissolve Reactants: In a reaction vessel, dissolve the alkyne (1.0 eq) and azide (1.0-1.2 eq) in the chosen solvent system.[2]
-
Prepare Reagent Solutions:
-
Initiate Reaction: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] Reactions are often complete within 1-4 hours.[2]
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.[2]
-
Protocol 2: Bioconjugation of a Protein with a Small Molecule
This protocol provides a general guideline for labeling a protein containing an alkyne or azide functionality with a corresponding small molecule cargo.
Materials:
-
Protein-alkyne or protein-azide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)[2]
-
Small molecule-azide or small molecule-alkyne
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[13]
-
Ligand stock solution (e.g., 50 mM THPTA in water)[13]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[13]
-
Aminoguanidine hydrochloride stock solution (optional, to prevent oxidative damage, e.g., 100 mM in water)[13][16]
-
Purification system (e.g., size-exclusion chromatography, dialysis)[2]
Procedure:
-
Prepare Protein Solution: In a microcentrifuge tube, prepare the solution of the modified protein at the desired concentration in the appropriate buffer.
-
Add Cargo Molecule: Add the small molecule cargo (azide or alkyne) to the protein solution. A molar excess of 2-10 fold relative to the protein is common.
-
Prepare Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and the ligand. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA to achieve a 1:5 molar ratio of Cu:ligand.[13] Let it stand for a few minutes.[15]
-
Combine Reagents: To the protein/cargo mixture, add the aminoguanidine solution (if used), followed by the freshly prepared catalyst-ligand premix.[2]
-
Initiate the Reaction: Start the reaction by adding the freshly prepared sodium ascorbate solution.[2] For a final reaction volume of 500 µL, adding 25 µL of 100 mM sodium ascorbate will give a final concentration of 5 mM.[13]
-
Incubate: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.[2] Protect the reaction from light if using photosensitive reagents.[15]
-
Purify the Conjugate: Purify the labeled protein using a method appropriate for the biomolecule, such as size-exclusion chromatography or dialysis, to remove unreacted small molecules and catalyst components.[2][15]
Protocol 3: On-Resin CuAAC for Solid-Phase Peptide Synthesis
This protocol is for performing CuAAC on a peptide that is still attached to a solid support.
Materials:
-
Peptide-on-resin containing a terminal alkyne or azide
-
Azide or alkyne reagent for conjugation
-
Copper(I) source (e.g., CuI, or CuSO₄/sodium ascorbate)
-
Ligand (e.g., THPTA, TBTA)
-
Base (optional, e.g., DIPEA)
-
Solvent (e.g., DMF, NMP)[18]
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Resin: Swell the peptide-resin in the chosen solvent (e.g., DMF) for 30-60 minutes.
-
Prepare Reagent Solution: In a separate vial, dissolve the azide or alkyne reagent (5-10 eq), copper catalyst (e.g., CuI, 1-2 eq), and ligand (1-2 eq) in the reaction solvent. If using CuSO₄, also add sodium ascorbate (5-10 eq). A base like DIPEA (2-4 eq) can be added to facilitate the reaction.
-
Perform the Reaction: Drain the solvent from the swollen resin and add the reagent solution. Agitate the mixture at room temperature for 2-12 hours.
-
Wash the Resin: After the reaction is complete, drain the reaction mixture and wash the resin extensively with the reaction solvent (e.g., DMF), followed by DCM, and then methanol (B129727) to remove all soluble reagents and byproducts.
-
Cleavage and Deprotection: The modified peptide can then be cleaved from the resin and deprotected using standard procedures (e.g., with a TFA cocktail).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Troubleshooting and Optimization
-
Low Yield:
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen.[11] Degassing solvents or working under an inert atmosphere (N₂ or Ar) can improve yields, especially for sensitive substrates.[11]
-
Impure Reagents: Ensure the purity of azides and alkynes, as impurities can inhibit the catalyst.[11]
-
Insufficient Catalyst: For bioconjugation at low concentrations, a certain threshold of copper (often >50 µM) may be needed for the reaction to proceed efficiently.[13]
-
Ligand Choice: The choice of ligand is crucial. Water-soluble ligands like THPTA are ideal for bioconjugations in aqueous buffers, while ligands like TBTA are used in organic solvents.[12]
-
-
Biomolecule Degradation:
-
Poor Solubility:
-
If reactants have poor solubility in aqueous buffers, a co-solvent such as DMSO or DMF (up to 10%) can be added.[13]
-
By following these detailed protocols and considering the optimization strategies, researchers can effectively harness the power of CuAAC for a wide range of applications in drug discovery and chemical biology.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. bioclone.net [bioclone.net]
- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. axispharm.com [axispharm.com]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal "click chemistry," enabling the efficient covalent ligation of molecules in complex biological environments.[1][2] Developed by Carolyn Bertozzi in 2004, this reaction occurs between a strained cyclooctyne (B158145) and an azide-functionalized molecule to form a stable triazole linkage.[1] The reaction's primary driving force is the high ring strain of the cyclooctyne (approximately 18 kcal/mol), which is released upon the [3+2] cycloaddition with an azide (B81097), thus lowering the activation energy.[2][]
A key advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions (temperature and pH) without the need for a cytotoxic copper catalyst, which is required for the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][4][5] This copper-free nature makes SPAAC highly biocompatible and ideal for applications in living cells and whole organisms.[1][4] The azide and cyclooctyne functional groups are abiotic and do not cross-react with naturally occurring functionalities in biological systems, ensuring high specificity.[6] These features have led to the widespread adoption of SPAAC in fields such as bioconjugation, drug development, materials science, and molecular imaging.[][4][7]
References
- 1. What is SPAAC? | AxisPharm [axispharm.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc Deprotection of Boc-aminooxyacetamide-PEG2-Azido
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-aminooxyacetamide-PEG2-Azido is a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the reactive aminooxy group during synthesis and purification. Its efficient and clean removal is a critical step to unmask the aminooxy functionality, enabling its subsequent chemoselective ligation to molecules containing an aldehyde or ketone, such as modified antibodies or small molecule drugs, to form a stable oxime bond. The presence of a terminal azide (B81097) group allows for orthogonal conjugation via "click chemistry," providing a versatile platform for constructing complex biomolecules.
This document provides detailed protocols for the acidic deprotection of Boc-aminooxyacetamide-PEG2-Azido, methods for monitoring reaction progress, and application examples in the fields of ADCs and PROTACs.
Reaction Mechanism
The deprotection of the Boc group is an acid-catalyzed elimination reaction. The process, typically employing trifluoroacetic acid (TFA), involves three main steps:
-
Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group.[1][2]
-
Carbocation Formation: The protonated Boc group becomes unstable and cleaves, forming a stable tert-butyl carbocation and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the deprotected primary amine as its corresponding salt (in this case, the TFA salt).[1][2]
Data Presentation
The efficiency of Boc deprotection can be influenced by factors such as acid concentration, reaction time, and temperature. Below are representative data for the deprotection of a Boc-protected aminooxy-PEG compound using TFA in dichloromethane (B109758) (DCM).
| Parameter | Condition | Outcome | Analytical Method |
| TFA Concentration | 20-50% (v/v) in DCM | >95% Conversion | LC-MS |
| Reaction Temperature | 0 °C to Room Temperature | Controlled reaction | Visual |
| Reaction Time | 30 - 120 minutes | Complete Deprotection | TLC, LC-MS |
| Purity (Post-Workup) | >95% | High Purity Product | ¹H NMR, LC-MS |
Note: The data presented is illustrative for a typical Boc-aminooxy-PEG deprotection and may require optimization for specific substrates and scales.
Experimental Protocols
Protocol 1: Standard Boc Deprotection of Boc-aminooxyacetamide-PEG2-Azido
This protocol describes a standard procedure for the removal of the Boc group in a laboratory setting.
Materials:
-
Boc-aminooxyacetamide-PEG2-Azido
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional neutralization)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-aminooxyacetamide-PEG2-Azido in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to side reactions from the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up (TFA Salt):
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times. The resulting product is the TFA salt of aminooxyacetamide-PEG2-Azido, which can often be used directly in subsequent reactions.
-
-
Work-up (Free Amine - Optional):
-
After the initial concentration, dissolve the residue in DCM.
-
Carefully wash the organic solution with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free aminooxyacetamide-PEG2-Azido.
-
Analytical Methods for Monitoring Deprotection
-
Thin-Layer Chromatography (TLC): A quick and qualitative method to observe the disappearance of the less polar starting material and the appearance of the more polar product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate quantification of the starting material and product, and confirms the identity of the deprotected compound by its mass.
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm can be monitored.
Mandatory Visualization
Caption: Experimental workflow for Boc deprotection.
Application Notes
Application 1: Synthesis of a HER2-Targeted Antibody-Drug Conjugate (ADC)
The deprotected aminooxyacetamide-PEG2-azido linker can be used to conjugate a cytotoxic payload to an antibody targeting the HER2 receptor, which is overexpressed in certain cancers.
Workflow:
-
Antibody Modification: An anti-HER2 antibody is site-specifically oxidized to generate an aldehyde group on its glycan moiety.
-
Oxime Ligation: The deprotected aminooxyacetamide-PEG2-azido is reacted with the aldehyde-modified antibody to form a stable oxime linkage.
-
Click Chemistry: A cytotoxic drug functionalized with an alkyne group is then conjugated to the azide-terminated linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Caption: ADC targeting the HER2 signaling pathway.
Application 2: Synthesis of an EGFR-Degrading PROTAC
PROTACs are bifunctional molecules that induce the degradation of a target protein. The deprotected linker can be used to synthesize a PROTAC that targets the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer.
Workflow:
-
Ligand Synthesis: An EGFR-targeting ligand is synthesized with a ketone or aldehyde handle.
-
E3 Ligase Ligand-Linker Conjugate: The deprotected aminooxyacetamide-PEG2-azido is conjugated to a ligand for an E3 ubiquitin ligase (e.g., VHL or CRBN) via the azide group using click chemistry.
-
Final PROTAC Assembly: The EGFR ligand is then attached to the aminooxy group of the E3 ligase ligand-linker conjugate through oxime ligation to form the final PROTAC molecule. This PROTAC will then recruit EGFR to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated degradation of EGFR.
References
Application Notes and Protocols for Protein Labeling with Boc-aminooxyacetamide-PEG2-Azido
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-aminooxyacetamide-PEG2-Azido is a heterobifunctional linker designed for the precise, two-step labeling of proteins and other biomolecules. This reagent is particularly valuable in bioconjugation, proteomics, and drug development, enabling the sequential and orthogonal introduction of two different molecular entities. The linker features three key components:
-
Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group masks a highly reactive aminooxy functionality. This group can be deprotected under acidic conditions to reveal the aminooxy group, which then selectively reacts with aldehydes or ketones to form a stable oxime bond.
-
PEG2 Spacer: A short, hydrophilic di-ethylene glycol (PEG2) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers. It also provides spatial separation between the conjugated molecules, which can help to preserve their native conformation and function.
-
Azide (B81097) Group: The terminal azide (N₃) group is a bioorthogonal handle that is inert to most biological functional groups. It allows for highly specific ligation to a molecule containing a complementary alkyne or cyclooctyne (B158145) group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".
This two-step labeling strategy, involving an initial oxime ligation followed by a bioorthogonal click reaction, provides researchers with a powerful and versatile tool for attaching a wide array of reporter molecules, such as fluorophores, biotin, or therapeutic payloads, to a protein of interest with high specificity and control.
Principle of the Method
The use of Boc-aminooxyacetamide-PEG2-Azido for protein labeling follows a sequential, two-stage process. The first stage involves the covalent attachment of the linker to a target protein containing a carbonyl group (aldehyde or ketone). The second stage utilizes the azide handle for a bioorthogonal click chemistry reaction with an alkyne-modified molecule of interest.
Stage 1: Oxime Ligation
-
Boc Deprotection: The Boc protecting group is removed from the linker using an acidic solution, typically trifluoroacetic acid (TFA), to expose the reactive aminooxy group.
-
Oxime Bond Formation: The deprotected aminooxy-PEG2-azide linker is then reacted with a protein containing an aldehyde or ketone. This reaction forms a stable oxime bond. Aldehyde or ketone functionalities can be introduced into proteins site-specifically through enzymatic or chemical methods.
Stage 2: Azide-Alkyne Cycloaddition (Click Chemistry)
Once the protein is labeled with the azide-functionalized linker, the azide group can be specifically reacted with a probe containing a terminal alkyne. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.
Data Presentation
The efficiency of protein labeling with Boc-aminooxyacetamide-PEG2-Azido and subsequent click chemistry can be assessed using various analytical techniques, including SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy (if using a dye with a known absorbance). The tables below provide representative data for typical labeling experiments. Note that these values are for illustrative purposes and should be optimized for your specific protein and reagents.
Table 1: Representative Data for Two-Step Protein Labeling Efficiency
| Step | Parameter | Typical Value | Method of Determination |
| Stage 1: Oxime Ligation | Degree of Labeling (DOL) 1 (Azide-Linker per Protein) | 0.8 - 1.5 | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Yield of Azide-Labeled Protein | 70 - 90% | Protein Quantification Assay (e.g., BCA) | |
| Stage 2: Click Chemistry | Degree of Labeling (DOL) 2 (Probe per Protein) | 0.7 - 1.3 | UV-Vis Spectroscopy (for fluorescent probes) or Mass Spectrometry |
| Overall Yield of Dual-Labeled Protein | 50 - 75% | Protein Quantification Assay |
Table 2: Stability of Linkages in Physiological Buffer (pH 7.4, 37°C)
| Linkage | Half-life (t½) | Notes |
| Oxime Bond | > 30 days | Highly stable at neutral and basic pH. Hydrolysis can occur under acidic conditions.[1] |
| Triazole Linkage (from CuAAC) | > 1 year | Exceptionally stable under a wide range of physiological conditions.[2] |
Experimental Protocols
Protocol 1: Boc Deprotection of Boc-aminooxyacetamide-PEG2-Azido
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy-PEG2-azide.
Materials:
-
Boc-aminooxyacetamide-PEG2-Azido
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve Boc-aminooxyacetamide-PEG2-Azido in anhydrous DCM to a concentration of 10-20 mg/mL in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3 x 10 mL).
-
The resulting product is the TFA salt of the aminooxy-PEG2-azide, which can often be used directly in the subsequent oxime ligation reaction.
Protocol 2: Oxime Ligation of an Aldehyde/Ketone-Containing Protein
This protocol describes the conjugation of the deprotected aminooxy-PEG2-azide to a protein containing a carbonyl group.
Materials:
-
Aldehyde or ketone-functionalized protein
-
Deprotected aminooxy-PEG2-azide (from Protocol 1)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.0
-
Aniline (B41778) (optional catalyst, prepare a 1 M stock in DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the aldehyde/ketone-containing protein in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Dissolve the deprotected aminooxy-PEG2-azide in the Reaction Buffer.
-
Add a 10- to 50-fold molar excess of the deprotected linker to the protein solution.
-
(Optional) For reactions with ketones or to accelerate the reaction, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-16 hours at room temperature or 37°C with gentle mixing.
-
Monitor the reaction progress by SDS-PAGE (a shift in molecular weight should be observed) or mass spectrometry.
-
Upon completion, remove the excess linker and other reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Characterize the azide-labeled protein by mass spectrometry to determine the degree of labeling (DOL).
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug).
Materials:
-
Azide-labeled protein (from Protocol 2) in PBS, pH 7.4
-
Alkyne-containing molecule of interest (e.g., Alkyne-Fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the azide-labeled protein at a concentration of 1-5 mg/mL in PBS.
-
Prepare a stock solution of the alkyne-containing molecule (e.g., 10 mM in DMSO).
-
In a reaction tube, add the azide-labeled protein.
-
Add the alkyne-containing molecule to the protein solution. A 5- to 20-fold molar excess of the alkyne molecule over the protein is a good starting point.
-
Prepare the catalyst premix: in a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final CuSO₄ concentration of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Monitor the reaction by SDS-PAGE with in-gel fluorescence scanning (if using a fluorescent alkyne) or mass spectrometry.
-
Upon completion, purify the dual-labeled protein from excess reagents using a desalting column or dialysis.
-
Determine the final degree of labeling and protein concentration.
Mandatory Visualizations
Caption: Experimental workflow for two-step protein labeling.
Caption: Logical flow of the two-step protein labeling process.
References
Topic: Site-Specific Antibody Conjugation using Bocaminooxyacetamide-PEG2-Azido
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the site-specific conjugation of the bifunctional linker, Bocaminooxyacetamide-PEG2-Azido, to monoclonal antibodies (mAbs). This method creates a homogeneously labeled, azide-functionalized antibody, primed for the subsequent attachment of a payload via click chemistry, a crucial process in the development of Antibody-Drug Conjugates (ADCs).
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the targeting specificity of an antibody with the high potency of a cytotoxic payload. The linker molecule that connects these two components is critical to the ADC's stability, efficacy, and safety. The linker this compound offers a versatile platform for ADC development. It features two distinct reactive moieties:
-
A Boc-protected oxyamine , which, after deprotection, can react with an aldehyde or ketone to form a stable oxime bond.
-
An azide group , which can participate in highly efficient and bioorthogonal "click chemistry" reactions.
The strategy outlined here focuses on a site-specific conjugation approach. First, the native glycans on the Fragment crystallizable (Fc) region of the antibody are oxidized to create reactive aldehyde groups.[1] Following deprotection of the linker, its oxyamine group is reacted with the antibody's aldehydes to form a stable conjugate. This results in an azide-functionalized antibody, which can then be coupled to a payload containing a compatible reactive group, such as a strained alkyne (e.g., DBCO or BCN), via copper-free click chemistry.[2][3][][5][6] This site-specific method helps ensure the production of a homogeneous ADC, which is a critical quality attribute for therapeutic applications.[7]
Caption: Overall strategy for ADC synthesis.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol removes the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive oxyamine. This step should be performed prior to conjugation with the antibody.
Materials:
-
This compound
-
Rotary evaporator or nitrogen stream
-
Toluene (B28343) (optional, for azeotropic removal of TFA)
Procedure:
-
Dissolve the this compound linker in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[9]
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Remove the DCM and excess TFA in vacuo using a rotary evaporator.[8]
-
(Optional) Add toluene to the residue and evaporate again to help remove residual TFA.
-
Dry the resulting deprotected linker thoroughly. The product, aminooxyacetamide-PEG2-azide, can be used directly in the next step.
Protocol 2: Site-Specific Antibody Conjugation via Oxime Ligation
This protocol involves the generation of aldehyde groups on the antibody's glycans, followed by conjugation with the deprotected linker from Protocol 1.
A. Antibody Preparation & Buffer Exchange
-
Prepare the antibody solution at a concentration of 1-10 mg/mL.
-
Perform a buffer exchange into a reaction buffer suitable for oxidation, such as Phosphate Buffered Saline (PBS), pH 6.0-7.4, using a desalting column or dialysis.
B. Antibody Glycan Oxidation
-
Chill the antibody solution to 4°C.
-
Prepare a fresh stock solution of sodium periodate (B1199274) (NaIO₄) in the reaction buffer.
-
Add the NaIO₄ solution to the antibody to a final concentration of 5-20 mM.[1]
-
Incubate the reaction on ice (4°C) in the dark for 30 minutes.[1]
-
Quench the reaction by adding an excess of glycerol (B35011) or ethylene (B1197577) glycol.
-
Immediately remove the excess periodate and byproducts by buffer exchanging the oxidized antibody into an acidic conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 4.5) using a desalting column.[1]
C. Oxime Ligation
-
Dissolve the deprotected linker from Protocol 1 in an appropriate solvent (e.g., DMSO).
-
Add a 10- to 50-fold molar excess of the deprotected linker to the oxidized antibody solution.
-
Incubate the reaction for 12-24 hours at 25-37°C.[1] The reaction can be accelerated by the addition of a catalyst such as aniline (B41778) (10-100 mM).[1]
-
After incubation, the resulting azide-functionalized antibody should be purified.
Caption: Experimental workflow for generating an azido-functionalized antibody.
Protocol 3: Payload Conjugation via Copper-Free Click Chemistry (SPAAC)
This protocol describes the final step where an alkyne-modified payload is attached to the azide-functionalized antibody.
Materials:
-
Azide-functionalized antibody (from Protocol 2)
-
DBCO- or BCN-functionalized payload
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Ensure the purified azide-functionalized antibody is in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution (e.g., 10-20 mM) of the DBCO- or BCN-payload in anhydrous DMSO.
-
Add a 1.5- to 5-fold molar excess of the payload stock solution to the antibody solution.[11] The final concentration of DMSO should typically be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction for 1-4 hours at room temperature or 37°C.[11]
-
After the reaction is complete, purify the final ADC to remove unreacted payload and other reagents.
Protocol 4: ADC Purification and Characterization
A. Purification
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger ADC from smaller, unreacted payload molecules and other impurities.[12][13]
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs), as each conjugated drug adds to the overall hydrophobicity of the molecule.[7][14]
B. Characterization
-
Purity and Aggregation Analysis: SEC is the standard method for quantifying high molecular weight species (aggregates) and fragments in the final ADC product.[12]
-
Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.[14][]
-
UV-Vis Spectroscopy: If the payload has a distinct UV absorbance peak separate from the antibody's absorbance at 280 nm, the concentrations of both can be determined simultaneously to calculate the DAR.[14][]
-
Mass Spectrometry (LC-MS): This technique provides the most accurate DAR value and distribution by measuring the exact mass of the different ADC species (e.g., antibody with 0, 1, 2, etc., drugs attached).[16]
-
Data Presentation
The following table summarizes typical parameters and expected results for the conjugation process.
| Stage | Parameter | Recommended Value / Range | Expected Outcome / Note |
| Boc Deprotection | Reagent | 20-50% TFA in DCM | Complete removal of the Boc group. |
| Reaction Time | 30-60 minutes | Monitor by LC-MS to confirm completion. | |
| Antibody Oxidation | Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| NaIO₄ Concentration | 5-20 mM | Titrate to optimize aldehyde generation vs. protein damage. | |
| Reaction Temperature | 4°C | Low temperature minimizes potential side reactions. | |
| Oxime Ligation | Linker-to-Antibody Molar Ratio | 10-50 fold excess | A high excess drives the reaction to completion. |
| pH | 4.0 - 5.0 | Oxime ligation is most efficient at acidic pH.[1] | |
| Reaction Time | 12-24 hours | Can be shortened with the use of an aniline catalyst. | |
| SPAAC Click Reaction | Payload-to-Antibody Molar Ratio | 1.5-5 fold excess | A modest excess is usually sufficient for high efficiency. |
| Reaction Time | 1-4 hours | SPAAC reactions are typically rapid. | |
| Characterization | Purity (by SEC) | > 95% monomer | Low levels of aggregation are desired for therapeutic products. |
| Final DAR (Glycan-based) | ~2 | Oxidation of Fc glycans typically yields two aldehydes per antibody. |
Troubleshooting
-
Low Conjugation Efficiency/DAR:
-
Confirm complete Boc deprotection of the linker via LC-MS.
-
Optimize the NaIO₄ concentration and reaction time to ensure efficient aldehyde generation.
-
Increase the molar excess of the linker during the oxime ligation step.
-
Consider adding aniline as a catalyst to the ligation reaction.
-
-
ADC Aggregation:
-
Ensure the concentration of organic solvent (e.g., DMSO) is kept to a minimum (<10%) during conjugation steps.
-
The PEG2 spacer in the linker is designed to enhance solubility, but highly hydrophobic payloads can still induce aggregation. Screen different buffers and excipients for stability.
-
-
Heterogeneous Product:
-
If using a non-site-specific conjugation method as an alternative, heterogeneity is expected. For the described glycan-based method, ensure complete oxidation and ligation to achieve a homogeneous DAR of ~2. Incomplete reactions will result in a mixture.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DAR and Payload Distribution Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using Bocaminooxyacetamide-PEG2-Azido
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the target specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker connecting the antibody to the payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC.
Bocaminooxyacetamide-PEG2-Azido is a versatile, heterobifunctional linker designed for the advanced synthesis of ADCs.[1][2][3][4] It incorporates three key functional elements:
-
A Boc-protected Aminooxy Group: This functionality enables the formation of a stable oxime bond with a carbonyl group (aldehyde or ketone) introduced onto the antibody. The tert-butyloxycarbonyl (Boc) protecting group provides stability and can be removed under specific conditions to allow for the ligation reaction.
-
A PEG2 Spacer: A short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final ADC.[5]
-
An Azide (B81097) Group: This terminal azide allows for subsequent conjugation to a payload functionalized with a strained alkyne (e.g., DBCO, BCN) via copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".[1][2][3][4]
This dual-reactivity allows for a two-step, controlled conjugation strategy, leading to the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[6] This document provides detailed protocols for the synthesis and characterization of ADCs using the this compound linker.
Experimental Workflow Overview
The synthesis of an ADC using this compound is a sequential process involving the initial modification of the antibody, followed by the attachment of the linker, and finally the conjugation of the cytotoxic payload.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on the Antibody via Periodate Oxidation
This protocol describes the site-specific generation of aldehyde groups on the carbohydrate moieties of the antibody's Fc region.[7][8][9]
Materials and Reagents:
| Reagent | Supplier | Cat. No. (Example) |
| Monoclonal Antibody (mAb) | In-house/Commercial | - |
| Sodium Periodate (NaIO₄) | Sigma-Aldrich | 311448 |
| Sodium Acetate (B1210297) Buffer (0.1 M, pH 5.5) | In-house prepared | - |
| Glycerol (B35011) | Sigma-Aldrich | G5516 |
| Desalting Columns (e.g., PD-10) | Cytiva | 17085101 |
| UV-Vis Spectrophotometer | - | - |
Procedure:
-
Buffer Exchange: Equilibrate a desalting column with 0.1 M sodium acetate buffer (pH 5.5). Buffer exchange the antibody into this buffer.
-
Concentration Determination: Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm. Adjust the concentration to 5-10 mg/mL.
-
Periodate Oxidation:
-
Cool the antibody solution to 4°C in a light-protected tube.
-
Add a stock solution of NaIO₄ to a final concentration of 10-20 mM.
-
Incubate the reaction for 30 minutes at 4°C in the dark.[7]
-
-
Quenching: Stop the reaction by adding glycerol to a final concentration of 20 mM. Incubate for 10 minutes at 4°C.
-
Purification: Immediately purify the aldehyde-functionalized antibody using a desalting column equilibrated with 0.1 M sodium acetate buffer (pH 4.5) to remove excess periodate and glycerol.
-
Characterization (Optional): The generation of aldehyde groups can be confirmed using an aldehyde-reactive probe, though typically the reaction proceeds with high efficiency and is used directly in the next step.
Quantitative Parameters for Antibody Oxidation:
| Parameter | Recommended Value | Reference |
| mAb Concentration | 1-10 mg/mL | [7] |
| NaIO₄ Concentration | 5-20 mM | [7][8] |
| Buffer | 0.1 M Sodium Acetate, pH 5.0-5.5 | [7][8] |
| Temperature | 4°C | [7] |
| Reaction Time | 30 minutes | [7] |
| Expected Aldehyde/mAb Ratio | ~2 | [10] |
Protocol 2: Boc Deprotection and Oxime Ligation
This protocol details the deprotection of the Boc group on the linker and its subsequent conjugation to the aldehyde-functionalized antibody.
Materials and Reagents:
| Reagent | Supplier | Cat. No. (Example) |
| Aldehyde-Functionalized Antibody | From Protocol 1 | - |
| This compound | MedChemExpress | HY-136100 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |
| Dichloromethane (DCM) | Sigma-Aldrich | 270997 |
| Sodium Acetate Buffer (0.1 M, pH 4.5) | In-house prepared | - |
| Aniline (B41778) (optional catalyst) | Sigma-Aldrich | 242284 |
| DMSO | Sigma-Aldrich | D8418 |
| Purification System (e.g., SEC, HIC) | - | - |
Procedure:
-
Boc Deprotection of Linker:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under a stream of nitrogen.
-
Immediately dissolve the deprotected aminooxy-linker in DMSO to prepare a stock solution (e.g., 100 mM).
-
-
Prepare the Reaction Mixture:
-
In a suitable reaction vessel, use the aldehyde-functionalized antibody (from Protocol 1) in 0.1 M sodium acetate buffer, pH 4.5.
-
Add the deprotected aminooxy-linker stock solution to the antibody solution to achieve a 10-20 molar excess.[7]
-
-
Oxime Ligation Reaction:
-
Purification: Purify the resulting azide-functionalized mAb-linker conjugate using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove the excess linker and catalyst. The buffer should be exchanged to a neutral pH buffer, such as PBS (pH 7.4).
Quantitative Parameters for Oxime Ligation:
| Parameter | Recommended Value | Reference |
| Aldehyde-mAb Concentration | 1-10 mg/mL | [7] |
| Aminooxy-Linker Excess | 5-20 molar excess | [7][9] |
| Buffer | 0.1 M Sodium Acetate, pH 4.5 | [7] |
| Temperature | 25-37°C | [7] |
| Reaction Time | 12-24 hours | [7] |
| Aniline Catalyst (optional) | 10-100 mM | [7] |
| Expected Linker/mAb Ratio | >1.8 | [6] |
Protocol 3: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the final step of conjugating an alkyne-functionalized cytotoxic payload to the azide-functionalized antibody-linker construct.[11][12]
Materials and Reagents:
| Reagent | Supplier | Cat. No. (Example) |
| Azide-Functionalized mAb-Linker | From Protocol 2 | - |
| DBCO-functionalized Payload | Commercial/Custom Synthesis | - |
| Phosphate-Buffered Saline (PBS), pH 7.4 | In-house prepared | - |
| DMSO | Sigma-Aldrich | D8418 |
| Protein Concentrator | Millipore | Amicon Ultra |
Procedure:
-
Reagent Preparation:
-
Ensure the azide-functionalized mAb-linker is in PBS, pH 7.4, at a concentration of 5-10 mg/mL.
-
Prepare a stock solution of the DBCO-functionalized drug-linker in DMSO (e.g., 10 mM).
-
-
SPAAC Conjugation:
-
Add a 5- to 10-fold molar excess of the DBCO-drug linker stock solution to the azide-functionalized antibody solution.[12]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% to maintain antibody stability.[12]
-
Incubate the reaction for 4-24 hours at room temperature or 4°C with gentle mixing.[12]
-
-
Purification of the ADC:
-
Remove excess, unreacted DBCO-drug linker using a desalting column or a protein concentrator with an appropriate molecular weight cutoff, performing buffer exchange into PBS.
-
-
Final ADC Characterization: Analyze the purified ADC for DAR, purity, and aggregation as described in the following section.
Quantitative Parameters for SPAAC:
| Parameter | Recommended Value | Reference |
| Azide-mAb Concentration | 5-10 mg/mL | [12] |
| DBCO-Payload Excess | 5-10 molar excess | [12] |
| Buffer | PBS, pH 7.4 | [12] |
| Temperature | 4-25°C | [12] |
| Reaction Time | 4-24 hours | [12] |
| Expected DAR | ~2 | [10] |
Characterization of the Final ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute.[13][14]
Protocol 4: DAR Determination by UV-Vis Spectroscopy
This is a simple method for determining the average DAR, provided the drug has a unique absorbance maximum distinct from the antibody's absorbance at 280 nm.[1][][16]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance for the payload (A_drug).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.
-
The average DAR is calculated as the molar ratio of the drug to the antibody.
Protocol 5: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker, allowing for the quantification of different DAR species.[13][14][17][18][19]
Procedure:
-
System Setup: Use an HIC column (e.g., TSKgel Butyl-NPR) on a biocompatible HPLC system.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Gradient: Run a linear gradient from high salt to low salt to elute the ADC species. Species with higher DAR will be more hydrophobic and elute later.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, etc.). The average DAR is calculated as the weighted average of the different species based on their relative peak areas.[18]
Protocol 6: Characterization by Mass Spectrometry (MS)
LC-MS provides precise mass information, allowing for unambiguous determination of the DAR and identification of different drug-loaded species.[20][21][22][23][24][25]
Procedure:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction with DTT to separate the light and heavy chains. Deglycosylation can also be performed to reduce heterogeneity.
-
LC-MS Analysis: Use a reversed-phase column (for reduced chains) or a size-exclusion column (for intact ADC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectra to obtain the molecular weights of the different species. The DAR can be calculated from the mass difference between the unconjugated and conjugated antibody or chains.
Summary of Characterization Techniques:
| Technique | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Average DAR | Simple, rapid, and requires minimal sample preparation.[13][] | Requires distinct absorbance maxima for drug and antibody; provides only the average DAR.[13] |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR, drug load distribution, purity. | Provides information on the distribution of different DAR species; non-denaturing conditions.[13][19] | May not be suitable for all ADC types; typically incompatible with MS due to non-volatile salts.[19] |
| Mass Spectrometry (MS) | Precise mass of each species, average DAR, conjugation site (with peptide mapping). | Highly accurate and provides detailed structural information.[20][21] | Requires specialized equipment and expertise; can be complex for heterogeneous samples.[23] |
Mechanism of Action of ADCs
The efficacy of an ADC relies on a multi-step process that begins with specific binding to the target cancer cell and culminates in the intracellular release of the cytotoxic payload.
Steps in the ADC Mechanism of Action:
-
Binding: The ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to a target antigen that is overexpressed on the surface of cancer cells.[20]
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis, forming an endosome.[17]
-
Trafficking and Payload Release: The endosome traffics to and fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved (if cleavable) or the antibody is degraded, releasing the cytotoxic payload into the cytoplasm.[17]
-
Cytotoxicity: The freed payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[20]
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 17. agilent.com [agilent.com]
- 18. waters.com [waters.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. benchchem.com [benchchem.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 23. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. agilent.com [agilent.com]
Application Notes and Protocols for PROTAC Synthesis with a PEG2 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[1][2]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design.[1] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[1] These properties can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules. The variable length of the PEG chain allows for precise optimization of the distance between the POI and the E3 ligase to achieve efficient ubiquitination and subsequent degradation.[1][3] This document provides a comprehensive guide to the design and synthesis of PROTACs utilizing a PEG2 linker, including detailed experimental protocols and quantitative data to aid researchers in the rational development of next-generation protein degraders.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC is a systematic process that begins with the design and synthesis of the molecule, followed by rigorous in vitro and cellular evaluation to determine its efficacy and mechanism of action.
Caption: General workflow for PROTAC synthesis and evaluation.
Data Presentation: Impact of Linker on PROTAC Efficacy
The choice of linker significantly impacts the degradation efficiency of a PROTAC. The following tables provide illustrative data on how linker composition and length can affect key parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Table 1: Illustrative Comparison of PROTACs with Different Linkers
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability (Pe) |
|---|---|---|---|---|
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[4]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a model PROTAC utilizing a PEG2 linker. This protocol assumes the POI ligand contains a carboxylic acid for amide bond formation and the E3 ligase ligand has a primary or secondary amine.
Protocol 1: Synthesis of a PROTAC with a PEG2 Linker via Amide Coupling
This protocol describes a common method for coupling a POI ligand (with a carboxylic acid) to an E3 ligase ligand (with an amine) using a bifunctional PEG2 linker.
Materials and Reagents:
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand with an amine functional group (e.g., pomalidomide)
-
Amine-PEG2-carboxylic acid linker
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide)
-
Reagents for work-up and purification: Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate
-
High-performance liquid chromatography (HPLC) for purification
-
Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and characterization
Procedure:
Step 1: Activation of POI Ligand Carboxylic Acid
-
In a clean, dry reaction vial, dissolve the POI ligand-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).[5]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Step 2: Coupling of Activated POI Ligand with Amine-PEG2-Carboxylic Acid Linker
-
In a separate vial, dissolve the Amine-PEG2-carboxylic acid linker (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the linker solution to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.[5]
-
Monitor the reaction progress by LC-MS.
Step 3: Work-up and Purification of POI-Linker Intermediate
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (3 times) and brine (1 time).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude POI-Linker intermediate by preparative HPLC.
Step 4: Activation of POI-Linker Intermediate Carboxylic Acid
-
Dissolve the purified POI-Linker intermediate (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
Step 5: Coupling of Activated POI-Linker with E3 Ligase Ligand
-
In a separate vial, dissolve the E3 ligase ligand with an amine functional group (1.1 equivalents) in anhydrous DMF.
-
Add the E3 ligase ligand solution to the activated POI-Linker solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.[6]
-
Monitor the reaction progress by LC-MS.
Step 6: Final Work-up and Purification of the PROTAC
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (3 times) and brine (1 time).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Protocol 2: Characterization of the Synthesized PROTAC
1. Mass Spectrometry:
-
Confirm the molecular weight of the final PROTAC using high-resolution mass spectrometry (HRMS).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Confirm the structure of the final PROTAC using 1H and 13C NMR.
Protocol 3: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
1. Cell Culture and Treatment:
-
Culture the target cells to an appropriate confluency.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
3. Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the POI.
-
Incubate with an appropriate HRP-conjugated secondary antibody.[6]
-
Detect the protein bands using a chemiluminescent substrate.[6]
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.[6]
-
Normalize the POI band intensity to the loading control band intensity.[6]
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax values.[6]
Conclusion
The use of a PEG2 linker in PROTAC synthesis offers a strategic advantage in developing effective protein degraders by improving solubility and providing a flexible connection between the two ligands. The protocols outlined in this document provide a foundational framework for the synthesis, purification, and evaluation of PROTACs incorporating a PEG2 linker. Successful PROTAC development relies on a systematic and iterative process of design, synthesis, and biological testing to optimize for potent and selective protein degradation.
References
Purification of Boc-aminooxyacetamide-PEG2-Azido Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Boc-aminooxyacetamide-PEG2-Azido, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery systems. The protocols outlined below are designed to ensure high purity of the conjugate, which is critical for the success and reproducibility of subsequent applications such as "click chemistry" reactions.
Introduction
Boc-aminooxyacetamide-PEG2-Azido is a valuable tool in bioconjugation, featuring a Boc-protected aminooxy group for reaction with carbonyls, a hydrophilic diethylene glycol (PEG2) spacer to enhance solubility, and a terminal azide (B81097) group for copper-catalyzed or copper-free click chemistry. The purity of this linker is paramount, as impurities can lead to undesirable side reactions, heterogeneity in the final bioconjugate, and potential immunogenicity. The following sections detail the purification and characterization of this conjugate.
Data Presentation
Achieving high purity is a critical endpoint of the purification process. The following tables summarize the expected quantitative data for the purification of Boc-aminooxyacetamide-PEG2-Azido.
Table 1: Typical Purity and Yield of Purified Boc-aminooxyacetamide-PEG2-Azido
| Parameter | Typical Value | Method of Determination |
| Purity | > 96%[1][2] | RP-HPLC, NMR Spectroscopy[3] |
| Yield | Variable (dependent on synthesis) | Gravimetric analysis |
| Appearance | Colorless to light yellow viscous liquid[4] | Visual Inspection |
Table 2: Analytical Methods for Purity Assessment
| Analytical Technique | Purpose | Key Observations |
| ¹H NMR Spectroscopy | Structural confirmation and purity assessment.[3] | Characteristic signals for the Boc group (~1.4 ppm), PEG backbone (3.5-3.7 ppm), and methylene (B1212753) protons adjacent to the azide (~3.4 ppm).[3] |
| ¹³C NMR Spectroscopy | Confirms the carbon skeleton.[3] | Characteristic peaks for the carbons of the Boc group, PEG chain, and the carbon attached to the azide (~50 ppm).[3] |
| Mass Spectrometry (MS) | Confirms molecular weight and identifies impurities.[3] | Prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺).[3] |
| Reversed-Phase HPLC (RP-HPLC) | Quantifies purity and separates impurities.[5] | A single major peak for the purified product. |
Experimental Protocols
General Purification Workflow
The general workflow for the purification of Boc-aminooxyacetamide-PEG2-Azido from a crude reaction mixture involves initial extraction to remove bulk impurities, followed by high-resolution chromatographic purification.
Caption: Figure 1. General Purification Workflow.
Detailed Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the recommended method for achieving high purity of the Boc-aminooxyacetamide-PEG2-Azido conjugate.[] This technique separates molecules based on their hydrophobicity.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 10 µm particle size, suitable for preparative scale)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
Crude Boc-aminooxyacetamide-PEG2-Azido conjugate, post-extraction
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
System Equilibration: Equilibrate the HPLC system and the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is observed on the UV detector (monitoring at a suitable wavelength, e.g., 214 nm).
-
Sample Injection: Inject the prepared sample onto the column.
-
Elution and Fraction Collection: Elute the sample using a linear gradient of Mobile Phase B. A suggested starting gradient is from 5% to 65% Mobile Phase B over 40 minutes. The optimal gradient may need to be determined empirically.[5] Collect fractions as the compounds elute from the column, based on the peaks observed on the chromatogram.
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC or LC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the acetonitrile and water by rotary evaporation followed by lyophilization to obtain the purified product as a viscous oil or solid.
Protocol: Purity Assessment by Analytical RP-HPLC
Instrumentation and Materials:
-
Analytical HPLC system with a UV or Charged Aerosol Detector (CAD)
-
Analytical reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Purified Boc-aminooxyacetamide-PEG2-Azido conjugate
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified conjugate in Mobile Phase A.
-
System Equilibration: Equilibrate the analytical HPLC system with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample and run a linear gradient, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.
Signaling Pathways and Logical Relationships
The purification strategy is based on the physicochemical properties of the target molecule and potential impurities. The following diagram illustrates the logical relationship between the purification techniques and the types of impurities removed.
Caption: Figure 2. Rationale for Purification Strategy.
By following these detailed protocols and understanding the principles behind the purification strategy, researchers can consistently obtain high-purity Boc-aminooxyacetamide-PEG2-Azido conjugates for their drug development and bioconjugation needs.
References
Troubleshooting & Optimization
Technical Support Center: Boc-Aminooxy to Ketone Ligation
Welcome to the technical support center for Boc-aminooxy to ketone ligation. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, protocols, and technical data to ensure the success of your oxime ligation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the ligation of Boc-protected aminooxy compounds to ketones.
Q1: Why is my oxime ligation yield unexpectedly low?
Low yield is a common problem that can stem from several factors:
-
Suboptimal pH: The rate of oxime formation is highly dependent on pH. For uncatalyzed reactions, the optimal pH is typically in the slightly acidic range of 4.0-5.0.[1] At neutral pH, the reaction can be significantly slower.[2][3] For reactions involving sensitive biomolecules that require neutral pH (6.5-7.5), the use of a nucleophilic catalyst is crucial.[4]
-
Low Reactivity of the Ketone: Ketones are generally less reactive than aldehydes due to greater steric hindrance and electronic effects.[3][5] Reactions involving ketones often require more forcing conditions, such as higher concentrations, longer reaction times, or more efficient catalysts.[3][6]
-
Inefficient Catalysis: While aniline (B41778) is a common catalyst, it can be slow, especially for ketone ligations.[6] More efficient catalysts, such as p-phenylenediamine (B122844) (pPDA) or m-phenylenediamine (B132917) (mPDA), can significantly accelerate the reaction rate, particularly at neutral pH.[6][7]
-
Reagent Degradation: The aminooxy group can be unstable, and starting materials can degrade over time.[1] It is also highly reactive and can be quenched by trace ketone impurities (e.g., acetone) in solvents.[8][9] Always use fresh, high-purity reagents and solvents.[10]
-
Poor Solubility: If your ketone-containing substrate or Boc-aminooxy reagent precipitates out of the reaction buffer, the reaction will not proceed efficiently.[2]
Q2: How can I improve my reaction yield?
Based on the potential causes above, here are several strategies to optimize your reaction:
-
Optimize pH: Verify the pH of your reaction mixture. If your molecules are stable, consider using a more acidic buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5) for an uncatalyzed reaction.[2]
-
Use an Effective Catalyst: For reactions at neutral pH, add an appropriate catalyst. p-Phenylenediamine has been shown to be up to 19-fold faster than aniline for some reactions at pH 7.[7]
-
Increase Reactant Concentration: The reaction kinetics are concentration-dependent. Increasing the concentration of one or both reactants can drive the reaction forward.[1][5] Using a 5- to 50-fold molar excess of the aminooxy reagent is common.[11]
-
Add a Co-solvent: To address solubility issues, a water-miscible organic co-solvent like DMSO or DMF can be added, typically up to 20-50%.[2][12]
-
Increase Reaction Time and Temperature: Ketone ligations are inherently slower. Allow the reaction to proceed for a longer period (e.g., 16-24 hours).[2] If your substrates are stable, increasing the temperature (e.g., to 37°C) can also increase the rate.[12] For some non-sensitive molecules, reactions in anhydrous DMF at 75°C can be complete in as little as 5 minutes.[2][8]
Q3: I see multiple spots on my TLC or peaks in my LC-MS. What are the possible side reactions?
The high chemoselectivity of the oxime ligation minimizes side reactions with other functional groups.[13] However, unwanted products can still appear for several reasons:
-
Reaction with Carbonyl Impurities: The highly reactive aminooxy group can react with trace aldehyde or ketone contaminants in your solvents (like acetone) or buffers.[4][9]
-
Incomplete Boc Deprotection: If the Boc-aminooxy reagent was generated in a previous step, incomplete deprotection can lead to unreacted starting material in your final mixture.[4]
-
Oxime Hydrolysis: While oxime bonds are generally stable at physiological pH, they can be susceptible to hydrolysis under strongly acidic conditions.[1][10]
To mitigate these, ensure you use high-purity solvents, confirm complete deprotection of the aminooxy group before starting the ligation, and maintain appropriate pH control.[4][10]
Q4: How do I purify my final oxime conjugate?
Purification methods depend on the nature of your product:
-
Proteins and Large Molecules: Desalting columns or dialysis are effective for removing small molecule impurities like excess reagents and catalyst.[2]
-
Peptides and Small Molecules: Reversed-phase HPLC (RP-HPLC) is the most common and effective method for achieving high purity.[2]
-
Organic Solvent Soluble Molecules: For molecules soluble in organic solvents, purification can be achieved by aqueous work-up followed by flash column chromatography on silica (B1680970) gel.[12]
Quantitative Data Summary
Optimizing reaction parameters is critical for successful ligation. The tables below summarize typical conditions and catalyst performance.
Table 1: General Reaction Condition Parameters
| Parameter | Aqueous Ligation (with Catalyst) | Acetic Acid Ligation | Anhydrous DMF Ligation |
| Substrates | Water-soluble molecules, proteins | Less reactive ketones, organic-soluble | Non-sensitive small molecules |
| pH | 6.0 - 7.5[1][4] | N/A (Pure Acetic Acid) | N/A |
| Temperature | Room Temp to 37°C | Room Temperature | 75°C[2] |
| Aminooxy Reagent | 1.5 - 50 equivalents[11] | 1.5 - 3 equivalents | Stoichiometric or slight excess |
| Catalyst Conc. | 10 - 100 mM[2] | None | 10 - 100 mM |
| Reaction Time | 2 - 24 hours[2] | 1.5 - 2 hours | ~5 minutes[2][8] |
Table 2: Comparison of Common Catalysts at Neutral pH
| Catalyst | Relative Efficiency | Typical Concentration | Notes |
| None | Baseline | N/A | Very slow reaction rate at neutral pH.[2] |
| Aniline | Moderate | 10 - 100 mM[14] | Traditional catalyst, but often slow for ketones.[6] |
| m-Phenylenediamine (mPDA) | High | 10 - 100 mM | More efficient than aniline; higher aqueous solubility allows for use at higher concentrations.[6] |
| p-Phenylenediamine (pPDA) | Very High | 2 - 10 mM[7] | Reported to be ~19x faster than aniline at pH 7 for protein PEGylation.[7] |
Experimental Protocols
Protocol 1: General Aqueous Ligation of a Ketone-Containing Peptide
This protocol provides a general method suitable for water-soluble biomolecules at a near-neutral pH.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of your catalyst (e.g., p-phenylenediamine) in DMF or water.
-
Prepare a 10 mM stock solution of your ketone-functionalized peptide in the reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Prepare a 100 mM stock solution of the Boc-aminooxy reagent in the same buffer. The Boc group must be removed prior to this step if not using a pre-deprotected reagent.
-
-
Ligation Reaction:
-
In a reaction vial, combine the ketone-peptide solution with the Boc-aminooxy reagent solution. Use a 10-fold molar excess of the aminooxy reagent.
-
Add the catalyst stock solution to achieve a final concentration of 10 mM.
-
Gently mix the components and allow the reaction to proceed at room temperature for 4-16 hours.[2]
-
-
Monitoring and Purification:
-
Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS to observe the consumption of starting material and the formation of the product.
-
Once complete, purify the conjugate using RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.[2]
-
Characterize the purified product by ESI-MS.
-
Protocol 2: Boc Group Deprotection
If your aminooxy reagent is Boc-protected, this group must be removed to reveal the reactive aminooxy functionality.
-
Deprotection Setup:
-
Dissolve the Boc-aminooxy reagent in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., Argon).[11]
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[4][11]
-
-
Reaction and Work-up:
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[11]
-
Once complete, remove the TFA and DCM under reduced pressure (e.g., rotary evaporator).[11]
-
The resulting deprotected aminooxy compound is often used immediately in the subsequent ligation step without extensive purification.[11]
-
Visualizations
Reaction Mechanism and Catalysis
The diagram below illustrates the nucleophilic attack of the aminooxy group on the ketone, followed by dehydration to form the stable oxime bond. The catalytic cycle shows how aniline accelerates the reaction by forming a more reactive protonated Schiff base intermediate.[10][15]
General Experimental Workflow
This flowchart outlines the key steps from reagent preparation to final product characterization for a typical Boc-aminooxy to ketone ligation experiment.
Troubleshooting Decision Tree
This logical diagram provides a step-by-step guide to diagnosing and solving common problems encountered during the ligation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
Technical Support Center: Optimizing Azide-Alkyne Cycloaddition with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your azide-alkyne cycloaddition reactions involving polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
The primary difference lies in the requirement of a copper catalyst. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide (B81097), offering high speed and efficiency.[1] However, the potential cytotoxicity of copper can be a concern for in vivo applications.[1] SPAAC, on the other hand, is a copper-free method that employs a strained cyclooctyne, which readily reacts with an azide without the need for a catalyst, making it highly suitable for biological systems.[2][3][4]
Q2: How does the PEG linker's length and architecture affect the cycloaddition reaction?
The properties of the PEG linker can significantly impact the reaction and the final conjugate's properties:
-
Length: Longer PEG chains can enhance the solubility of hydrophobic molecules and reduce steric hindrance between the conjugated partners.[5][6] However, excessively long chains might create their own steric hindrance around the reactive azide or alkyne ends, potentially slowing the reaction rate.[7]
-
Architecture: Linear PEGs are often used for precise applications, while branched PEGs can offer better shielding, potentially increasing the in-vivo circulation time of a therapeutic molecule.[5]
Q3: What are the most common causes of low yield in CuAAC reactions with PEG linkers?
Low yields in CuAAC are often attributed to:
-
Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen present in the reaction mixture.[8]
-
Poor Reagent Quality: Degradation of the azide or alkykyne-functionalized PEG, or the reducing agent (e.g., sodium ascorbate), can lead to failed reactions.[8]
-
Suboptimal Reaction Conditions: Incorrect concentrations of reactants, catalyst, ligand, or inappropriate pH and temperature can all contribute to low yields.[9]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling.[8]
Q4: How can I monitor the progress of my azide-alkyne cycloaddition reaction?
Several analytical techniques can be used to monitor the reaction progress in real-time or by analyzing aliquots:
-
NMR Spectroscopy: ¹H NMR can be used to track the disappearance of reactant signals (e.g., the alkyne proton) and the appearance of the triazole product signals.[2][10]
-
Mass Spectrometry (MS): LC-MS can be used to measure the concentrations of reactants and products over time.[10]
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide peak at approximately 2100 cm⁻¹ is a reliable indicator of reaction progression.[11][12][13]
-
Size Exclusion Chromatography (SEC): An increase in the hydrodynamic radius of the product upon successful conjugation can be observed.[5]
Troubleshooting Guides
Low or No Product Yield in CuAAC
This guide will help you systematically troubleshoot and resolve issues of low or no product formation in your copper-catalyzed azide-alkyne cycloaddition reactions.
Troubleshooting Workflow for Low CuAAC Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Side Reactions in Boc Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The main cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1] This carbocation is formed upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1] The electrophilic tert-butyl cation can then alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.[1][2]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are the most vulnerable to alkylation and other side reactions caused by carbocations generated during Boc deprotection.[3] These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to alkylation.[3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt and is also susceptible to oxidation.[3][4]
-
Cysteine (Cys): The free thiol group is nucleophilic and can be alkylated.[3][4]
-
Tyrosine (Tyr): The phenol (B47542) ring can be alkylated by carbocations.[3][4]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cations.[2][3] By reacting with the carbocations more rapidly than the sensitive residues of the substrate, they prevent unwanted side reactions.[2]
Q4: How do I choose the right scavenger for my peptide?
A4: The choice of scavenger or scavenger cocktail should be based on the specific amino acid residues present in your peptide.[4]
-
For Tryptophan-containing compounds, scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole (B1667542) are recommended.[1][4] 1,2-ethanedithiol (B43112) (EDT) is also highly effective.[3]
-
For Methionine-containing compounds, thioanisole (B89551) is effective at preventing S-alkylation.[1][4] To prevent oxidation, it is also recommended to work under an inert atmosphere and use degassed solvents.[3]
-
For Cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[1][2]
Q5: What are some common general-purpose scavenger cocktails?
A5: For many routine peptides, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail.[3] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is a robust option.[2][4]
Q6: My Boc deprotection is incomplete. What should I do?
A6: Incomplete deprotection can be caused by insufficient acid strength, short reaction times, or steric hindrance.[1][5] To troubleshoot, you can:
-
Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[1]
-
Extend the reaction time and monitor progress by TLC or LC-MS.[1]
-
Consider gentle warming (e.g., to 40°C), but be aware of the potential for increased side reactions.[1]
-
For very difficult cases, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be used.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift. | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1] | Incorporate a scavenger or scavenger cocktail into the deprotection reagent based on the peptide sequence.[1] (See FAQs Q4 & Q5) |
| Significant starting material remains after the reaction. | Insufficient acid concentration, reaction time, or steric hindrance.[2][5] | Increase acid concentration, extend reaction time, or gently warm the reaction. For sterically hindered sites, consider a stronger acid like 4M HCl in dioxane.[1][5] |
| Peak with +16 Da mass shift in a Met-containing peptide. | Oxidation of Methionine to Methionine sulfoxide.[3][6] | Use degassed solvents and perform the cleavage under an inert atmosphere.[3] Add thioanisole to the cleavage cocktail.[3] |
| N-terminal glutamine (Gln) residue has cyclized to pyroglutamate. | Prolonged exposure to acidic conditions.[7] | Ensure complete coupling of the subsequent amino acid and avoid extended exposure to acid during deprotection.[7] |
Quantitative Data on Scavenger Performance
The selection of a scavenger cocktail can significantly impact the purity of the crude peptide. The table below summarizes the effectiveness of different scavenger combinations in preventing common side reactions.
Table 1: Comparison of Scavenger Cocktails for a Tryptophan-Containing Peptide
| Cleavage Cocktail Composition (v/v/v) | % Desired Peptide | % t-butylated Peptide |
|---|---|---|
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDT | >98 | <2 |
Data is illustrative and based on literature reports.[2][4]
Experimental Protocols
Protocol 1: General Boc Deprotection using a Scavenger Cocktail
This protocol describes a standard method for removing the N-terminal Boc group while minimizing side reactions.
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (B109758) (DCM).[4]
-
Reagent Preparation: Prepare the cleavage cocktail. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[1][3]
-
Deprotection: Add the cleavage cocktail to the Boc-protected substrate at room temperature and stir.[1]
-
Reaction Monitoring: Monitor the reaction for 1-2 hours using an appropriate analytical method like TLC or LC-MS.[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[1] The resulting amine TFA salt can often be precipitated with cold diethyl ether, or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) if the product is not water-soluble.[1][8]
Protocol 2: Small-Scale Trial to Optimize Scavenger Cocktail
This protocol is for testing different scavenger cocktails on a small amount of peptide-resin to determine the optimal conditions before a large-scale cleavage.
-
Materials: Dry peptide-resin (20-50 mg per trial), TFA, and various scavengers (e.g., TIS, EDT, thioanisole, water).[3]
-
Cocktail Preparation: In separate microcentrifuge tubes, prepare different cleavage cocktails to be tested (e.g., Cocktail A: TFA/TIS/H₂O (95:2.5:2.5); Cocktail B: Reagent K).[3]
-
Cleavage Reaction: Add 20-50 mg of the dry peptide-resin to separate reaction vessels and add the prepared cocktails.[3]
-
Reaction: Agitate the mixtures at room temperature for 1.5-2 hours.[9]
-
Isolation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.[9] Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.[3]
-
Analysis: Dry the crude peptide pellets. Dissolve a small amount from each trial in a suitable solvent and analyze by RP-HPLC and mass spectrometry to compare purity and identify side products.[3]
Visual Guides
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Role of scavengers in preventing side product formation.
Caption: A troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Boc-aminooxyacetamide-PEG2-Azido Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming solubility challenges encountered with Boc-aminooxyacetamide-PEG2-Azido conjugates. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What factors can contribute to the poor solubility of my Boc-aminooxyacetamide-PEG2-Azido conjugate?
A1: The solubility of your final conjugate is a result of the combined physicochemical properties of the Boc-aminooxyacetamide-PEG2-Azido linker and the molecule to which it is attached. While the PEG2 spacer is intended to enhance hydrophilicity, several factors can lead to poor solubility:
-
Hydrophobicity of the Conjugated Molecule: If the molecule you have conjugated is highly hydrophobic, it can dominate the overall properties of the conjugate, leading to poor water solubility.
-
Presence of the Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) protecting group is inherently hydrophobic and can significantly decrease the aqueous solubility of the conjugate.[1]
-
Aggregation: The conjugate molecules may self-associate to form larger, insoluble aggregates. This is more likely if the conjugated molecule has a tendency to aggregate.
-
Isoelectric Point (pI): For peptide or protein conjugates, solubility is often at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero.
-
Improper Storage and Handling: Repeated freeze-thaw cycles can lead to aggregation and a decrease in solubility.
Q2: In what solvents is the Boc-aminooxyacetamide-PEG2-Azido linker itself expected to be soluble?
Q3: How does the PEG chain length affect the solubility of the conjugate?
A3: Generally, longer polyethylene (B3416737) glycol (PEG) chains lead to a greater increase in the aqueous solubility of a conjugate.[5] The repeating ethylene (B1197577) oxide units of the PEG chain form hydrogen bonds with water molecules, creating a hydrophilic shell around the conjugated molecule.[5] Therefore, a short PEG2 linker will offer a moderate increase in hydrophilicity compared to longer PEG chains.
Q4: Can I expect a change in solubility after the removal of the Boc protecting group?
A4: Yes, you should expect a significant change in solubility. The Boc group is hydrophobic, and its removal will expose a more polar aminooxyacetamide group. This will likely increase the aqueous solubility of your conjugate, especially at a pH where the resulting amine can be protonated.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with your Boc-aminooxyacetamide-PEG2-Azido conjugates in a question-and-answer format.
Issue: My conjugate has precipitated out of an aqueous buffer.
-
Question: What is the first step I should take to redissolve my conjugate?
-
Answer: The most effective initial step is to try adding an organic co-solvent. Start by adding a small percentage of a water-miscible organic solvent like DMSO or DMF to your aqueous solution. It is often best to first dissolve the conjugate in a minimal amount of the pure organic solvent and then slowly add the aqueous buffer to the desired final concentration while vortexing.
Issue: I am observing low yields in my conjugation reaction, which I suspect is due to poor solubility of the reactants.
-
Question: How can I improve the solubility of the reactants in the reaction mixture?
-
Answer: To improve reactant solubility, consider the following:
-
Solvent System: Perform the conjugation reaction in a solvent system known to dissolve both your molecule and the Boc-aminooxyacetamide-PEG2-Azido linker. This may be a pure organic solvent like DMF or DMSO, or a mixture of an organic solvent and an aqueous buffer.
-
pH Adjustment: If your molecule has ionizable groups, adjusting the pH of the reaction buffer can improve its solubility. For amine-reactive conjugations, a pH of 7.2-8.5 is often optimal for the reaction and can also aid solubility.[5]
-
Temperature: Gently warming the reaction mixture may increase the solubility of the reactants. However, be cautious as excessive heat can degrade your molecules. A starting point for gentle warming is 30-40°C.
-
Issue: My purified conjugate is difficult to dissolve for in vitro or in vivo studies.
-
Question: What formulation strategies can I employ to improve the solubility of my final conjugate?
-
Answer: For downstream applications, consider these formulation strategies:
-
Co-solvent Systems: Use a biocompatible co-solvent. For example, a small percentage of DMSO or ethanol (B145695) in your aqueous formulation can significantly improve solubility. Always check the tolerance of your specific assay or animal model for the chosen co-solvent.
-
pH Optimization: Determine the optimal pH for the solubility of your conjugate. This can be done by testing the solubility across a range of pH values.
-
Use of Excipients: Consider the addition of solubility-enhancing excipients, such as cyclodextrins or surfactants, to your formulation.
-
Sonication: Gentle sonication in a water bath can help to dissolve small amounts of precipitate.
-
Data Presentation
Table 1: Qualitative Solubility of Structurally Similar PEG Conjugates
| Solvent | Expected Solubility of Boc-aminooxyacetamide-PEG2-Azido Conjugates | Notes |
| Water | Very Low to Low | The hydrophobic nature of the Boc group and potentially the conjugated molecule significantly reduces aqueous solubility.[6] |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water; precipitation is likely without the use of co-solvents.[6] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | A good starting solvent for creating stock solutions.[2] |
| N,N-Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for initial dissolution.[4] |
| Dichloromethane (B109758) (DCM) | Soluble | An option for dissolving the conjugate, particularly during synthesis and purification.[7] |
| Ethanol/Methanol | Low to Moderate | Solubility may be limited due to the hydrophobic Boc group.[6] |
Disclaimer: This table provides expected solubility based on the properties of similar molecules. Empirical testing is necessary to determine the actual solubility of your specific conjugate.
Experimental Protocols
Protocol 1: General Procedure for Dissolving a Boc-aminooxyacetamide-PEG2-Azido Conjugate
-
Initial Dissolution in Organic Solvent:
-
Accurately weigh a small amount of your lyophilized conjugate.
-
Add a minimal volume of a suitable organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex the vial for 1-2 minutes. If the conjugate does not fully dissolve, use a bath sonicator for 5-10 minutes. Avoid excessive heating.
-
-
Dilution into Aqueous Buffer (if required):
-
While vigorously vortexing your aqueous buffer, add the concentrated organic stock solution dropwise until the desired final concentration is reached.
-
If precipitation occurs, this indicates that the final concentration exceeds the solubility limit in that co-solvent mixture. Repeat the process with a lower final concentration or a higher percentage of the organic co-solvent.
-
Protocol 2: Screening for Optimal Co-Solvent Concentration
-
Prepare a concentrated stock solution of your conjugate in 100% DMSO (e.g., 20 mg/mL).
-
In separate microcentrifuge tubes, prepare a series of aqueous buffers (e.g., PBS) with varying percentages of DMSO (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Add a small aliquot of the conjugate stock solution to each buffer to achieve the same final conjugate concentration.
-
Vortex all tubes and visually inspect for any precipitation or cloudiness after a set incubation period (e.g., 30 minutes at room temperature).
-
The lowest percentage of co-solvent that results in a clear solution is the optimal choice for your experiment.
Mandatory Visualizations
Caption: A step-by-step workflow for troubleshooting solubility issues.
Caption: Key factors that influence the solubility of the final conjugate.
References
- 1. t-Boc-Aminooxy-PEG2-azide, 252378-68-0 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. t-Boc-Aminooxy-PEG2-azide, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminooxy-PEG3-Azide - CD Bioparticles [cd-bioparticles.net]
- 7. Aminooxy-PEG3-azide click chemistry reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
Technical Support Center: Azide-Containing Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of azide-containing linkers.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving azide-containing linkers.
Issue 1: Low or No Product Yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
-
Question: I am not seeing the expected product yield in my CuAAC "click chemistry" reaction. What are the common causes and how can I resolve this?
-
Answer: Low or no yield in CuAAC reactions is a frequent issue that can often be traced back to problems with the catalyst, reagents, or reaction conditions.[1]
-
Catalyst Oxidation: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is easily oxidized to the inactive Cu(II) state by oxygen.[1] To prevent this, ensure all solvents are degassed, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] It is also standard practice to add a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) in the reaction mixture.[1]
-
Inhibitory Buffer Components: Buffers containing chelating agents like Tris can interfere with the copper catalyst.[1] It is advisable to use non-coordinating buffers such as phosphate (B84403), HEPES, or MOPS.[1]
-
Reagent Quality: The purity and stability of your azide (B81097) and alkyne are critical. Azides, particularly those with a low carbon-to-nitrogen ratio, can be unstable.[1] Always use fresh reagents and store them under the recommended conditions (cold and protected from light).[1] You can perform a test reaction with a reliable control, like propargyl alcohol, to verify that your biological substrate isn't sequestering the copper catalyst.[2]
-
Steric Hindrance: Bulky functional groups located near the azide or alkyne can physically block the reaction from occurring efficiently.[1] If steric hindrance is suspected, you might consider redesigning your linker to create more space around the reactive groups.[1]
-
Order of Reagent Addition: The order in which you add your reagents matters. It is often recommended to pre-mix the copper sulfate (B86663) and the stabilizing ligand before adding them to the azide and alkyne. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[3]
Troubleshooting Flowchart for Low CuAAC Yield
A flowchart to diagnose and resolve common causes of low product yield in CuAAC reactions. -
Issue 2: The Azide-Containing Linker Will Not Dissolve
-
Question: My azide-containing linker is not dissolving in my chosen solvent. What should I do?
-
Answer: Solubility issues can often be addressed by selecting an appropriate solvent or by slightly modifying the conditions.
-
Solvent Choice: Many azide-containing linkers are soluble in organic solvents like DMSO or DMF.[4] For reactions in aqueous solutions, it is common to first dissolve the linker in a minimal amount of a water-miscible organic solvent before diluting it with the aqueous buffer.[4]
-
PEGylated Linkers: If you are consistently facing solubility problems, consider using a linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer. PEG is hydrophilic and can significantly improve the water solubility of your molecule, which is particularly beneficial for biological applications.[5]
-
Gentle Heating and Sonication: In some cases, gentle warming or brief sonication can help to dissolve a stubborn compound. However, be cautious with heating, as organic azides can be heat-sensitive and potentially decompose.[6][7] Always consult the manufacturer's data sheet for thermal stability information.
-
FAQs on Storage and Handling
This section provides answers to frequently asked questions regarding the safe storage and handling of azide-containing linkers.
Q1: How should I properly store my azide-containing linkers?
A1: Proper storage is crucial for maintaining the stability and reactivity of azide-containing linkers, as well as for ensuring safety. Organic azides can be sensitive to heat, light, friction, and pressure.[6]
-
Temperature: Store azide-containing linkers at low temperatures, typically -18°C or -20°C.[6][8]
-
Light: Protect them from light by storing them in amber vials or in the dark.[6][8]
-
Inert Atmosphere: For particularly sensitive azides or for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Moisture: Some linkers, especially those with NHS esters, are moisture-sensitive. Store these in a desiccated environment.[4]
Q2: Are there any materials or chemicals I should avoid when working with azides?
A2: Yes, azides are highly reactive with certain substances, and contact with them can create hazardous conditions.
-
Heavy Metals: Avoid contact with heavy metals such as copper, lead, and their salts, as this can form highly shock- and pressure-sensitive metal azides.[7][8] Do not use metal spatulas for handling azide compounds.[6][9]
-
Acids: Do not mix azides with acids. This can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[6][10]
-
Halogenated Solvents: Never use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) as reaction media with azides. These can react to form extremely unstable di- and tri-azidomethane.[6][8][11]
Q3: How can I assess the stability of a new or unfamiliar organic azide?
A3: The stability of an organic azide is largely dependent on its chemical structure. Two general guidelines can help you assess the potential hazard:
-
Carbon-to-Nitrogen Ratio (C/N): The number of nitrogen atoms should generally not exceed the number of carbon atoms.[6] Azides with a C/N ratio between 1 and 3 should be handled in small quantities and stored with care.[6][7]
-
Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide) in the molecule.[6] Compounds that do not meet this criterion may be more prone to explosive decomposition.[6]
| Stability Guideline | Recommendation |
| Carbon to Nitrogen Ratio (C/N) | |
| (NC + NO) / NN ≥ 3 | Generally stable enough to work with.[9] |
| 1 < C/N < 3 | Can be synthesized but should be stored below room temperature, at concentrations no higher than 1M, and in quantities less than 5 grams.[7][12] |
| C/N < 1 | Should never be isolated. Can be synthesized as a transient intermediate in limited quantities (max 1 gram).[7][12] |
| Rule of Six | At least six carbons per energetic functional group is recommended for improved stability.[6] |
Q4: What are the proper disposal procedures for azide-containing waste?
A4: Azide-containing waste must be handled separately and with care.
-
Separate Waste Streams: Collect all azide-containing waste in a designated and clearly labeled container.[6][11]
-
Avoid Mixing: Crucially, do not mix azide waste with acidic waste to prevent the formation of toxic and explosive hydrazoic acid.[6]
-
Stable Derivatives: Whenever possible, organic azides should be converted to a more stable derivative, such as an amine, before disposal.[6]
-
Institutional Guidelines: Always follow your institution's specific chemical waste disposal protocols. Contact your Environmental Health & Safety (EH&S) department for guidance.[6]
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for conjugating an azide-modified molecule to an alkyne-containing molecule. Optimization may be required for specific substrates.
Materials:
-
Alkyne-containing molecule in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0)
-
Azide-containing linker stock solution (in DMSO or water)
-
Copper(II) sulfate (CuSO₄) stock solution
-
Stabilizing ligand (e.g., THPTA) stock solution
-
Sodium ascorbate stock solution (freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-containing molecule with the buffer.
-
Add the desired molar excess of the azide-containing linker.
-
Prepare a premixed solution of CuSO₄ and the THPTA ligand.[3] Allow this to incubate for a few minutes.
-
Add the copper/ligand premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3]
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Purify the resulting conjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography).
Workflow for a Typical Bioconjugation Experiment via CuAAC
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucd.ie [ucd.ie]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding steric hindrance in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial arrangement of atoms or groups that physically obstructs a chemical reaction.[1][2] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule (like a protein) or the bulky nature of a payload molecule prevents the desired chemical linkage from forming efficiently at a target site.[1][3] This can happen if the target amino acid is buried within the protein's structure or shielded by other parts of the molecule.[1][3]
Q2: What are the common signs that steric hindrance is impacting my experiment?
A: Several common indicators suggest that steric hindrance may be negatively affecting your bioconjugation reaction:
-
Low Reaction Yields: The quantity of the final desired bioconjugate is significantly lower than expected.[1]
-
Incomplete Conjugation: A large fraction of the starting biomolecule remains unconjugated, even when using an excess of the labeling reagent.[3]
-
Lack of Site-Specificity: The conjugation occurs at unintended, more accessible sites on the biomolecule's surface, leading to a heterogeneous mixture of products.[1][3]
-
Protein Aggregation or Precipitation: Modification at easily accessible sites can alter the protein's surface properties, leading to aggregation and precipitation.[1][3]
Q3: How does the length and structure of a linker, like PEG, affect steric hindrance?
A: The length and structure of a linker are critical factors in managing steric hindrance:
-
Too Short: A short linker may not provide enough separation between the two molecules being conjugated, leading to a "steric clash" that can prevent the reaction or reduce the biological activity of the final conjugate.[1]
-
Too Long: An excessively long linker can sometimes wrap around the biomolecule, blocking the reactive site or interfering with the biomolecule's function.[1][3]
-
Linear vs. Branched: Linear linkers often exhibit more predictable behavior and may present less steric hindrance compared to branched linkers. However, branched linkers can be advantageous for increasing the hydrodynamic radius of a molecule, which can prolong its circulation time in vivo.[1][3]
Q4: What are site-specific conjugation methods and how do they help avoid steric hindrance?
A: Site-specific conjugation methods provide precise control over where a payload is attached to a biomolecule. This allows researchers to choose a conjugation site that is known to be accessible and distant from functionally important regions, thereby avoiding steric hindrance.[1] Key techniques include:
-
Engineered Cysteines: Introducing a uniquely reactive cysteine residue at a specific, solvent-accessible location on the protein surface.[1]
-
Unnatural Amino Acid (UAA) Incorporation: Genetically encoding a UAA with a bioorthogonal reactive group at the desired position.[1]
-
Enzymatic Ligation: Using enzymes to form a covalent bond at a specific recognition sequence engineered into the protein.[1]
-
Glycan Engineering: Modifying the sugar molecules (glycans) on a glycoprotein (B1211001) to create a unique reactive handle away from the protein backbone.[1]
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Low yield is a frequent issue where the amount of the final bioconjugate is insufficient. The following workflow and table can help diagnose and solve the problem.
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site | The target amino acid (e.g., lysine (B10760008), cysteine) is buried within the protein's 3D structure or shielded by neighboring residues.[1] |
| 1. Use a Longer Linker: Introduce a flexible linker, such as PEG, to increase the reach of the reactive group.[3] 2. Optimize Reaction Conditions: Adjusting pH or temperature might induce slight conformational changes in the protein, potentially exposing the target site. This should be done cautiously to avoid denaturation.[3] 3. Site-Directed Mutagenesis: If feasible, mutate a surface-exposed, non-essential amino acid to a more reactive one (e.g., cysteine).[3] | |
| Steric Clash Between Partners | Both the biomolecule and the payload are large, preventing their reactive groups from coming into close proximity.[1] |
| 1. Optimize Linker Length: Experiment with a range of linker lengths to find the optimal distance for efficient conjugation.[3] 2. Use Smaller Labeling Reagents: If possible, select smaller, less bulky tags or labels.[3] | |
| Suboptimal Reaction Conditions | Reaction conditions such as pH, temperature, or buffer composition are hindering the reaction.[1] |
| 1. Verify pH: Ensure the reaction buffer pH is optimal for the specific conjugation chemistry (e.g., pH 7.2-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[4] 2. Check Reagent Stability: Ensure your reagents have not degraded. For example, NHS esters are moisture-sensitive.[3] |
Problem 2: Loss of Biological Activity Post-Conjugation
Sometimes conjugation is successful, but the final product has lost its intended biological function.
| Possible Cause | Recommended Solution |
| Modification Near Active Site | The conjugation has occurred on or near a critical residue in an enzyme's active site or a protein's binding interface, blocking its function.[1] |
| 1. Site-Specific Conjugation: Use a strategy that targets a site far from the active or binding region.[3] 2. Protect the Active Site: During conjugation, the active site can be protected by a reversible inhibitor.[3] | |
| Conformational Changes | The attached molecule induces a change in the protein's 3D structure, rendering it inactive.[1] |
| 1. Milder Reaction Conditions: Use less harsh conditions (e.g., lower temperature, shorter reaction time) to minimize denaturation.[3] 2. Characterize Conjugate Structure: Use analytical techniques like Circular Dichroism to assess structural changes.[3] | |
| Payload Interference | The conjugated payload itself sterically hinders the biomolecule from interacting with its target.[1] |
| 1. Optimize Linker Length: A different linker length might be necessary to avoid interference with the active site.[3] |
Quantitative Data Summary
Quantitative data is essential for making informed decisions when designing a bioconjugation strategy. The following tables summarize the impact of linker length and structure on key outcomes.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance Data synthesized from a study on a non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8. Longer PEG chains increase the hydrodynamic size, reducing renal clearance.[1][3]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0x |
| PEG4 | ~6.0 | 0.7x |
| PEG8 | ~4.2 | 0.5x |
| PEG12 | ~3.5 | 0.4x |
Table 2: Effect of PEG Linker Length on Binding Affinity Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this case, a shorter linker resulted in higher binding affinity.[1][3]
| PEG Linker Length | IC50 (nM) | Relative Binding Affinity |
| PEG2 | 1.8 ± 0.3 | 100% |
| PEG4 | 3.5 ± 0.5 | 51% |
| PEG11 | 9.1 ± 1.2 | 20% |
Experimental Protocols
Protocol 1: General Amine-Reactive PEGylation (via NHS Ester)
This protocol describes a general method for conjugating an NHS-ester-activated PEG to a protein through its primary amine groups (e.g., lysine residues).
Materials:
-
Protein of interest
-
Reaction Buffer (e.g., 1X PBS, pH 7.2-8.0)
-
NHS-Ester-PEG linker
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography)
Methodology:
-
Prepare Protein: Dissolve the protein in the reaction buffer at a known concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (like Tris) which will compete in the reaction.[1]
-
Prepare the PEG-NHS Ester: Immediately before starting the reaction, dissolve the NHS-Ester-PEG linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). NHS esters are susceptible to hydrolysis in aqueous environments.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester solution to the protein solution. Mix gently by pipetting or slow vortexing. The optimal molar ratio may need to be determined empirically.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The lower temperature may be preferable to maintain protein stability.[1]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with and consume any remaining NHS esters. Incubate for 15-30 minutes.[1]
-
Purification: Remove excess, unreacted PEG linker and reaction byproducts using size exclusion chromatography (SEC), dialysis, or a desalting column.[1]
-
Characterization: Analyze the purified conjugate using SDS-PAGE (to observe the mass shift), mass spectrometry (to confirm conjugation), and HPLC (to assess purity).[1]
Protocol 2: Site-Directed Mutagenesis to Introduce a Cysteine Handle
This protocol outlines a general method for introducing a cysteine residue at a specific site on a protein to serve as a handle for thiol-specific conjugation.
Materials:
-
Plasmid DNA containing the gene for the protein of interest
-
Mutagenic PCR primers
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Methodology:
-
Primer Design: Design primers that are complementary to the target sequence but contain a mismatch at the desired codon to change it to a cysteine codon.[1]
-
PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations. Use a low amount of template plasmid DNA (e.g., 5-50 ng) and perform 12-18 cycles of amplification to create copies of the plasmid containing the desired mutation.[1]
-
Template Digestion: After PCR, treat the reaction mixture with the DpnI enzyme. DpnI specifically digests the methylated parental (non-mutated) DNA template, leaving the newly synthesized, unmethylated (mutated) plasmid intact.[1]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective antibiotic plate. Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired cysteine mutation.
-
Protein Expression and Purification: Once the mutation is confirmed, express and purify the mutant protein using standard protocols. The purified protein will now have a reactive cysteine at the desired location, ready for thiol-specific bioconjugation.
References
Boc deprotection in the presence of acid-sensitive groups
Welcome to the technical support center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the removal of the tert-butoxycarbonyl (Boc) protecting group, especially in molecules containing other acid-sensitive functionalities.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when deprotecting a Boc group on a complex molecule?
The main challenge is achieving complete and selective cleavage of the Boc group without affecting other acid-labile groups present in the molecule.[1][2] The Boc group is designed to be removed under acidic conditions, but so are many other common protecting groups such as tert-butyl (tBu) esters, acetals/ketals, and some silyl (B83357) ethers (e.g., TBS, TBDMS).[3] The goal is to find reaction conditions mild enough to preserve these functionalities while still being effective for Boc removal.
Q2: What are the standard, go-to conditions for Boc deprotection?
For robust substrates, a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at room temperature for 1-2 hours is the most common and effective method.[2][4] Another widely used reagent is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[3][5] However, these strong acid conditions are often too harsh for sensitive substrates.
Q3: My molecule contains a t-butyl ester. How can I selectively remove the N-Boc group?
This is a classic challenge. Since both groups are acid-labile, selectivity can be difficult. One reported strategy involves using concentrated sulfuric acid (1.5–3.0 equiv.) in tert-butyl acetate (B1210297) (tBuOAc) or methanesulfonic acid in a tBuOAc:CH2Cl2 mixture.[6] These conditions have been shown to selectively cleave the N-Boc group while leaving the t-butyl ester intact.[6] Using milder Lewis acids can also be an effective strategy.[3]
Q4: What side reactions should I be aware of during acidic Boc deprotection?
The primary side reaction stems from the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group.[1][3] This cation can cause:
-
Alkylation: It can alkylate nucleophilic residues, particularly electron-rich aromatic rings (like in Tryptophan) or sulfur-containing amino acids (like Methionine).[1][4]
-
Formation of Genotoxic Impurities: The cation can react with counter-ions to form potential genotoxic impurities (PGIs).[1]
-
Racemization: For chiral compounds, particularly amino acids, the acidic conditions can sometimes lead to racemization at the alpha-carbon, although this is more commonly associated with the coupling step.[7]
To mitigate these issues, "scavengers" like triisopropylsilane (B1312306) (TIS) or dithioethane (DTE) are often added to the reaction mixture to trap the tert-butyl cation.[4][8]
Q5: Are there non-acidic methods for Boc deprotection?
Yes, several alternatives exist for highly sensitive substrates:
-
Thermal Deprotection: Heating the Boc-protected compound, sometimes in a high-boiling solvent like diphenyl ether or simply in water, can cause thermolytic cleavage.[3][9][10] Continuous flow reactors offer precise temperature control for this method.[11]
-
Lewis Acid-Mediated Deprotection: Reagents like Zinc Bromide (ZnBr₂), Trimethylsilyl Iodide (TMSI), or Tin(IV) Chloride (SnCl₄) can effect deprotection under non-protic and often milder conditions.[3][12]
-
Base-Mediated Deprotection: While rare and generally substrate-dependent (e.g., for activated amines like in pyrroles), some basic conditions using reagents like sodium carbonate or TBAF have been reported.[13][14]
Troubleshooting Guide
Issue 1: My Boc deprotection is incomplete or sluggish.
-
Possible Cause: Insufficient acid strength or concentration. The rate of cleavage often has a second-order dependence on acid concentration.[5]
-
Solution: Increase the concentration of the acid (e.g., move from 20% TFA to 50% TFA). If using a milder acid, consider switching to a stronger one like TFA or HCl in dioxane.
-
-
Possible Cause: Steric hindrance around the Boc-protected amine can slow the reaction rate.[5][8]
-
Possible Cause (for Solid-Phase Synthesis): Poor swelling of the resin support can prevent the acid from accessing the reaction sites.[5]
-
Solution: Ensure you are using a solvent that properly swells the resin. Interestingly, 100% TFA can sometimes cause less swelling than a 50% TFA/DCM mixture.[4]
-
Issue 2: I am cleaving other acid-sensitive groups (e.g., TBS ether, acetal).
-
Possible Cause: The deprotection conditions are too harsh.
-
Solution 1 (Milder Protic Acids): Switch from strong acids like TFA to milder options such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[3][15]
-
Solution 2 (Lewis Acids): Employ a Lewis acid like ZnBr₂ in DCM. Lewis acids are non-protic and can offer higher selectivity for N-Boc groups over other acid-labile functionalities.[3][12]
-
Solution 3 (Novel Reagents): A method using oxalyl chloride in methanol (B129727) has been reported as a mild and selective alternative that is tolerant of many functional groups, including esters that are cleaved by TFA or HCl.[16][17][18]
-
Issue 3: I am observing unexpected byproducts by LC-MS.
-
Possible Cause: Alkylation of your molecule by the tert-butyl cation.[3]
-
Solution: Add a scavenger to the reaction mixture. Triisopropylsilane (TIS, 2.5-5% v/v) is a very common and effective choice to trap the carbocation.[8]
-
-
Possible Cause: Degradation of a sensitive functional group.
-
Solution: Re-evaluate your deprotection strategy using the decision workflow below. A milder method is likely required. Reduce reaction time and temperature, and monitor closely.[8]
-
Data Presentation: Comparison of Selective Boc Deprotection Methods
| Method / Reagent | Typical Conditions | Compatible With | Incompatible With / Notes |
| TFA / DCM | 20-50% TFA in DCM, RT, 1-2 h | Cbz, Fmoc, Benzyl ethers | t-Butyl esters, Acetals, some Silyl ethers (TBS)[2] |
| HCl in Dioxane | 4M HCl in Dioxane, RT, 1-4 h | Cbz, Fmoc | t-Butyl esters, Acetals, highly sensitive groups[3] |
| Aqueous H₃PO₄ | 85% H₃PO₄ in THF | t-Butyl esters, TBDMS ethers, Cbz | May be slow for sterically hindered groups[6] |
| ZnBr₂ | ~4 equiv. ZnBr₂ in DCM, RT | Silyl ethers, Esters | Can be slow; requires stoichiometric or greater amounts[3][12] |
| TMSI | CH₂Cl₂ or MeCN, RT | Zwitterionic compounds | Water-sensitive reagent; workup can be challenging[3] |
| Oxalyl Chloride / MeOH | 3 equiv. (COCl)₂ in MeOH, RT, 1-4 h | Esters, various heterocycles | Mechanism is distinct from simple in situ HCl generation[16][18] |
| Thermal (Flow/Batch) | Reflux in H₂O or high T in solvent | Orthogonal to acid/base methods | Substrate must be thermally stable[9][10][11] |
Experimental Protocols
Protocol 1: Selective Boc Deprotection using Zinc Bromide (ZnBr₂)
This protocol is suitable for substrates containing acid-sensitive groups like silyl ethers.
-
Preparation: Dissolve the Boc-protected substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: To the stirred solution, add solid zinc bromide (ZnBr₂) (3-4 equivalents).[3]
-
Reaction: Stir the resulting suspension at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction may take several hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is particularly useful for substrates with acid-labile ester functionalities.[18]
-
Preparation: In a dry round-bottom flask, dissolve the Boc-protected starting material (1.0 equivalent) in methanol (to approx. 0.1-0.2 M).[18]
-
Reagent Addition: Cool the solution if necessary (though reactions are often run at RT) and add oxalyl chloride (3.0 equivalents) dropwise via syringe.[18] Note: The addition may cause sputtering and a slight exotherm.[18]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.[18]
-
Monitoring: Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting product is often the hydrochloride salt.
-
Isolation: To obtain the free amine, dissolve the residue in an organic solvent (e.g., DCM or EtOAc) and wash with a saturated aqueous solution of NaHCO₃, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the final product.[5]
Visualizations
Caption: Decision workflow for selecting a Boc deprotection method.
Caption: Generalized experimental workflow for Boc deprotection.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 13. scispace.com [scispace.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mcours.net [mcours.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Aggregation of Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and minimize aggregation issues during the development and handling of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
Antibody-drug conjugate (ADC) aggregation is a significant challenge that can impact the stability, efficacy, and safety of the therapeutic.[1] Aggregation arises from both the intrinsic properties of the ADC components and the external stresses encountered during manufacturing and storage. The primary drivers include:
-
Increased Hydrophobicity: The conjugation of often hydrophobic payloads and linkers to the antibody increases the overall surface hydrophobicity of the ADC. This promotes intermolecular interactions as the molecules attempt to minimize the exposure of these hydrophobic regions to the aqueous environment, leading to self-association and aggregation.[2][3][4]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR can exacerbate hydrophobicity-driven aggregation.[3][5]
-
Conformational and Colloidal Instability: The conjugation process itself can induce conformational changes in the antibody, leading to the exposure of aggregation-prone regions.[1][6] Colloidal instability refers to the tendency of ADC molecules to interact and form aggregates in solution.[1]
-
Suboptimal Formulation Conditions: Unfavorable buffer conditions, such as a pH near the isoelectric point (pI) of the ADC or inappropriate ionic strength, can reduce the repulsive forces between molecules and promote aggregation.[2][3] The presence of residual organic solvents from the conjugation process can also destabilize the ADC.[2][7]
-
Physical and Environmental Stress: Exposure to various stressors can induce aggregation, including:
-
Thermal Stress: Elevated temperatures can cause denaturation and aggregation.[5][7]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the formation of ice-water interfaces that denature the ADC.[3][5]
-
Mechanical Stress: Shear forces encountered during manufacturing steps like mixing and filtration can induce aggregation.[3][7]
-
Light Exposure: Some payloads are photosensitive, and light exposure can trigger degradation and subsequent aggregation.[7]
-
Q2: How can the hydrophobicity of the payload and linker contribute to aggregation, and how can this be mitigated?
The hydrophobicity of the payload and linker is a major contributor to ADC aggregation.[2][3][8] Hydrophobic patches on the surface of the ADC molecules can interact to minimize contact with the aqueous solvent, leading to the formation of aggregates.[2]
Mitigation Strategies:
-
Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can significantly reduce the overall hydrophobicity of the ADC and improve its stability.[7]
-
Hydrophilic Payloads: Utilizing payloads with greater hydrophilicity can also decrease the propensity for aggregation.[7]
-
Glycosylation: The presence of glycans on the antibody can create a physical barrier, preventing close contact between molecules and reducing aggregation.[7]
Q3: What role does the drug-to-antibody ratio (DAR) play in aggregation?
The drug-to-antibody ratio (DAR) is a critical quality attribute that directly influences the aggregation propensity of an ADC. A higher DAR generally leads to increased hydrophobicity, as more hydrophobic payload molecules are attached to the antibody.[3][5] This increased hydrophobicity enhances the likelihood of intermolecular interactions and aggregation.[5] Studies have shown a direct correlation between higher DAR values and increased aggregation.[9]
Q4: How do formulation components and conditions affect ADC stability and aggregation?
The formulation is critical for maintaining the stability of an ADC and preventing aggregation.[10][11] Key factors to consider include:
-
pH: The pH of the formulation should be optimized to maintain the conformational stability of the antibody and to ensure sufficient charge repulsion between ADC molecules. A pH far from the isoelectric point (pI) of the ADC is generally preferred to avoid aggregation.[2][3]
-
Excipients: Various excipients can be included in the formulation to stabilize the ADC:
-
Surfactants (e.g., Polysorbate 80): These can prevent aggregation at interfaces and reduce surface-induced denaturation.[7][12]
-
Sugars (e.g., Sucrose, Trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization.
-
Amino Acids (e.g., Arginine, Glycine): These can suppress aggregation by interacting with the protein surface.
-
-
Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions between ADC molecules.[2]
Q5: What are the best practices for storing and handling ADCs to minimize aggregation?
Proper storage and handling are crucial to prevent aggregation.
-
Temperature Control: Store ADCs at the recommended temperature, typically refrigerated (2-8°C) or frozen, and avoid temperature fluctuations.[3][7]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. It is recommended to aliquot the ADC into single-use vials upon receipt.[3][4][5]
-
Light Protection: Protect ADCs from light, especially if the payload is photosensitive.[4][7]
-
Mechanical Stress: Avoid vigorous shaking or agitation that can cause shear stress.[4][7]
-
Concentration: Storing ADCs at higher concentrations (>1 mg/mL) can sometimes improve stability.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of aggregates observed immediately after conjugation. | Hydrophobic payload/linker: The intrinsic properties of the payload and linker are driving aggregation. | Consider using a more hydrophilic payload or incorporating a hydrophilic linker (e.g., PEG).[7] |
| Suboptimal conjugation conditions: High temperature, shear stress during mixing, or unfavorable buffer pH can induce aggregation.[2][7] | Optimize conjugation parameters: lower the reaction temperature, reduce mixing speed, and ensure the buffer pH is not near the ADC's pI. Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions.[2][7][13] | |
| Presence of organic solvents: Residual solvents used to dissolve the payload-linker can destabilize the ADC.[2][7] | Ensure efficient removal of organic solvents during the purification process.[3] | |
| Increased aggregation during storage. | Inadequate storage temperature: Fluctuations or storage at a suboptimal temperature can lead to aggregation. | Store the ADC at the recommended temperature and monitor for any deviations.[3][7] |
| Repeated freeze-thaw cycles: This can cause denaturation and aggregation.[3][5] | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles.[4] | |
| Suboptimal formulation: The buffer composition may not be providing adequate stability. | Conduct a formulation screening study to identify the optimal buffer pH, ionic strength, and excipients (e.g., surfactants, sugars) to stabilize the ADC.[3][10] | |
| Light exposure: Photosensitive payloads can degrade and cause aggregation upon light exposure. | Store the ADC in a light-protected container.[4][7] | |
| Inconsistent aggregation levels between batches. | Variability in conjugation reaction: Inconsistent control of reaction parameters can lead to batch-to-batch differences. | Tightly control all conjugation reaction parameters, including temperature, pH, reaction time, and reagent concentrations.[3] |
| Inconsistent purification process: Variations in the purification process can affect the final product's purity and stability. | Standardize the purification process, ensuring consistent buffer compositions, flow rates, and column performance.[3] | |
| Variability in raw materials: Differences in the quality of the antibody, linker, or payload can impact aggregation. | Implement robust quality control measures for all incoming raw materials. |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of high molecular weight species (aggregates) in an ADC sample.
Methodology:
-
System Preparation: Use an HPLC or UPLC system equipped with a UV detector and a size exclusion column suitable for monoclonal antibodies and ADCs.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a phosphate (B84403) or histidine buffer at a physiological pH (e.g., pH 6.8-7.4) with a suitable salt concentration (e.g., 150 mM NaCl).
-
Sample Preparation:
-
Thaw the ADC sample on ice if frozen.
-
Dilute the sample to a final concentration of approximately 1 mg/mL using the mobile phase.
-
Filter the diluted sample through a 0.22 µm low-protein-binding syringe filter.[4]
-
-
Chromatographic Run:
-
Inject an appropriate volume of the prepared sample (e.g., 10-20 µL) onto the column.
-
Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Monitor the elution profile at 280 nm.[14]
-
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight (HMW) species, the monomer, and any low molecular weight (LMW) fragments.
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.[14]
-
Protocol 2: High-Throughput Screening of Formulation Excipients using Dynamic Light Scattering (DLS)
Objective: To identify suitable excipients that can stabilize an ADC formulation and prevent aggregation under stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the ADC in a base buffer (e.g., 20 mM histidine, pH 6.0).
-
Prepare stock solutions of various excipients (e.g., sucrose, polysorbate 80, arginine) at concentrations higher than the final desired concentration.
-
In a multi-well plate, add the ADC stock solution and the excipient stock solutions to achieve the desired final concentrations. Include a control sample with only the ADC in the base buffer.
-
-
Initial DLS Measurement (T=0):
-
Measure the initial particle size distribution and polydispersity index (PDI) of each formulation using a DLS instrument.
-
-
Stress Application:
-
Seal the plate and subject it to a stress condition known to induce aggregation (e.g., incubation at 40°C for 1 week, or a series of freeze-thaw cycles).
-
-
Aggregation Analysis:
-
After the stress period, allow the samples to return to room temperature.
-
Analyze both the T=0 and stressed samples for aggregation using DLS to measure changes in particle size and PDI.[14]
-
-
Data Interpretation:
-
Compare the level of aggregation in the stressed samples containing different excipients to the stressed control sample. Excipients that result in a significantly lower increase in aggregation are considered effective stabilizers.[14]
-
Visualizations
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of antibody drug conjugate formulations evaluated using solid-state hydrogen-deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Reaction Monitoring for Click Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring and optimizing their click chemistry reactions.
Frequently Asked questions (FAQs)
Q1: What is the fundamental principle of click chemistry?
A1: Click chemistry refers to a class of reactions that are highly efficient, selective, and simple to perform. These reactions are modular, have a wide scope, and generate minimal byproducts.[1][2] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[3][4][]
Q2: What is the role of the copper catalyst in CuAAC reactions?
A2: The copper(I) catalyst is essential for the CuAAC reaction as it facilitates the formation of a copper acetylide intermediate, which then readily reacts with an azide (B81097) to form the stable triazole ring.[3] The uncatalyzed reaction is significantly slower.
Q3: What is copper-free click chemistry and when should it be used?
A3: Copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that proceeds without a cytotoxic copper catalyst.[6] This method is particularly advantageous for in vivo and live-cell applications where copper toxicity is a concern.[6] SPAAC utilizes strained cyclooctynes that react spontaneously with azides.[7][8]
Q4: What are the key criteria for a reaction to be considered "click"?
A4: A reaction must be modular, wide in scope, provide very high yields, and generate only inoffensive byproducts that can be removed by non-chromatographic methods.[1] The reaction conditions should be simple, and the starting materials and reagents should be easily accessible.[1]
Q5: How can I monitor the progress of my click reaction in real-time?
A5: Real-time monitoring can be achieved using techniques like fluorescence spectroscopy with fluorogenic probes that become fluorescent upon triazole formation.[9] Benchtop NMR-based methods like Signal Amplification by Reversible Exchange (SABRE) can also be used for real-time analysis of low-concentration samples.[8][10]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A common challenge in CuAAC reactions is a lower-than-expected or complete absence of the desired product. The following guide provides potential causes and solutions to troubleshoot this issue.
Troubleshooting Workflow for Low CuAAC Yield
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
| Potential Cause | Troubleshooting & Optimization | Quantitative Considerations |
| Inactive Catalyst | Ensure the use of a Cu(I) source or a Cu(II) source with a reducing agent (e.g., sodium ascorbate). Use fresh catalyst solutions. Consider using a stabilizing ligand like TBTA or THPTA to prevent Cu(I) oxidation.[4] | Typically 1-5 mol% of a copper catalyst is used. The reducing agent should be in excess (e.g., 5-10 mol%). |
| Impure Reagents | Purify starting materials (azide and alkyne) to remove any impurities that might interfere with the catalyst. | Purity of >95% for starting materials is recommended for optimal results. |
| Inappropriate Solvent | Ensure the solvent system (e.g., DMF, t-BuOH/water) is appropriate for the solubility of all reactants. Degas the solvent to remove oxygen, which can oxidize the Cu(I) catalyst.[3] | Common solvent systems include t-BuOH/H₂O (1:1) or DMF. |
| Suboptimal Concentrations | Optimize the concentrations of the reactants. Low concentrations can lead to slow reaction rates.[11][12] | Reactant concentrations are typically in the mM range. |
| Steric Hindrance | If bulky substituents are near the azide or alkyne, increase the reaction temperature or prolong the reaction time.[3] | Reaction times can range from 30 minutes to several hours. |
| Incorrect pH | The pH of the reaction mixture can affect the catalyst's activity. Buffer the reaction if necessary. | Optimal pH is generally between 4 and 7. |
Issue 2: Low or No Product Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While SPAAC reactions are generally robust, low yields can still occur. This guide addresses potential causes and solutions.
Caption: General workflow for click reaction confirmation. [9]
| Analytical Method | Information Provided | Key Considerations |
|---|---|---|
| Thin Layer Chromatography (TLC) | Qualitative monitoring of the consumption of starting materials and formation of the product. | Simple and fast. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the product and can quantify the extent of the reaction. [13] | Provides high sensitivity and specificity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information of the product, confirming the formation of the triazole ring. [10][13] | Can be used for quantitative analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitors the disappearance of the characteristic azide peak (~2100 cm⁻¹). | A straightforward method for tracking azide consumption. |
| Fluorescence Spectroscopy | Real-time monitoring when using a fluorogenic azide or alkyne that becomes fluorescent upon reaction. [9] | Excellent for high-throughput screening. [9] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the reaction, providing thermodynamic and kinetic data. [9]| Provides a complete thermodynamic profile. [9]|
References
- 1. mt.com [mt.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution [file.scirp.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Scaling Up Bioconjugation Reactions with PEG Linkers
Welcome to the technical support center for scaling up bioconjugation reactions with Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the scale-up of PEGylation processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up bioconjugation reactions with PEG linkers?
Scaling up bioconjugation reactions from benchtop to manufacturing scale introduces several challenges. Key among these are maintaining consistent product quality, ensuring the scalability of the process, and adhering to regulatory standards.[1] Critical process parameters such as pH, temperature, and reaction time must be meticulously controlled to optimize yield and minimize the formation of impurities.[1] Other significant hurdles include managing the increased viscosity of the reaction mixture, ensuring efficient and homogenous mixing, contending with longer reaction and processing times, and developing robust purification strategies for larger volumes.[1]
Q2: How does the choice of PEG linker influence the scalability of the reaction?
The properties of the PEG linker, including its length, structure (linear vs. branched), and the type of reactive end-group, significantly impact the scalability of the bioconjugation reaction.
-
Length and Structure: Longer or branched PEG chains increase the hydrodynamic volume of the resulting conjugate. While this can be advantageous for improving in vivo circulation time, it also leads to a substantial increase in the viscosity of the reaction mixture. This increased viscosity can complicate mixing and handling at larger scales.[1]
-
Reactive Group: The choice of the reactive group (e.g., NHS ester for amines, maleimide (B117702) for thiols) dictates the necessary reaction conditions such as pH, temperature, and solvent. These conditions, in turn, affect the reaction kinetics, the stability of the reactants, and the potential for side reactions to occur at a larger scale.[1][2]
Q3: What are the critical process parameters (CPPs) to monitor during the scale-up of a PEGylation reaction?
Critical process parameters are essential for ensuring a robust and reproducible manufacturing process. For PEGylation, these often include:
-
Reactant Concentration and Molar Ratio: The ratio of the PEG linker to the biomolecule is a critical factor that influences the degree of PEGylation and the distribution of the resulting products.[1] This ratio often requires re-optimization during the scale-up process.[1]
-
Reaction Temperature: Temperature affects the reaction kinetics and the stability of both the reactants and the final product.[1]
-
pH: The pH of the reaction buffer is crucial, especially for reactions involving pH-sensitive functional groups like NHS esters.[3]
-
Mixing Speed and Method: Inadequate mixing can lead to localized concentration gradients, resulting in a heterogeneous product.[1]
Q4: How can aggregation of the bioconjugate be prevented during scale-up?
Aggregation is a common issue when scaling up bioconjugation reactions, particularly when dealing with hydrophobic payloads.[3] To mitigate aggregation, consider the following strategies:
-
Optimize Buffer Conditions: Screen different buffer systems (e.g., phosphate, Tris, histidine) and pH values to identify conditions that minimize aggregation.[3][4]
-
Work at Lower Temperatures: Performing the reaction and purification steps at lower temperatures (e.g., 4°C) can help reduce aggregation.[4]
-
Use Stabilizing Excipients: The addition of stabilizing agents such as arginine, sucrose, or non-ionic surfactants (e.g., Polysorbate 20) to the buffers can be beneficial.[4]
-
Control Reactant Concentrations: High concentrations of biomolecules and PEG linkers can increase viscosity and promote aggregation.[1] If feasible, optimize the reaction to proceed efficiently at lower concentrations.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired PEGylated Product
| Possible Causes | Solutions |
| Inefficient Mixing | Inadequate mixing can create localized areas of low reactant concentration. Ensure the mixing apparatus is suitable for the vessel size and the viscosity of the reaction mixture. For larger volumes, consider using overhead stirrers or a baffled reactor design to improve mixing efficiency.[1] |
| Hydrolysis of Activated PEG Linker | Side reactions, such as the hydrolysis of the activated PEG linker, can become more significant at larger scales due to longer reaction times. Characterize potential side products and adjust reaction conditions (e.g., pH, temperature) to minimize their formation.[1] |
| Suboptimal Reaction Conditions | Re-optimize critical parameters such as pH, temperature, and reaction time at the larger scale. Perform small-scale pilot reactions to identify the optimal conditions before proceeding with the full-scale reaction.[3] |
| Steric Hindrance | A long PEG chain might physically block the reactive ends of the linker from accessing the conjugation sites on the biomolecule, leading to lower conjugation efficiency.[3] Consider testing a shorter PEG linker.[3] |
Issue 2: High Viscosity of the Reaction Mixture
| Possible Causes | Solutions |
| High Concentration of Reactants | High concentrations of large biomolecules and PEG linkers will inherently increase the viscosity of the solution.[1] If possible, optimize the reaction to proceed efficiently at a lower concentration.[1] |
| Inadequate Mixing Power | The mixing system must be powerful enough to handle the increased viscosity. A standard magnetic stir bar is often insufficient for large, viscous batches. An overhead mechanical stirrer is typically necessary.[1] |
| Formation of Aggregates | The bioconjugation process itself can sometimes induce protein aggregation, which contributes to increased viscosity.[1] If aggregation is detected, screen for buffer additives (e.g., arginine, non-ionic surfactants) that can help maintain the solubility of the biomolecule.[1] |
Issue 3: Product Heterogeneity
| Possible Causes | Solutions |
| Poor Control Over Reaction Conditions | Ensure tight control over critical process parameters such as temperature and pH throughout the entire batch. Even small fluctuations can lead to increased heterogeneity in the product.[1] |
| Non-ideal Reagent Addition Strategy | The rate and method of adding the PEG linker can impact the product distribution. A slow, controlled addition of the PEG linker can sometimes lead to a more homogenous product profile compared to a single bulk addition.[1] |
| Positional Isomers | PEGylation can occur at different sites on the protein, leading to the formation of positional isomers which can be difficult to separate.[4] Site-specific PEGylation strategies may be necessary to achieve a homogenous product. |
Data Presentation
Table 1: Impact of Scaling Up on Reaction Parameters (Illustrative Examples)
| Parameter | Bench Scale (10 mL) | Pilot Scale (1 L) | Manufacturing Scale (100 L) |
| Reaction Time | 1-2 hours | 2-4 hours | 4-8 hours |
| Mixing Method | Magnetic Stirrer | Overhead Stirrer | Baffled Reactor with Impeller |
| Viscosity (cP) | 5-10 | 20-50 | 50-150 |
| Yield of Mono-PEGylated Product | 80-90% | 70-85% | 65-80% |
Table 2: Effect of PEG Linker Length on Bioconjugate Properties
| PEG Linker Length | Impact on Solubility | Impact on In Vivo Half-Life | Potential for Steric Hindrance |
| Short (e.g., PEG4-PEG12) | Moderate Improvement | Modest Increase | Low |
| Medium (e.g., PEG24) | Significant Improvement | Substantial Increase | Moderate |
| Long (e.g., >PEG24) | High Improvement | Longest Half-Life | High |
Experimental Protocols
Protocol 1: Large-Scale Amine-Reactive PEGylation using an NHS Ester
Objective: To perform a large-scale conjugation of an amine-containing protein with a PEG-NHS ester linker.[1]
Materials:
-
Amine-containing protein
-
PEG-NHS ester
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Quenching agent (e.g., Tris or glycine)
-
Anhydrous DMSO or DMF
-
Temperature-controlled reaction vessel with an overhead stirrer
-
TFF system for buffer exchange and purification
-
Chromatography system (e.g., IEX, SEC)
Procedure:
-
Protein Preparation: Ensure the protein is in the correct reaction buffer at the target concentration (e.g., 20 mg/mL). If necessary, perform a buffer exchange using a Tangential Flow Filtration (TFF) system.[1]
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the required amount of PEG-NHS ester in a small volume of anhydrous DMSO or DMF. The volume of the organic solvent should not exceed 5% of the total reaction volume.[1]
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with an overhead stirrer, bring the protein solution to the desired reaction temperature (e.g., 4-25°C).[1]
-
Reagent Addition: Slowly add the dissolved PEG-NHS ester to the stirring protein solution over a period of 15-30 minutes.[1]
-
Incubation: Allow the reaction to proceed for the predetermined optimal time (e.g., 4 hours), while maintaining a constant temperature and stirring.[1]
-
Reaction Monitoring: At various time points, take small aliquots of the reaction mixture for in-process analysis (e.g., by SDS-PAGE or SEC-HPLC) to monitor the progress of the reaction.[1]
-
Quenching: Add a quenching agent (e.g., Tris buffer to a final concentration of 50 mM) to consume any unreacted PEG-NHS ester. Incubate for 30 minutes.
-
Purification:
-
Diafiltration: Use a TFF system to remove unreacted PEG-NHS ester, quenching agent, and reaction byproducts, and to exchange the buffer to the appropriate buffer for the first chromatography step.[1]
-
Chromatography: Purify the PEGylated protein using a pre-packed, large-scale chromatography column (e.g., an ion-exchange column followed by a size-exclusion column) to separate the desired mono-PEGylated product from un-PEGylated protein and multi-PEGylated species.[1]
-
Protocol 2: Large-Scale Thiol-Reactive PEGylation using a Maleimide Linker
Objective: To perform a site-specific, large-scale conjugation of a thiol-containing protein with a PEG-maleimide linker.[1]
Materials:
-
Thiol-containing protein
-
PEG-Maleimide
-
Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed)
-
Reducing agent (e.g., TCEP), if necessary
-
Quenching agent (e.g., L-cysteine)
-
Temperature-controlled, inert (e.g., nitrogen-purged) reaction vessel with an overhead stirrer
-
TFF system or desalting column
-
Chromatography system
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
PEG-Maleimide Preparation: Dissolve the required amount of PEG-Maleimide in the reaction buffer immediately before use.[1]
-
Reaction Setup: In a temperature-controlled and inert (e.g., nitrogen-purged) reaction vessel with an overhead stirrer, bring the protein solution to the desired reaction temperature (e.g., 4-25°C).[1]
-
Reagent Addition: Add the dissolved PEG-Maleimide to the stirring protein solution.[1]
-
Incubation: Allow the reaction to proceed for the optimal time (e.g., 6 hours), maintaining constant temperature and stirring under an inert atmosphere.[1]
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using techniques such as Ellman's assay (to measure free thiol content) and RP-HPLC.[1]
-
Quenching: Add a 10-fold molar excess of the quenching agent (e.g., L-cysteine) to react with any unreacted PEG-Maleimide. Incubate for 30 minutes.[1]
-
Purification: Purify the PEGylated protein using a similar strategy as outlined in Protocol 1 (TFF followed by appropriate chromatography).[1]
Visualizations
Caption: A generalized experimental workflow for scaling up bioconjugation reactions.
Caption: A troubleshooting decision tree for common scale-up issues.
References
Validation & Comparative
A Head-to-Head Comparison: Validating Protein Labeling with Boc-aminooxyacetamide-PEG2-Azido Against Leading Alternatives
For researchers, scientists, and drug development professionals, the precise and robust labeling of proteins is fundamental to advancing biological understanding and creating novel therapeutics. The choice of conjugation chemistry is a critical decision that dictates the success of downstream applications, from fluorescent imaging to the development of antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of protein labeling using Boc-aminooxyacetamide-PEG2-Azido , a heterobifunctional linker, against two widely used alternative methods: N-hydroxysuccinimide (NHS) ester chemistry and "click chemistry." We present a comprehensive analysis of their performance, supported by experimental data and detailed protocols, to empower you in selecting the optimal strategy for your research needs.
Boc-aminooxyacetamide-PEG2-Azido leverages two powerful bioorthogonal chemistries in a single molecule. The Boc-protected aminooxy group enables highly specific and stable oxime ligation with aldehydes or ketones on a target protein. Simultaneously, the azide (B81097) group provides a handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry." This dual functionality allows for sequential or orthogonal labeling strategies.
At a Glance: Key Performance Metrics
The decision between these labeling strategies hinges on several key performance indicators. While all three methods are highly effective, they differ significantly in their reaction kinetics, the stability of the resulting bond, and their biocompatibility.
| Parameter | Oxime Ligation (Boc-aminooxyacetamide-PEG2-Azido) | NHS Ester Chemistry | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Target Residue | Aldehyde/Ketone | Primary Amines (Lysine, N-terminus) | Alkyne | Azide |
| Resulting Bond | Oxime | Amide | Triazole | Triazole |
| Bond Stability | High | Very High | Very High | Very High |
| Reaction pH | 4.5 - 7.0 | 7.0 - 8.5 | 4.0 - 12.0 | 4.0 - 10.0 |
| Catalyst Required | Aniline (B41778) (optional, enhances rate) | None | Copper(I) | None |
| Biocompatibility | Generally high; aniline can have some toxicity. | High | Catalyst toxicity is a concern for living systems. | Excellent |
| Second-Order Rate Constant | 10¹ - 10³ M⁻¹s⁻¹ (with aniline) | ~10¹ - 10² M⁻¹s⁻¹ | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹ |
In-Depth Comparison of Labeling Chemistries
Specificity: Oxime ligation and click chemistry are considered bioorthogonal, meaning their reactive groups (aminooxy/aldehyde and azide/alkyne, respectively) are abiotic and do not cross-react with native functional groups in biological systems.[1] This ensures highly specific labeling. NHS esters, on the other hand, target primary amines, which are abundant on protein surfaces (lysine residues and the N-terminus), potentially leading to a heterogeneous mixture of labeled products.
Stability: The amide bond formed by NHS ester chemistry and the triazole ring from click chemistry are exceptionally stable under a wide range of physiological conditions. The oxime bond is also highly stable, particularly at neutral pH, and is significantly more resistant to hydrolysis than imine or hydrazone linkages.[2] However, the oxime linkage can be susceptible to acid-catalyzed hydrolysis at low pH.[2]
Reaction Kinetics and Efficiency: Copper-catalyzed click chemistry (CuAAC) generally offers the fastest reaction rates.[1] Aniline-catalyzed oxime ligation can achieve comparable kinetics.[1] Strain-promoted click chemistry (SPAAC) is typically slower but offers the significant advantage of being catalyst-free, making it ideal for applications in living cells. The efficiency of NHS ester chemistry is highly dependent on pH, with the hydrolysis of the NHS ester competing with the desired amination reaction at higher pH values.[2]
Experimental Protocols
Detailed methodologies for protein labeling using Boc-aminooxyacetamide-PEG2-Azido and the alternative chemistries are provided below. Note that optimization of molar ratios, concentrations, and reaction times is crucial for achieving the desired degree of labeling for each specific protein.
Protocol 1: Two-Step Protein Labeling with Boc-aminooxyacetamide-PEG2-Azido
This protocol describes the sequential labeling of a protein first via oxime ligation and subsequently through a click chemistry reaction.
Step 1: Boc Deprotection of the Linker
-
Dissolution: Dissolve Boc-aminooxyacetamide-PEG2-Azido in a solution of 50% trifluoroacetic acid (TFA) in anhydrous dichloromethane (B109758) (DCM).
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. The resulting deprotected aminooxy-PEG2-azide (as a TFA salt) can be used directly in the next step.
Step 2: Oxime Ligation to an Aldehyde-Containing Protein
-
Protein Preparation: Ensure the protein containing an aldehyde or ketone group is in a suitable buffer (e.g., 100 mM sodium phosphate, pH 6.5-7.0).
-
Ligation Reaction: Add a 10- to 50-fold molar excess of the deprotected aminooxy-PEG2-azide to the protein solution.
-
Catalysis (Optional): To accelerate the reaction, add an aniline catalyst to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess linker and catalyst using a desalting column or size-exclusion chromatography.
Step 3: Click Chemistry Labeling of the Azide-Modified Protein (CuAAC)
-
Reaction Setup: In a microcentrifuge tube, combine the purified azide-modified protein with a 5- to 10-fold molar excess of an alkyne-functionalized molecule (e.g., a fluorescent dye).
-
Catalyst Preparation: In a separate tube, pre-mix a copper(II) sulfate (B86663) solution and a copper-chelating ligand (e.g., THPTA).
-
Reaction Initiation: Add a reducing agent (e.g., sodium ascorbate) to the protein-alkyne mixture, followed immediately by the copper/ligand solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final dual-labeled protein conjugate using a desalting column or dialysis.
Protocol 2: Protein Labeling with NHS Ester Chemistry
-
Protein Preparation: Exchange the protein into an amine-free buffer with a pH of 7.0-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Reagent Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in an anhydrous, water-miscible organic solvent such as DMSO or DMF.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.
Visualizing the Workflows and Mechanisms
To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.
Conclusion
The validation of protein labeling with Boc-aminooxyacetamide-PEG2-Azido demonstrates its utility as a versatile tool for creating complex and well-defined bioconjugates. Its dual functionality allows for a "best-of-both-worlds" approach, combining the high specificity and stability of oxime ligation with the efficiency and bioorthogonality of click chemistry.
The choice between this bifunctional linker and more traditional methods like NHS ester chemistry depends heavily on the specific experimental goals. For applications requiring site-specific, dual labeling or the introduction of two different functionalities, Boc-aminooxyacetamide-PEG2-Azido offers a clear advantage. For simpler conjugations where multiple labeling sites are acceptable, the well-established and catalyst-free NHS ester chemistry remains a viable option. For in vivo applications where biocompatibility is paramount, the azide handle allows for the use of copper-free SPAAC reactions, making this linker a powerful choice in a wide range of research and development settings.
References
A Comparative Guide to Bocaminooxyacetamide-PEG2-Azido and Other ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the cytotoxic payload. Its chemical properties govern the stability of the ADC in circulation, the efficiency of drug release at the tumor site, and ultimately, the overall therapeutic index. This guide provides an objective comparison of Bocaminooxyacetamide-PEG2-Azido with other prominent ADC linker technologies, supported by experimental data and detailed methodologies to inform rational ADC design.
At a Glance: Key Linker Technologies
Antibody-drug conjugate linkers can be broadly categorized into two main types: cleavable and non-cleavable. The choice between them is a strategic one, influencing the mechanism of action and the overall performance of the ADC.
This compound is a cleavable linker that incorporates a short polyethylene (B3416737) glycol (PEG) spacer and an azide (B81097) group for conjugation via click chemistry. The PEG spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the ADC.[1][2] The azide functional group allows for a highly efficient and stable conjugation to an alkyne-modified antibody or payload through a bioorthogonal click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[][4][5] This method offers precise control over the drug-to-antibody ratio (DAR).[5]
Quantitative Comparison of ADC Linker Performance
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies. It is important to note that direct head-to-head experimental data for this compound is limited in publicly available literature. Therefore, data for azide-PEG linkers and click chemistry conjugation are used as a proxy to infer its potential performance characteristics.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Example ADC Linker | Species | Stability Metric | Result | Citation |
| Click Chemistry (Azide-PEG) | Azide-PEG linker | - | Inherent stability of triazole linkage | Highly stable under physiological conditions.[6] | [6] |
| Protease-Cleavable | Val-Cit-PABC | Human | % Intact ADC after 28 days | No significant degradation.[7] | [7] |
| Protease-Cleavable | Val-Cit-PABC | Mouse | % Intact ADC after 7 days | Significant degradation observed.[8] | [8] |
| pH-Sensitive | Hydrazone | Human | Plasma half-life (t1/2) | ~2 days.[8] | [8] |
| Non-Cleavable | SMCC | Human | In vivo half-life | Generally longer half-life compared to cleavable linker ADCs.[9] | [9] |
Table 2: Comparative In Vitro Efficacy of ADCs with Different Linkers
| Linker Type | Cell Line | Payload | IC50 | Citation |
| Click Chemistry (Azide-PEG) | HER2+ Cell Lines | MMAE | 8.8 pM (for a β-galactosidase-cleavable linker with click chemistry conjugation) | [8] |
| Protease-Cleavable | HER2+ Cell Lines | MMAE | 92 pM (Val-Ala) | [8] |
| pH-Sensitive | HER2+ Cell Lines | MMAE | 0.028-0.170 nM (silyl ether linker) | [8] |
| Non-Cleavable | HER2+ Cell Lines | MMAE | 609 pM | [8] |
Table 3: Comparative Conjugation Efficiency
| Conjugation Method | Linker Type | Efficiency | Citation |
| Click Chemistry (CuAAC/SPAAC) | Azide-Alkyne | High, often >90% for site-specific conjugation. | [] |
| Thiol-Maleimide | Maleimide | Variable, can be affected by retro-Michael reaction leading to deconjugation. | |
| Lysine-NHS Ester | NHS Ester | Can lead to heterogeneous mixtures with varying DARs. | [9] |
Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key mechanisms and experimental workflows involved in the development and evaluation of ADCs.
Detailed Experimental Protocols
For the successful evaluation and comparison of ADC linker technologies, robust and reproducible experimental protocols are essential.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS, ELISA reader)
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.[9]
-
Incubation: Incubate the samples at 37°C with gentle agitation.[9]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours). Immediately freeze the aliquots at -80°C to halt degradation.[9]
-
Sample Analysis:
-
To measure intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
To measure released payload: Precipitate proteins from the plasma samples (e.g., with acetonitrile). Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency (e.g., IC50 value) of an ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Test ADCs
-
Control antibody and control ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADCs, control antibody, and control ADC. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line
-
Test ADCs
-
Vehicle control
-
Isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Implant human tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Dosing: Administer the test ADCs, vehicle control, and isotype control ADC to the respective groups via an appropriate route (e.g., intravenous).
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined endpoint size.
-
Analysis: Excise the tumors for weight measurement and further analysis. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the results.
Conclusion
The selection of an appropriate linker is a critical decision in the design of an effective and safe ADC. This compound, with its cleavable nature, hydrophilic PEG spacer, and capacity for highly efficient and stable click chemistry conjugation, presents a promising option for ADC development. The use of click chemistry allows for the construction of homogeneous ADCs with a uniform DAR, which can lead to improved pharmacokinetics and a wider therapeutic index.[9] While direct comparative data is still emerging, the properties of PEGylated linkers and the robustness of the triazole bond formed via click chemistry suggest that ADCs incorporating this linker could exhibit favorable stability and efficacy profiles. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of this compound with other linker technologies, enabling researchers to make data-driven decisions in the pursuit of next-generation cancer therapeutics.
References
- 1. purepeg.com [purepeg.com]
- 2. labinsights.nl [labinsights.nl]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Influence of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis
The rational design of Antibody-Drug Conjugates (ADCs) is crucial for maximizing their therapeutic index. A key component in this design is the linker, which connects the monoclonal antibody to the cytotoxic payload. Polyethylene glycol (PEG) linkers have become a central strategy for modulating the physicochemical and pharmacological properties of ADCs, particularly those with hydrophobic payloads.[1][2] The length of the PEG chain is a critical, tunable parameter that can significantly impact an ADC's solubility, stability, pharmacokinetics (PK), and, ultimately, its anti-tumor efficacy.[3]
This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by experimental data from preclinical studies.
Impact of PEG Linker Length on ADC Properties
The inclusion of hydrophilic PEG linkers is a primary strategy to counteract the challenges posed by hydrophobic payloads, which can otherwise lead to ADC aggregation and rapid clearance from circulation.[2][4] The length of the PEG chain creates a trade-off: enhancing pharmacokinetic properties without unduly compromising cytotoxic potency.[2][3]
-
Hydrophilicity and Stability: Longer PEG chains increase the hydrophilicity of the ADC, creating a hydration shell that improves solubility and reduces the tendency for aggregation.[1][5] This enhancement in stability is crucial, especially for ADCs with a high drug-to-antibody ratio (DAR).[3][6]
-
Pharmacokinetics (PK): A longer PEG linker generally increases the hydrodynamic radius of the ADC, which reduces renal clearance and extends the plasma half-life.[3][5] This prolonged circulation can lead to greater accumulation of the ADC in tumor tissue, thereby enhancing in vivo efficacy.[3]
-
In Vitro Potency: A potential downside to longer PEG chains is a possible reduction in in vitro cytotoxicity.[7][8] This may be due to steric hindrance, which could impede the ADC's interaction with its target antigen on the cancer cell or slow the release of the cytotoxic payload within the cell.[9]
The optimal PEG linker length is context-dependent, requiring a balance between these competing factors and is influenced by the specific antibody, payload, and target antigen.[1][3]
Quantitative Data Comparison
The following tables summarize experimental data from studies on miniaturized and non-targeted ADCs, illustrating the impact of varying PEG linker lengths on key performance metrics.
Table 1: Effect of PEG Linker Length on Pharmacokinetics and In Vitro Cytotoxicity of a Miniaturized ADC
| Conjugate Name | PEG Linker Length | Half-Life (t½) in min | Half-Life Extension (Fold Change vs. No PEG) | In Vitro Cytotoxicity (IC50) Reduction (Fold Change vs. No PEG) |
| ZHER2-SMCC-MMAE (HM) | No PEG | 19.6 | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 49.2 | 2.5 | 4.5 - 6.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 219.0 | 11.2 | 22.0 - 22.5 |
Data synthesized from a study on affibody-based drug conjugates targeting HER2.[7][8]
Table 2: Impact of PEG Linker Length on In Vivo Efficacy and Tolerability
| Conjugate Name | PEG Linker Length | Tumor Model | In Vivo Efficacy Outcome | Tolerability (at 20-50 mg/kg) |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | Moderate tumor growth inhibition | Not Reported |
| ZHER2-PEG10K-MMAE | 10 kDa | NCI-N87 | Most ideal tumor therapeutic ability; Significant tumor growth inhibition | Off-target toxicity reduced >4x vs. No PEG |
| Non-targeted ADC | No PEG | Not Applicable | Not Applicable | All mice died[6] |
| Non-targeted ADC | PEG8 | Not Applicable | Not Applicable | 100% survival[6] |
| Non-targeted ADC | PEG12 | Not Applicable | Not Applicable | 100% survival[6] |
Data synthesized from preclinical studies.[6][7][10]
These data highlight a clear trend: increasing PEG linker length significantly prolongs circulation half-life and improves in vivo tolerability and efficacy, despite a concurrent reduction in direct in vitro cytotoxicity.[6][7] The 10 kDa PEG linker provided the best overall therapeutic effect in the animal model, suggesting that for miniaturized ADCs, the benefits of an extended half-life can outweigh the loss of some in vitro potency.[7]
Visualizing the Impact and Process
To better illustrate the concepts discussed, the following diagrams outline the relationships between linker length and ADC performance, as well as a typical experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADCs with different linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of an ADC against a target cancer cell line by measuring cell viability.[7][11]
-
Cell Seeding: Seed target antigen-positive cells (e.g., NCI-N87, SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[12][13]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in complete culture medium.[12] Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for 72 to 120 hours.[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 20 µL of a 5 mg/mL solution) to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[12][13]
-
Solubilization and Measurement: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in HCl) to each well to dissolve the formazan crystals.[12][13]
-
Data Analysis: Read the absorbance of the plates at 570 nm using a microplate reader.[13] Plot cell viability against the logarithm of the ADC concentration and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[2]
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living animal model.[10]
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into the flank of immunocompromised mice (e.g., nude mice).[2]
-
Group Randomization: Monitor tumor growth. Once tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC with short PEG linker, ADC with long PEG linker).[2]
-
ADC Administration: Administer the ADCs and vehicle control, typically via intravenous injection, at a specified dose and schedule.[2]
-
Tumor Measurement: Measure tumor volumes periodically (e.g., twice a week) using calipers.[2]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group to assess efficacy.[2][10]
Pharmacokinetic (PK) Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the ADC to determine parameters like half-life and clearance.
-
ADC Administration: Administer a single intravenous dose of the ADCs with different PEG linkers to healthy rodents (e.g., Sprague-Dawley rats).[14]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) into tubes containing an anticoagulant.[10]
-
Plasma Processing: Centrifuge the blood samples to separate the plasma.[1]
-
Bioanalysis: Quantify the concentration of the intact ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.[1]
-
PK Parameter Calculation: Use pharmacokinetic software to fit the concentration-time data to a suitable model (e.g., a two-compartment model) to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
stability comparison of different bifunctional crosslinkers
For researchers, scientists, and drug development professionals, the choice of a bifunctional crosslinker is a critical decision that can significantly impact the outcome of an experiment, the efficacy of a therapeutic, or the accuracy of a diagnostic assay. The stability of the linker is a paramount consideration, as premature cleavage or degradation can lead to off-target effects, reduced efficacy, and inconsistent results. This guide provides an objective comparison of the stability of common classes of bifunctional crosslinkers, supported by experimental data, detailed methodologies, and clear visual diagrams to aid in the selection of the most appropriate crosslinker for your application.
Understanding Crosslinker Instability
The stability of a bifunctional crosslinker is influenced by its chemical structure and the environment to which it is exposed. Key factors that can lead to linker instability include pH, the presence of nucleophiles like thiols (e.g., glutathione (B108866) in the cytoplasm), and enzymatic degradation. The most common reactive groups in bifunctional crosslinkers each have their own stability profiles and mechanisms of degradation.
Comparative Stability of Common Bifunctional Crosslinkers
The following table summarizes the stability of several widely used classes of bifunctional crosslinkers under various conditions. This data is compiled from multiple studies and provides a comparative overview to guide your selection process.
| Crosslinker Class | Reactive Groups | Common Scenarios of Instability | Stability Profile & Half-life Data | Key Considerations |
| NHS Esters | N-Hydroxysuccinimide Ester | Aqueous solutions, particularly at neutral to alkaline pH. | Highly susceptible to hydrolysis. The half-life is pH-dependent: ~4-5 hours at pH 7 (0°C), dropping to 10 minutes at pH 8.6 (4°C).[1][2] Sulfo-NHS esters are more water-soluble but have similar hydrolytic instability.[3] | Reactions should be performed promptly after reagent dissolution. Amine-free buffers are essential to prevent competing reactions.[4] |
| Maleimides | Maleimide (B117702) | Presence of thiols (e.g., in plasma), leading to retro-Michael reaction. | The thioether bond formed with sulfhydryls can undergo a retro-Michael reaction, leading to deconjugation.[5] This is a primary concern for traditional N-alkylmaleimides in plasma.[5] Next-generation maleimides (e.g., diiodomaleimides) show enhanced stability by promoting rapid hydrolysis of the succinimide (B58015) ring to a stable, ring-opened form.[5][6] | The stability of the maleimide-thiol linkage is influenced by the local chemical environment.[7][8] The cyclohexane (B81311) ring in SMCC helps to decrease the rate of maleimide hydrolysis.[9][10] |
| Disulfide Bonds | Thiol/Disulfide | Reducing environments (e.g., cytoplasm with high glutathione concentrations). | Stability is coupled to the ease of release.[11] Unhindered disulfides are easily reduced but less stable in circulation.[11] Steric hindrance around the disulfide bond (e.g., introducing methyl groups) increases plasma stability.[] | Designed to be cleaved in the reducing environment of the cell, making them useful for drug delivery applications.[11][] |
| Click Chemistry (SPAAC) | Dibenzocyclooctyne (DBCO) | Presence of strong nucleophiles like glutathione (GSH) and reducing agents like TCEP. | The triazole linkage formed is generally very stable under a wide range of physiological conditions.[13] However, DBCO itself can show instability in the presence of TCEP and GSH.[14] One study reported a half-life of ~71 minutes for DBCO in the presence of GSH.[14] | Offers high stability of the final conjugate, but the DBCO moiety itself can be sensitive to certain reagents.[13][14] |
| Click Chemistry (IEDDA) | trans-Cyclooctene (TCO) | Serum components and potential for isomerization. | The dihydropyridazine (B8628806) linkage formed can have variable stability depending on the specific TCO and tetrazine structures.[13] Some TCO-based conjugates have shown susceptibility to degradation in serum.[13] Norbornene analogs are more stable than TCOs but have slower reaction kinetics.[15] | Offers exceptionally fast reaction kinetics, but the stability of the resulting conjugate needs careful consideration and may require optimization of the TCO and tetrazine partners.[13][16] |
Experimental Protocols for Stability Assessment
Accurate evaluation of crosslinker stability is crucial for the development of robust bioconjugates. Below are detailed protocols for common in vitro assays used to assess the stability of bifunctional crosslinkers.
Protocol 1: In Vitro Plasma Stability Assay
This assay is designed to evaluate the stability of a bioconjugate, such as an antibody-drug conjugate (ADC), in plasma.
Materials:
-
Bioconjugate of interest
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC, ELISA, mass spectrometry)
Procedure:
-
Dilute the bioconjugate to a final concentration in plasma (e.g., 100 µg/mL).
-
Incubate the plasma-bioconjugate mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the mixture.
-
Immediately process the aliquot to stop any further degradation, for example, by snap-freezing in liquid nitrogen or by adding a quenching agent.
-
Analyze the samples to determine the concentration of the intact bioconjugate at each time point.
-
Plot the percentage of intact bioconjugate versus time to determine its half-life in plasma.
Protocol 2: Hydrolytic Stability of NHS Esters
This protocol measures the rate of hydrolysis of an NHS ester-containing crosslinker in an aqueous buffer.
Materials:
-
NHS ester crosslinker
-
Amine-free buffer (e.g., phosphate, borate) at the desired pH
-
UV-Vis spectrophotometer
-
Water bath or incubator at a controlled temperature
Procedure:
-
Prepare a stock solution of the NHS ester crosslinker in a water-miscible organic solvent (e.g., DMSO, DMF) if it is not water-soluble.[1]
-
Dilute the stock solution into the aqueous buffer to a final concentration suitable for spectrophotometric analysis.
-
Monitor the increase in absorbance at 260-280 nm over time.[1][3] The release of the N-hydroxysuccinimide leaving group results in an increase in absorbance in this range.[3]
-
Calculate the half-life of hydrolysis from the rate of change in absorbance.
Protocol 3: Thiol-Maleimide Linkage Stability Assay
This assay assesses the stability of a maleimide-thiol conjugate in the presence of a competing thiol, such as glutathione.
Materials:
-
Maleimide-thiol conjugate
-
PBS, pH 7.4
-
Reduced glutathione (GSH)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC, mass spectrometry)
Procedure:
-
Dissolve the maleimide-thiol conjugate in PBS.
-
Add GSH to a final concentration that mimics physiological conditions (e.g., 2 mM).[7]
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots and analyze the amount of intact conjugate remaining.
-
Determine the rate of deconjugation due to the retro-Michael reaction.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in crosslinker stability, the following diagrams illustrate key reaction pathways and experimental workflows.
Caption: Competing pathways for NHS ester crosslinkers.
Caption: Competing pathways for maleimide-thiol conjugates in plasma.[5]
Caption: A typical experimental workflow for assessing bioconjugate stability.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.sangon.com [store.sangon.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comprehensive Guide to Alternatives for Boc Protection of Aminooxy Groups
For researchers, scientists, and drug development professionals working with aminooxy-functionalized molecules, the selection of an appropriate protecting group is a critical decision that dictates the success of multi-step synthetic strategies. While the tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, a variety of orthogonal and alternative strategies are essential for the synthesis of complex molecules where Boc protection may not be suitable. This guide provides an objective comparison of common alternatives to Boc for the protection of aminooxy groups, supported by experimental data and detailed protocols.
The strategic protection of the highly nucleophilic aminooxy group is crucial to prevent undesired side reactions during peptide synthesis, bioconjugation, and the development of novel therapeutics.[1][2] The choice of a protecting group is determined by its stability under various reaction conditions and the availability of mild and selective deprotection methods.[3][4] This guide explores the properties and applications of several key alternatives: the 9-fluorenylmethyloxycarbonyl (Fmoc), Carboxybenzyl (Cbz), Allyloxycarbonyl (Alloc), 2-(trimethylsilyl)ethoxycarbonyl (Teoc), and Phthalimide (B116566) (Pht) groups.
Comparative Analysis of Aminooxy Protecting Groups
The selection of a suitable protecting group hinges on its compatibility with the overall synthetic route. Orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others, are particularly important in complex syntheses.[5][6] The following tables provide a comparative overview of the stability and deprotection conditions for various aminooxy protecting groups.
Table 1: Stability of Common Aminooxy Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Hydrogenolysis (H₂, Pd/C) | Fluoride (B91410) Ions (e.g., TBAF) | Reductive Conditions (e.g., Zn) |
| Boc | Labile | Stable | Stable | Stable | Stable |
| Fmoc | Stable | Labile | Stable | Stable | Stable |
| Cbz | Stable (mild acid), Labile (strong acid) | Stable | Labile | Stable | Stable |
| Alloc | Stable | Stable | Labile (with Pd(0)) | Stable | Stable |
| Teoc | Labile (strong acid) | Stable | Stable | Labile | Stable |
| Phthalimide | Stable | Stable | Stable | Stable | Stable (cleaved by hydrazine (B178648) or NaBH₄) |
Table 2: Deprotection Conditions for Common Aminooxy Protecting Groups
| Protecting Group | Reagent(s) | Typical Conditions |
| Boc | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | TFA in CH₂Cl₂ (25-50%), rt |
| Fmoc | Piperidine (B6355638), DBU | 20% Piperidine in DMF, rt |
| Cbz | H₂, Pd/C | 1 atm H₂, Pd/C catalyst, rt |
| Alloc | Pd(PPh₃)₄, Phenylsilane (B129415) or other scavengers | Pd(0) catalyst, scavenger, CH₂Cl₂, rt |
| Teoc | Tetrabutylammonium fluoride (TBAF) | TBAF in THF, rt |
| Phthalimide | Hydrazine hydrate (B1144303), Sodium borohydride (B1222165) (NaBH₄) | Hydrazine hydrate in EtOH, reflux; or NaBH₄ then acid |
Experimental Protocols
Detailed methodologies for the protection and deprotection of aminooxy groups are essential for reproducible results in the laboratory.
Fmoc Protection and Deprotection
-
Protection of Aminooxy Group:
-
Dissolve the aminooxy-containing compound (1 eq.) in a suitable solvent such as a mixture of 1,4-dioxane (B91453) and water.
-
Add a base, such as sodium bicarbonate (2-3 eq.).
-
Add Fmoc-Cl or Fmoc-OSu (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography.[7]
-
-
Deprotection of Fmoc-protected Aminooxy Group:
-
Dissolve the Fmoc-protected compound in a 20% solution of piperidine in dimethylformamide (DMF).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with a suitable solvent to remove residual piperidine. The crude product can be used directly or purified further.[8][]
-
Cbz Protection and Deprotection
-
Protection of Aminooxy Group:
-
Dissolve the aminooxy-containing compound (1 eq.) in a solvent mixture like THF/water or in water alone.[10]
-
Add a base such as sodium bicarbonate or triethylamine (B128534) (2-3 eq.).
-
Cool the mixture to 0 °C and add benzyl (B1604629) chloroformate (Cbz-Cl) (1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, perform a standard aqueous work-up and purify the product by column chromatography.[3][11]
-
-
Deprotection of Cbz-protected Aminooxy Group:
-
Dissolve the Cbz-protected compound in a suitable solvent like methanol, ethanol (B145695), or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 1-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.[3]
-
Alloc Protection and Deprotection
-
Protection of Aminooxy Group:
-
Dissolve the aminooxy-containing compound (1 eq.) and a base like pyridine (B92270) or triethylamine (1.5 eq.) in a solvent such as THF or CH₂Cl₂.
-
Cool the solution to 0 °C and add allyl chloroformate (Alloc-Cl) (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Perform an aqueous work-up and purify the product by column chromatography.[12]
-
-
Deprotection of Alloc-protected Aminooxy Group:
-
Dissolve the Alloc-protected compound in an anhydrous, degassed solvent like CH₂Cl₂ or THF.
-
Add a palladium(0) catalyst, such as Pd(PPh₃)₄ (0.1-0.2 eq.), and a scavenger like phenylsilane (20 eq.).[12][13]
-
Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography.[14][15]
-
Phthalimide Protection and Deprotection
-
Protection of Aminooxy Group (via Mitsunobu Reaction):
-
Dissolve N-hydroxyphthalimide (1.2 eq.), the alcohol precursor to the aminooxy compound (1 eq.), and triphenylphosphine (B44618) (PPh₃) (1.5 eq.) in anhydrous THF.[2][16]
-
Cool the solution to 0 °C and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify the product by column chromatography.[2]
-
-
Deprotection of Phthalimide-protected Aminooxy Group:
-
Dissolve the phthalimide-protected compound in ethanol or a THF/water mixture.
-
Add hydrazine hydrate (10-40 eq.) and stir the mixture at room temperature or reflux for 2-12 hours.[17][18]
-
Alternatively, for a milder deprotection, treat the phthalimide with sodium borohydride (NaBH₄) in isopropanol, followed by acidification with acetic acid.[17]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an appropriate work-up to remove the phthalhydrazide (B32825) byproduct and isolate the free aminooxy compound.[17]
-
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes involved.
Caption: General workflow for the protection and deprotection of an aminooxy group.
A primary application of aminooxy-functionalized molecules is their chemoselective reaction with aldehydes or ketones to form stable oxime linkages, a powerful tool in bioconjugation known as oxime ligation.[1][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 11. benchchem.com [benchchem.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
quantitative analysis of bioconjugation efficiency
A Comprehensive Guide to the Quantitative Analysis of Bioconjugation Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of biomolecules is a cornerstone of innovation. Whether developing antibody-drug conjugates (ADCs), creating diagnostic reagents, or engineering novel biomaterials, the ability to accurately quantify the efficiency of bioconjugation is paramount. This guide provides an objective comparison of the leading analytical techniques used to quantify bioconjugation efficiency, supported by experimental data and detailed protocols.
Comparative Analysis of Quantitative Techniques
The selection of an appropriate analytical method for determining bioconjugation efficiency is contingent on several factors, including the nature of the biomolecules and the attached payload, the required level of detail, and available instrumentation. The most common metric for quantifying bioconjugation efficiency, particularly in the context of ADCs, is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[1] This guide focuses on four principal techniques for this purpose: UV-Vis Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for each of the primary analytical techniques.
Table 1: Performance Comparison of Bioconjugation Analysis Methods
| Feature | UV-Vis Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Measures absorbance of the bioconjugate at two different wavelengths (one for the protein and one for the conjugated molecule).[1] | Determines the precise molecular weight of the intact bioconjugate and its subunits.[2] | Separates bioconjugate species based on physicochemical properties (e.g., hydrophobicity, size). | Utilizes specific antibody-antigen interactions to detect and quantify the bioconjugate. |
| Key Information Provided | Average Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR).[1] | Exact mass of different drug-loaded species, DAR distribution, and site of conjugation.[3][4] | Separation and quantification of different DAR species, aggregation, and fragments.[][6] | Quantification of target-specific bioconjugates.[7] |
| Typical Applications | Rapid estimation of average conjugation efficiency.[1][] | Detailed characterization of ADCs and other complex bioconjugates.[3] | Routine quality control, purity assessment, and DAR determination.[][8] | Screening of bioconjugates for binding activity and quantification in biological matrices.[9] |
Table 2: Technical Comparison of Bioconjugation Analysis Methods
| Parameter | UV-Vis Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Sensitivity | Low to moderate. | Very high.[10] | High.[11] | Very high.[12] |
| Accuracy & Precision | Moderate; can be affected by inaccurate extinction coefficients.[] | High; provides exact mass measurements.[10] | High; excellent for quantitative analysis. | High; dependent on antibody specificity. |
| Sample Throughput | High. | Low to moderate. | Moderate. | High.[13] |
| Cost (Instrument & Consumables) | Low.[14][15] | High.[16] | Moderate to high.[15][17][18] | Low to moderate. |
| Ease of Use & Data Analysis | Simple.[19] | Complex; requires specialized expertise. | Moderate. | Relatively simple. |
| Strengths | Simple, rapid, and non-destructive.[19][20] | Provides detailed molecular information and high accuracy.[3][10] | High resolution, reproducible, and versatile.[11][17] | High sensitivity and specificity; suitable for biological samples.[12] |
| Limitations | Provides only an average value; requires distinct absorbance peaks for the biomolecule and payload.[][21] | High cost and complexity; not ideal for high-throughput screening.[16] | Can be complex to develop methods; potential for sample denaturation.[] | Can be time-consuming and may have a limited dynamic range.[12][22] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV-Vis Spectroscopy for DAR Determination
This method is a straightforward approach for calculating the average DAR.[23]
Principle: The Beer-Lambert law is applied to determine the concentrations of the antibody and the conjugated drug by measuring the absorbance of the bioconjugate solution at two different wavelengths. This requires that the antibody and the drug have distinct absorption maxima.[]
Protocol:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm.
-
Measure the absorbance of a known concentration of the free drug at its wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug.
-
-
Sample Measurement:
-
Measure the absorbance of the purified bioconjugate sample at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
Calculation of Concentrations:
-
The concentration of the antibody and the drug in the bioconjugate sample can be calculated using the following simultaneous equations, which account for the contribution of the drug's absorbance at 280 nm:
-
A280 = (ε_antibody_280 * C_antibody) + (ε_drug_280 * C_drug)
-
Aλmax = (ε_antibody_λmax * C_antibody) + (ε_drug_λmax * C_drug)
-
-
-
DAR Calculation:
-
DAR = C_drug / C_antibody
-
Mass Spectrometry for DAR Determination
Mass spectrometry provides a highly accurate determination of the DAR and the distribution of different drug-loaded species.[2]
Principle: The precise molecular weight of the intact bioconjugate and its subunits (light and heavy chains) is measured. The number of conjugated drugs can be determined from the mass difference between the conjugated and unconjugated species.[3]
Protocol (Intact Mass Analysis):
-
Sample Preparation:
-
Desalt the bioconjugate sample using a suitable method (e.g., size-exclusion chromatography or buffer exchange) into a volatile buffer like ammonium (B1175870) acetate.
-
For glycosylated antibodies, deglycosylation with an enzyme like PNGase F can simplify the mass spectrum.[2]
-
-
LC-MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a reversed-phase column suitable for large proteins (e.g., C4).
-
-
Data Analysis:
-
Deconvolution: Process the raw mass spectrum (which shows multiple charged ions) using a deconvolution algorithm to obtain a zero-charge mass spectrum. This spectrum displays the molecular weights of all species present.[3]
-
Peak Identification: Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the various drug-loaded species (DAR 1, DAR 2, etc.).
-
DAR Calculation: The average DAR is calculated as a weighted average of the different species based on their relative peak intensities or areas in the deconvoluted spectrum.[3]
-
DAR = Σ (Intensity_i * DAR_i) / Σ (Intensity_i)
-
-
HPLC for DAR Determination
Hydrophobic Interaction Chromatography (HIC) is a common HPLC method for DAR analysis of cysteine-linked ADCs.[6]
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[]
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: A high-salt buffer (e.g., sodium phosphate (B84403) with ammonium sulfate).
-
Mobile Phase B: A low-salt buffer (e.g., sodium phosphate).
-
-
Chromatography:
-
Equilibrate a HIC column with the mobile phase.
-
Inject the bioconjugate sample.
-
Elute the sample with a gradient of decreasing salt concentration (from Mobile Phase A to Mobile Phase B). The least hydrophobic species (unconjugated antibody) will elute first, followed by species with increasing DAR.
-
-
Data Analysis:
-
Identify the peaks corresponding to each DAR species (DAR 0, DAR 2, DAR 4, etc.). This may require initial characterization with mass spectrometry.
-
DAR Calculation: The average DAR is calculated as a weighted average based on the peak area of each species.[6]
-
Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)
-
-
ELISA for Bioconjugation Quantification
ELISA can be used to quantify the concentration of a functional bioconjugate.
Principle: A sandwich ELISA format can be employed where a capture antibody binds to the biomolecule portion of the conjugate, and a detection antibody (conjugated to an enzyme) binds to the payload portion. The enzymatic reaction with a substrate produces a measurable signal that is proportional to the amount of bioconjugate.
Protocol:
-
Plate Coating: Coat a microplate with a capture antibody specific for the biomolecule (e.g., an anti-human IgG antibody for an ADC).
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Sample and Standard Incubation: Add a dilution series of a known concentration of the bioconjugate (standard curve) and the unknown samples to the wells.
-
Detection Antibody Incubation: Add an enzyme-conjugated detection antibody that is specific for the payload molecule.
-
Substrate Addition: Add a chromogenic substrate for the enzyme.
-
Measurement: Measure the absorbance of the wells using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the bioconjugate in the unknown samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows described above.
Workflow for UV-Vis Spectroscopy based DAR determination.
Workflow for Mass Spectrometry based DAR determination.
Workflow for HIC-HPLC based DAR determination.
General workflow for Sandwich ELISA.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellmosaic.com [cellmosaic.com]
- 7. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. intellicyt.com [intellicyt.com]
- 14. quora.com [quora.com]
- 15. biopharmservices.com [biopharmservices.com]
- 16. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 17. Advantages and Disadvantages of HPLC [pharmastuff4u.com]
- 18. sciencing.com [sciencing.com]
- 19. m.youtube.com [m.youtube.com]
- 20. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 21. Limitations on the use of UV/Vis spectroscopy for the evaluation of conjugation effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What Are The Restrictions Of Elisa Tests? Unlocking The Enigma - Merkel Technologies Ltd [merkel.co.il]
- 23. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
A Comparative Guide to Functional Assays for ADCs Synthesized with Boc-aminooxyacetamide-PEG2-Azido
For Researchers, Scientists, and Drug Development Professionals
The development of efficacious and safe Antibody-Drug Conjugates (ADCs) hinges on the meticulous optimization of each component: the antibody, the cytotoxic payload, and the linker. The linker, in particular, plays a pivotal role in the therapeutic index of an ADC, governing its stability in circulation, solubility, and the efficiency of payload release within the target cell. This guide presents a comparative overview of key functional assays for evaluating ADCs synthesized using Boc-aminooxyacetamide-PEG2-Azido, a hydrophilic, cleavable linker.
Boc-aminooxyacetamide-PEG2-Azido is a bifunctional linker that incorporates a short polyethylene (B3416737) glycol (PEG2) spacer to enhance hydrophilicity, which can improve the pharmacokinetic profile of the resulting ADC.[1] The Boc-protected aminooxy group facilitates a stable oxime linkage to a carbonyl group on the antibody, while the azide (B81097) group allows for click chemistry-based conjugation of the payload.[2] This guide will objectively compare the expected performance of ADCs utilizing this PEGylated oxime linker technology with other common linker strategies, supported by experimental data and detailed protocols for essential functional assays.
Comparative Analysis of ADC Linker Technologies
The choice of linker chemistry is a critical decision in ADC design, broadly categorized into cleavable and non-cleavable linkers, each with distinct advantages and disadvantages. ADCs synthesized with Boc-aminooxyacetamide-PEG2-Azido fall into the category of cleavable linkers due to the nature of the oxime bond, which can be designed to be sensitive to the acidic environment of the lysosome.
| Feature | Boc-aminooxyacetamide-PEG2-Azido (Oxime Linker) | Maleimide-based Linker (e.g., vc-MMAE) | Non-Cleavable Linker (e.g., SMCC-DM1) |
| Conjugation Chemistry | Oxime ligation (Click Chemistry) | Thiol-maleimide Michael addition | Amide bond formation |
| Linkage Stability | High stability at physiological pH.[3] | Susceptible to retro-Michael reaction, leading to premature payload release.[4] | High plasma stability.[5] |
| Payload Release Mechanism | Cleavage of the oxime bond, often acid-sensitive. | Enzymatic cleavage of a dipeptide (e.g., valine-citrulline) by lysosomal proteases. | Degradation of the antibody backbone in the lysosome. |
| Bystander Effect | Potentially high, as the released payload can be membrane-permeable. | Generally high, as the released payload is often membrane-permeable.[1] | Generally low, as the released payload-amino acid complex is often less membrane-permeable.[5] |
| Homogeneity (DAR) | High, allows for site-specific conjugation. | Can be heterogeneous with traditional cysteine conjugation. | Can be heterogeneous with lysine (B10760008) conjugation. |
Quantitative Data from Functional Assays
The following tables summarize representative quantitative data from studies comparing different linker technologies. It is important to note that direct head-to-head comparisons using the exact Boc-aminooxyacetamide-PEG2-Azido linker are limited in publicly available literature. The data presented for oxime-based linkers are representative of this class of conjugation chemistry.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| ADC Target & Payload | Linker Type | Cell Line | IC50 (nM) | Reference |
| HER2-MMAE | β-galactosidase-cleavable | HER2+ | 8.8 pM | [6] |
| HER2-MMAE | Val-Cit | HER2+ | 14.3 pM | [6] |
| HER2-DM1 | Non-cleavable (Kadcyla) | HER2+ | 33 pM | [6] |
| CD22-DM1 | Disulfide | Human lymphoma | Not specified, but showed tumor regression at 3 mg/kg | [6] |
| CD22-PBD | Val-Cit | Human non-Hodgkin lymphoma | Similar to disulfide linker ADC | [6] |
| HER2-MMAE | DBM (dibromomaleimide) | BT-474 | Low nM range | [7] |
| HER2-MMAE | DTM (dithiomaleimide) | BT-474 | Low nM range | [7] |
| HER2-MMAE | TBM (thio-bromomaleimide) | BT-474 | Low nM range | [7] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Target & Payload | Linker Type | Xenograft Model | Efficacy | Reference |
| HER2-MMAE | β-galactosidase-cleavable | Xenograft mouse model | 57-58% tumor volume reduction at 1 mg/kg | [6] |
| HER2-DM1 | Non-cleavable (Kadcyla) | Xenograft mouse model | Not statistically significant at 1 mg/kg | [6] |
| CD22-DM1 | Disulfide | Human lymphoma xenograft | Tumor regression at a single 3 mg/kg dose | [6] |
| Anti-HER2-MMAE | Maleamic methyl ester-based | BT-474 xenograft | Complete tumor disappearance at 2.5 mg/kg | [] |
| Anti-HER2-MMAE | Conventional maleimide-based | BT-474 xenograft | Less effective than maleamic methyl ester-based ADC | [] |
Experimental Protocols
In Vitro Cytotoxicity Assay
This assay determines the concentration of ADC required to kill 50% of a cancer cell population (IC50).
Methodology:
-
Cell Culture: Culture antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control. Add the treatments to the cells.
-
Incubation: Incubate the plates for a period determined by the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using a non-linear regression model.
Bystander Effect Assay
This assay evaluates the ability of the ADC's payload, released from target cells, to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative (Ag-) cell line with a fluorescent marker (e.g., GFP).
-
Co-culture: Co-culture the Ag+ and fluorescently labeled Ag- cells at a defined ratio in 96-well plates.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for an appropriate duration.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry to distinguish and quantify the viability of the Ag+ and Ag- populations.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability when cultured alone and treated with the ADC to quantify the bystander effect.
ADC Internalization Assay
This assay measures the rate and extent to which the ADC is internalized by the target cells upon binding to its surface antigen.
Methodology:
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) or a dye that can be quenched by an extracellular quenching agent.
-
Cell Treatment: Treat antigen-positive cells with the fluorescently labeled ADC.
-
Time-course Analysis: At various time points, measure the fluorescence intensity of the cells using a fluorometer, fluorescence microscope, or flow cytometer. For quench-based assays, add the quenching agent before measurement to distinguish between surface-bound and internalized ADC.
-
Data Analysis: Plot the fluorescence intensity over time to determine the rate and extent of internalization.
In Vivo Efficacy Study
This assay assesses the anti-tumor activity of the ADC in a living organism, typically a mouse model.
Methodology:
-
Xenograft Model: Implant human tumor cells (Ag+) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
ADC Administration: Administer the ADC, a vehicle control, and other relevant controls (e.g., naked antibody, free payload) to the mice, typically via intravenous injection.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy. Tumor growth inhibition (TGI) can be calculated to quantify the effect.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved in evaluating ADCs, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a representative signaling pathway.
Conclusion
The selection of an appropriate linker is a critical step in the design of a successful ADC. The Boc-aminooxyacetamide-PEG2-Azido linker, with its PEG spacer and capacity for site-specific oxime ligation, offers a promising platform for the development of homogeneous and potentially more effective ADCs. The functional assays detailed in this guide provide a robust framework for the preclinical evaluation of ADCs synthesized with this technology. By systematically applying these assays, researchers can generate the necessary quantitative data to objectively compare the performance of these next-generation ADCs against established alternatives, thereby facilitating the selection of the most promising candidates for clinical development.
References
- 1. books.rsc.org [books.rsc.org]
- 2. biochempeg.com [biochempeg.com]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. | Semantic Scholar [semanticscholar.org]
- 7. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CuAAC and SPAAC for Protein Labeling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical aspect of their work, influencing experimental outcomes in fields ranging from proteomics to therapeutic development. Among the arsenal (B13267) of bioconjugation techniques, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful and widely adopted methods. Both reactions facilitate the formation of a stable triazole linkage between an azide (B81097) and an alkyne, yet their distinct mechanisms present a trade-off between reaction speed and biocompatibility.[1][2] This guide provides an objective, data-driven comparison to assist in selecting the optimal method for specific protein labeling applications.
At a Glance: CuAAC vs. SPAAC
The fundamental difference between these two "click chemistry" reactions lies in the activation of the alkyne. CuAAC employs a copper(I) catalyst to accelerate the reaction with a terminal alkyne. In contrast, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, eliminating the need for a metal catalyst.[1] This distinction has profound implications for their reaction kinetics, biocompatibility, and experimental design.
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data for a direct comparison of the two methods.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to potential copper cytotoxicity.[3] Mitigation strategies include using chelating ligands (e.g., THPTA, BTTAA).[4] | High, as it is a catalyst-free reaction suitable for living systems.[3] |
| Reaction Kinetics (Second-Order Rate Constants) | Very fast, typically in the range of 10² - 10³ M⁻¹s⁻¹.[3][4] | Fast, but generally slower than CuAAC, with rates from 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne structure.[3][4] |
| Reaction Time | Often complete within minutes to a few hours.[3] | Can range from 1 to 12 hours or longer.[3] |
| Reactants | Terminal alkyne and azide. | Strained cyclooctyne (e.g., DBCO, BCN) and azide.[3] |
| Specificity & Yield | Generally high specificity and near-quantitative yields under optimized conditions.[3] | High specificity and can achieve high yields, though sometimes lower than CuAAC.[3] |
| Side Reactions | Copper can induce the generation of reactive oxygen species (ROS), potentially damaging sensitive proteins.[3] | Some cyclooctynes can react with thiols (e.g., cysteine residues), leading to off-target labeling.[5] |
| Cost | Terminal alkynes are generally less expensive. | Strained cyclooctynes are typically more expensive. |
Reaction Mechanisms and Experimental Workflow
The differing reaction pathways of CuAAC and SPAAC dictate their respective experimental workflows.
Reaction Mechanisms
General Experimental Workflow for Protein Labeling
The general workflow for labeling a protein of interest is similar for both methods, with the primary distinction being the inclusion of a copper catalyst in CuAAC.
Detailed Experimental Protocols
Detailed and optimized protocols are crucial for successful protein labeling. Below are representative protocols for both CuAAC and SPAAC.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In Vitro Protein Labeling
This protocol is adapted for the conjugation of a fluorescent dye alkyne to an azide-modified protein.[1]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized fluorescent dye (e.g., TAMRA-alkyne)
-
Copper(II) Sulfate (CuSO₄): 50 mM stock solution in deionized water.[6]
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock solution in deionized water.[6]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand: 50 mM stock solution in deionized water.
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Prepare Reactants:
-
Dissolve the alkyne-functionalized dye in DMSO to a stock concentration of 10 mM.
-
Dilute the azide-modified protein to a final concentration of 1-10 µM in PBS.[6]
-
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.[4]
-
Set up the Reaction: In a microcentrifuge tube, add the following in order:
-
Incubation: Gently vortex the mixture and incubate for 1 hour at room temperature, protected from light.[6]
-
Purification: Remove unreacted reagents and byproducts using a desalting column or dialysis.
-
Analysis: Confirm successful conjugation and assess labeling efficiency using techniques such as SDS-PAGE and mass spectrometry.[1]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol describes the labeling of cell-surface proteins after metabolic incorporation of an azide-containing amino acid.[7][8]
Materials:
-
Mammalian cells expressing the protein of interest with a site-specifically incorporated azide-bearing noncanonical amino acid.
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy5).
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an azide-bearing noncanonical amino acid to allow for its incorporation into the protein of interest.[7][8]
-
Prepare Labeling Reagent: Dissolve the cyclooctyne-functionalized dye in DMSO to create a stock solution.
-
Cell Preparation: Wash the cells with PBS to remove any un-incorporated azide-bearing amino acids.
-
Labeling Reaction:
-
Dilute the cyclooctyne-dye stock solution in fresh cell culture medium to the desired final concentration (typically 1-100 µM).
-
Add the labeling medium to the cells and incubate for 30 minutes to a few hours at 37°C.[2]
-
-
Wash: Wash the cells several times with PBS to remove any unbound dye.
-
Analysis: Analyze the labeled cells using fluorescence microscopy or flow cytometry.[4]
Conclusion and Recommendations
The decision between CuAAC and SPAAC is contingent on the specific experimental context.
Choose CuAAC when:
-
High reaction speed and efficiency are paramount.[1]
-
The experiment is performed in vitro with purified proteins or in cell lysates where short-term exposure to a well-ligated copper catalyst is acceptable.[1][3]
-
Cost is a significant consideration, as terminal alkynes are generally more affordable.[3]
Choose SPAAC when:
-
The experimental system is sensitive to copper-induced toxicity or the generation of reactive oxygen species.[1]
-
Labeling is to be performed in living cells or whole organisms.[2][3]
-
A catalyst-free reaction is desired to simplify the experimental setup and purification.[1]
For many applications in proteomics and drug development, the superior biocompatibility of SPAAC makes it the preferred method for studies involving living systems.[1] However, for in vitro applications where speed and cost are priorities, CuAAC remains a highly effective and valuable tool.[3] By carefully considering the quantitative data and experimental requirements outlined in this guide, researchers can make an informed decision to select the most appropriate click chemistry for their protein modification needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Confirming Bioconjugation: Western Blot and Beyond
For researchers and professionals in drug development, confirming the successful conjugation of molecules—such as in the creation of antibody-drug conjugates (ADCs)—is a critical step. This guide provides a detailed comparison of Western blot analysis with other common analytical techniques used for this purpose. We will delve into experimental protocols, present comparative data, and offer visual workflows to aid in selecting the most appropriate method for your research needs.
Western Blot Analysis for Bioconjugation
Western blotting is a widely used immunological technique to detect specific proteins in a sample. In the context of bioconjugation, it is primarily used to qualitatively confirm the formation of a conjugate by observing a shift in the molecular weight of the target protein after conjugation. An increase in the band size on the blot indicates that a second molecule has been successfully attached to the target protein.[1][2]
Experimental Protocol: Western Blot for Antibody-Drug Conjugate (ADC) Confirmation
This protocol outlines the key steps for confirming the conjugation of a cytotoxic drug to a monoclonal antibody (mAb).
-
Sample Preparation :
-
Prepare lysates of the unconjugated mAb (negative control) and the ADC.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Denature 20-30 µg of each sample by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Gel Electrophoresis (SDS-PAGE) :
-
Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. This separates the proteins based on their molecular weight.[3]
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This can be done using a wet or semi-dry transfer system. The membrane now carries a replica of the protein separation from the gel.
-
-
Blocking :
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies to the membrane.[4]
-
-
Antibody Incubation :
-
Primary Antibody : Incubate the membrane with a primary antibody that specifically targets the protein part of the bioconjugate (e.g., an anti-human IgG antibody for a humanized mAb). Dilute the antibody in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.[5]
-
Washing : Wash the membrane three times with wash buffer (e.g., TBST) for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody : Incubate the membrane with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.[6]
-
-
Detection :
-
Wash the membrane again as described above to remove the unbound secondary antibody.
-
Add a chemiluminescent substrate (e.g., ECL) that reacts with the HRP enzyme to produce light.[7]
-
Capture the signal using a CCD imager or X-ray film. The resulting bands will show the location of the protein. A band shift in the ADC lane compared to the unconjugated mAb lane confirms successful conjugation.
-
Western Blot Workflow
Caption: Workflow for confirming bioconjugation via Western blot analysis.
Alternative Techniques for Bioconjugation Analysis
While Western blot provides a straightforward qualitative confirmation, other techniques offer more detailed and quantitative insights.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For bioconjugates, MS can provide the exact molecular weight, allowing for precise confirmation of conjugation and determination of the drug-to-antibody ratio (DAR).[8][9] Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly useful.[10][11] ESI-MS, for instance, can determine molecular weights with high accuracy (0.01-0.05%).[10]
Size Exclusion Chromatography (SEC-HPLC)
Size Exclusion Chromatography coupled with High-Performance Liquid Chromatography (SEC-HPLC) separates molecules based on their size in solution.[12] It is highly effective for determining the aggregation state of a bioconjugate and quantifying the amount of unconjugated protein remaining in the sample.[13][14] Larger molecules, such as aggregates, elute first, followed by the monomeric conjugate, and finally any smaller, unconjugated molecules.[15]
UV-Vis Spectroscopy
UV-Vis Spectroscopy measures the absorption of ultraviolet or visible light by a sample.[16] This technique can be used to determine the concentration of a protein in a conjugate.[17][18] If the conjugated molecule (e.g., a drug) has a distinct absorbance spectrum from the protein, UV-Vis can also be used to quantify the degree of conjugation.[19] It is a rapid and simple method for assessing protein concentration in bioconjugates.[20]
Comparative Analysis of Techniques
The choice of analytical method depends on the specific information required. The table below summarizes the key characteristics of each technique.
| Feature | Western Blot | Mass Spectrometry (MS) | SEC-HPLC | UV-Vis Spectroscopy |
| Information Provided | Qualitative MW shift, Confirms conjugation | Precise mass, Drug-to-Antibody Ratio (DAR), Structural information[8][10] | Aggregation state, Purity, Unlabeled protein quantification[13][15] | Protein concentration, Degree of conjugation (if chromophores differ)[16][17] |
| Nature of Data | Qualitative / Semi-Quantitative | Quantitative | Quantitative | Quantitative |
| Sensitivity | Nanogram to Picogram range | Picomole to Femtomole range[10][11] | Microgram range | Microgram to Milligram range |
| Resolution | Moderate (distinguishes large MW shifts) | Very High (can resolve single conjugations) | High (separates aggregates from monomer) | Low (bulk measurement) |
| Throughput | Low to Medium | Medium (with automation) | High | High |
| Key Advantage | Widely accessible, Visual confirmation | High precision and detailed structural data | Excellent for purity and aggregation analysis | Rapid, non-destructive, simple |
| Key Limitation | Labor-intensive, Not highly quantitative[21] | Requires specialized equipment and expertise | May not resolve species with similar sizes | Indirect; requires spectral differences between components |
Decision Workflow for Selecting an Analysis Method
To assist researchers in choosing the most suitable technique, the following decision tree illustrates a logical approach based on experimental goals.
Caption: Decision tree for selecting a bioconjugation analysis method.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Analyse Western Blots [hellobio.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharma-asia.com [biopharma-asia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Size Exclusion Chromatography (SEC) HPLC Technique | Phenomenex [phenomenex.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy - STEMart [ste-mart.com]
- 20. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 21. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
A Guide to Characterizing PROTAC Ternary Complex Formation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable and productive ternary complex, consisting of the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of successful targeted protein degradation. The efficiency and selectivity of this process are dictated by the intricate biophysical and cellular interplay within this trimeric assembly. This guide provides a comparative overview of key experimental methodologies and quantitative data for the characterization of PROTAC-induced ternary complexes, with a focus on well-studied systems targeting the Bromodomain and Extra-Terminal (BET) family of proteins.
PROTAC Mechanism of Action: A Signaling Pathway
The catalytic cycle of PROTAC-mediated protein degradation hinges on the formation and subsequent disassembly of the ternary complex. This process brings the target protein into proximity with the E3 ligase, facilitating its ubiquitination and subsequent degradation by the proteasome.
Comparative Analysis of PROTAC Ternary Complexes
The stability and cooperativity of the ternary complex are critical parameters that influence a PROTAC's degradation efficiency. Here, we compare the biophysical characteristics of several well-known PROTACs targeting BRD4 to either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.
| PROTAC | Target | E3 Ligase | Assay | Binary Kd (PROTAC to E3) (nM) | Ternary Kd (nM) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | VHL | ITC | 66 | 4.4 ± 1.0 | 15 | [1][2] |
| BRD4BD2 | VHL | SPR | 29 | 1.1 | 26 | [1] | |
| BRD4BD1 | VHL | SPR | 29 | 32 | ~1 | [3] | |
| AT1 | BRD4BD2 | VHL | ITC | 335 | 47 | 7 | [4] |
| ARV-771 | BRD4BD1 | VHL | SPR | ~60 | ~60 | ~1 | [5] |
| BRD4BD2 | VHL | SPR | ~60 | ~3 | ~20 | [5] | |
| dBET1 | BRD2BD1 | CRBN | TR-FRET | - | 412 (Maximal Efficacy Conc.) | - | [6] |
| dBET6 | BRD4BD1 | CRBN | Competitive Binding | - | - | ~1 | [7] |
Note: Kd values and cooperativity can vary between different publications and experimental setups. Cooperativity (α) is calculated as the ratio of the binary Kd of the PROTAC to the E3 ligase to the ternary Kd. An α value greater than 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to the E3 ligase.
Key Experimental Methodologies
A variety of biophysical and cellular assays are employed to characterize the formation and stability of PROTAC-induced ternary complexes. Each technique provides unique and complementary information.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (kon and koff) and affinity (Kd) for binary and ternary complex formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Bocaminooxyacetamide-PEG2-Azido: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides detailed procedures for the proper disposal of Bocaminooxyacetamide-PEG2-Azido, a compound containing an azide (B81097) functional group. Due to the potential hazards associated with azides, specific handling and disposal protocols must be strictly followed.
Core Safety Principles and Hazard Assessment
This compound contains an organic azide, a functional group known for its potential instability. Organic azides can be sensitive to heat, light, friction, and pressure, and may decompose explosively.[1] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated area, such as a chemical fume hood.
Key hazards to consider include:
-
Explosion Risk: Azides can form highly explosive compounds, particularly when in contact with heavy metals like lead and copper, which are often found in plumbing.[2][3] For this reason, never dispose of azide-containing waste down the drain. [2][3][4]
-
Toxicity: Azide compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1]
-
Reactivity with Acids: Contact with acids can lead to the formation of hydrazoic acid, which is both highly toxic and explosive.[1] Therefore, azide waste streams must be kept separate from acidic waste.[1][5]
Personal Protective Equipment (PPE) Requirements
When handling this compound in any form (pure compound, solutions, or waste), the following PPE is mandatory:
| PPE Category | Specification |
| Hand Protection | Wear nitrile gloves. Consider double-gloving for enhanced protection.[4] |
| Eye Protection | Use safety glasses or chemical splash goggles.[2] |
| Body Protection | A standard laboratory coat must be worn and fully buttoned. |
| Additional | For procedures with a higher risk of splashing or aerosol generation, a face shield may be necessary. For handling larger quantities, a blast shield is recommended.[2][6] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[4] It is recommended to chemically convert the azide to a more stable form before collection for disposal.[1]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for all materials contaminated with this compound. This includes unused compound, reaction residues, contaminated consumables (e.g., pipette tips, gloves), and solvents.
-
Labeling: The container must be labeled as "Hazardous Waste," with the full chemical name "this compound," and an "Azide Hazard" warning.[1][4]
-
Incompatible Materials: Ensure that the waste container does not come into contact with incompatible materials.[1] A list of key incompatibilities is provided in the table below.
| Incompatible Material | Hazard |
| Acids | Generates highly toxic and explosive hydrazoic acid.[1] |
| Heavy Metals (Lead, Copper) | Forms shock-sensitive and explosive heavy metal azides.[2][3] |
| Halogenated Solvents | Can form extremely unstable di- and tri-azidomethane.[1][7] |
| Metal Spatulas/Utensils | Risk of forming metal azides through friction or reaction.[1] Use plastic or ceramic utensils.[4][6] |
Step 2: Chemical Neutralization (Recommended)
Before final disposal, it is best practice to neutralize the reactive azide group. A common method for reducing organic azides is treatment with a reducing agent.
Experimental Protocol for Reduction of this compound:
-
Objective: To convert the azide functional group to a more stable amine.
-
Reagents:
-
Triphenylphosphine (B44618) (PPh₃) or a similar reducing agent.
-
An appropriate solvent in which the this compound and the reducing agent are soluble (e.g., THF, Dioxane).
-
Water.
-
-
Procedure (Staudinger Reduction):
-
In a chemical fume hood, dissolve the this compound waste in a suitable solvent.
-
Add a slight excess (approximately 1.1 to 1.5 equivalents) of Triphenylphosphine.
-
Stir the reaction mixture at room temperature. The reaction progress can often be monitored by the disappearance of the azide peak in an IR spectrum or by TLC.
-
Once the reaction is complete, add water to hydrolyze the resulting aza-ylide to the amine and triphenylphosphine oxide.
-
This treated solution, which now contains the more stable amine derivative, can be collected in the designated hazardous waste container.
-
Step 3: Final Disposal
-
Collection: All waste, whether chemically treated or not, must be collected in the designated and properly labeled hazardous waste container.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Institutional Procedures: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local and national regulations for hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling Bocaminooxyacetamide-PEG2-Azido
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Bocaminooxyacetamide-PEG2-Azido, a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1] Due to the presence of an azide (B81097) group, this compound requires specific handling procedures to mitigate risks associated with this functional group. Organic azides can be energetic and potentially explosive, necessitating careful adherence to safety protocols.[2][3]
Hazard Identification and Risk Assessment
This compound is a chemical used in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC).[1] The primary hazard associated with this compound stems from its azide functional group. Organic azides are known to be potentially explosive and sensitive to heat, shock, friction, and light.[2][3]
Similar azide-containing compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[4]
Key Hazards:
-
Explosion Hazard: Organic azides can be explosive, especially when exposed to heat, shock, or friction.[3][5] The risk increases with a higher nitrogen-to-carbon ratio.[2][6]
-
Toxicity: Azide compounds can be toxic if inhaled, ingested, or absorbed through the skin.[5]
-
Formation of Hydrazoic Acid: Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid.[2]
-
Formation of Heavy Metal Azides: Contact with heavy metals (e.g., lead, copper, silver, mercury) can form highly sensitive and explosive metal azides.[5][7] This is particularly relevant for disposal in plumbing systems.[7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[9][10] Double gloving may be appropriate for handling hazardous drugs.[11] Change gloves frequently and immediately after contamination.[9] |
| Eyes/Face | Safety goggles and face shield | Safety goggles should meet ANSI Z.87.1 standards.[10] A face shield worn over goggles is required when there is a risk of explosion or splash.[10][12] |
| Body | Laboratory coat or gown | A long-sleeved, buttoned lab coat is mandatory.[10] For handling hazardous drugs, a disposable gown resistant to chemical permeation is recommended.[11][12] |
| Respiratory | Respirator (if necessary) | Use of a respirator may be required if there is a risk of inhaling dust or aerosols.[10][13] This should be determined by a risk assessment and may require fit testing and training.[10] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet.[10] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Blast Shield: For reactions involving azides, particularly on a larger scale or when heating, the use of a blast shield is mandatory.[5][6]
Work Practices:
-
Avoid Metal: Use only plastic or ceramic spatulas for transferring the solid compound.[5][6] Metal spatulas can form shock-sensitive metal azides.[5]
-
Ground Glass Joints: Avoid using glassware with ground glass joints, as friction can potentially lead to detonation.[3]
-
Scale: Work with the smallest possible quantities of the material.[3]
-
Temperature: Store the compound at -20°C as recommended.[1] Avoid heating unless absolutely necessary and with appropriate safety measures in place.
-
Solvents: Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can form explosive organic azides.[5][14]
The following workflow diagram outlines the key steps for safely handling this compound.
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][9] Remove contaminated clothing.[9] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[4][9] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water.[4] Seek immediate medical attention. |
| Spill | For small spills within a fume hood, absorb with an inert material (e.g., sand, vermiculite) and place in a designated, labeled container for hazardous waste.[3][6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[6] |
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent explosions in waste containers or plumbing.
-
Waste Segregation: All waste containing this compound, including contaminated consumables and solutions, must be collected in a designated hazardous waste container.[2][3]
-
Labeling: The waste container must be clearly labeled as "Azide Contaminated Waste."[2][3]
-
Incompatible Wastes: Do NOT mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2] Do not mix with heavy metal waste.
-
Sink Disposal: Never dispose of azide-containing solutions down the drain.[5][7] Azides can react with lead or copper in the plumbing to form highly explosive metal azides.[7][8]
-
Deactivation: For dilute solutions, chemical deactivation may be an option, but this should only be performed by trained personnel following a validated standard operating procedure.[5][7] A common method involves reaction with nitrous acid, but this must be done with extreme caution in a fume hood due to the evolution of toxic nitrogen oxides.[7]
-
Final Disposal: All azide waste must be disposed of through your institution's hazardous waste management program.[2][15]
By adhering to these guidelines, researchers can safely handle this compound and minimize the risks associated with its use. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.
References
- 1. amsbio.com [amsbio.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. uvic.ca [uvic.ca]
- 4. broadpharm.com [broadpharm.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. unomaha.edu [unomaha.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. campus.kennesaw.edu [campus.kennesaw.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. hazmatschool.com [hazmatschool.com]
- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
